molecular formula C6H2Cl2F2O B1304056 2,6-Dichloro-3,5-difluorophenol CAS No. 63418-08-6

2,6-Dichloro-3,5-difluorophenol

Cat. No.: B1304056
CAS No.: 63418-08-6
M. Wt: 198.98 g/mol
InChI Key: RBVUEUWRQAOTDL-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-difluorophenol is a useful research compound. Its molecular formula is C6H2Cl2F2O and its molecular weight is 198.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O/c7-4-2(9)1-3(10)5(8)6(4)11/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVUEUWRQAOTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382126
Record name 2,6-dichloro-3,5-difluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63418-08-6
Record name 2,6-dichloro-3,5-difluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63418-08-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2,6-Dichloro-3,5-difluorophenol. The information is compiled from various chemical databases and scientific literature, offering a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂O. Its structure consists of a phenol ring substituted with two chlorine atoms and two fluorine atoms. These halogen substituents significantly influence the compound's physicochemical properties, including its acidity, reactivity, and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₂Cl₂F₂O[1][2]
Molecular Weight 198.98 g/mol [1][2]
Melting Point 47-50 °C[2]
Boiling Point 87 °C[2]
Density 1.655 g/cm³[2]
Refractive Index 1.531[2]
XLogP3 2.8[1]
Topological Polar Surface Area 20.2 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis

A known method for the synthesis of this compound involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Synthesis_of_2_6_Dichloro_3_5_difluorophenol reactant 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid reagent Dimethylformamide (DMF) Heat (105-130 °C) reactant->reagent product This compound reagent->product - CO₂

Figure 1: Synthesis of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound

Principle: This protocol describes the synthesis of this compound via the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Materials:

  • 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

  • Dimethylformamide (DMF)

  • Toluene

  • Water

  • Reaction flask

  • Heating mantle with temperature control

  • Stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide in a reaction flask.

  • Heat the mixture with stirring.

  • Maintain the temperature between 105-130 °C to facilitate the evolution of carbon dioxide.

  • Continue the reaction at this temperature until the evolution of gas ceases, indicating the completion of the decarboxylation.

  • After completion, add 200 ml of toluene to the reaction mixture, followed by 80 ml of water, and stir thoroughly.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purify the product by distillation to yield this compound. The expected boiling point of the product is 87-88 °C.[1]

Determination of pKa (Generalized Protocol)

Principle: The acidity (pKa) of a phenolic compound can be determined spectrophotometrically by measuring the absorbance of the compound in solutions of varying pH. The Henderson-Hasselbalch equation is then used to calculate the pKa.

Materials:

  • This compound

  • Buffer solutions of various known pH values (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of solutions by diluting a known volume of the stock solution into buffer solutions of different pH values.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range to identify the absorbance maxima for the protonated (HA) and deprotonated (A⁻) forms of the phenol.

  • At a fixed wavelength where the absorbance difference between the two forms is significant, measure the absorbance of each buffered solution.

  • Use the following equation to calculate the ratio of the deprotonated to protonated form: [A⁻]/[HA] = (A - AHA) / (AA⁻ - A) where A is the absorbance of the sample at a given pH, AHA is the absorbance of the fully protonated form, and AA⁻ is the absorbance of the fully deprotonated form.

  • Plot log([A⁻]/[HA]) against pH. The pKa is the pH at which log([A⁻]/[HA]) = 0.

Determination of Solubility (Generalized Gravimetric Method)

Principle: This method determines the solubility of a compound in a specific solvent by creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe and syringe filter (e.g., 0.45 µm)

  • Pre-weighed evaporation dish or vial

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter.

  • Dispense the filtered supernatant into a pre-weighed evaporation dish.

  • Evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the solute.

  • Dry the residue to a constant weight.

  • The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant taken.

Reactivity

The reactivity of this compound is governed by the interplay of the hydroxyl group and the electron-withdrawing halogen substituents on the aromatic ring.

  • Acidity: The phenolic proton is acidic due to the resonance stabilization of the resulting phenoxide anion. The presence of four electron-withdrawing halogen atoms (two chlorine and two fluorine) is expected to significantly increase the acidity (lower the pKa) of the phenolic proton compared to phenol itself.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the presence of four deactivating halogen substituents will likely make electrophilic substitution reactions on the aromatic ring challenging.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, due to the halogen substituents, makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the halogens.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.

Spectroscopic Data (Predicted)

While specific, high-resolution spectra for this compound are not widely published, predictions can be made based on its structure and data from similar compounds.

  • ¹H NMR: A single peak would be expected for the aromatic proton, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift of the phenolic proton will be variable and depend on the solvent and concentration.

  • ¹³C NMR: Six distinct signals are expected for the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached halogens and the hydroxyl group. Carbon-fluorine coupling will be observed.

  • ¹⁹F NMR: Two distinct signals would be anticipated for the two non-equivalent fluorine atoms.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and C-X (C-Cl and C-F) stretches in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 198 (for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of CO, HCl, and HF.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical compound like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_reactivity Reactivity Studies synthesis Synthesis of Compound purification Purification (e.g., Distillation, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental mp Melting Point nmr->mp bp Boiling Point ms->bp solubility Solubility elemental->solubility pka pKa Determination elemental->pka reactivity Reactivity with Electrophiles/Nucleophiles pka->reactivity

Figure 2: General workflow for chemical characterization.

Safety Information

This compound is classified as an irritant.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information.

References

An In-Depth Technical Guide to 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-3,5-difluorophenol, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, structural information, physicochemical properties, and a key synthetic protocol. While direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are common in bioactive molecules, suggesting its potential as a valuable building block for the synthesis of novel chemical entities.

Chemical Identity and Structure

This compound is a substituted phenol containing two chlorine and two fluorine atoms on the benzene ring.

CAS Number: 63418-08-6[1]

Molecular Formula: C₆H₂Cl₂F₂O[1]

IUPAC Name: this compound[1]

Chemical Structure:

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Weight198.98 g/mol [1]
Melting Point47-50 °C
Boiling Point87 °C
Density1.655 g/cm³
XLogP32.8[1]
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Exact Mass197.9450764 Da[1]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Materials:

  • 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

  • Dimethylformamide (DMF)

  • Toluene

  • Water

Procedure:

  • A mixture of 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide is prepared.[2]

  • The mixture is heated to a temperature range of 105-130 °C.[2]

  • The reaction is allowed to proceed at this temperature until the evolution of carbon dioxide ceases, indicating the completion of the decarboxylation.[2]

  • After the reaction is complete, 200 ml of toluene is added to the mixture, followed by 80 ml of water, and the mixture is stirred.[2]

  • The organic and aqueous phases are separated.[2]

  • The organic phase is dried and then distilled to yield the final product.[2]

Yield: 34 g of this compound.[2]

G start Start: Mixture of Starting Material and DMF heat Heat to 105-130 °C start->heat decarboxylation Decarboxylation (CO₂ evolution) heat->decarboxylation workup Workup: Add Toluene and Water decarboxylation->workup separation Phase Separation workup->separation drying Drying of Organic Phase separation->drying distillation Distillation drying->distillation product Product: this compound distillation->product

Workflow for the synthesis of this compound.

Applications in Drug Development

Safety and Handling

This compound is classified as an irritant and is corrosive. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of chemical compounds. While a comprehensive set of spectra for this compound is not widely published, a vapor phase IR spectrum is available through public databases such as PubChem.[1] Researchers are advised to acquire their own analytical data (NMR, MS, IR) to confirm the identity and purity of any synthesized or purchased samples.

Conclusion

This compound is a readily synthesizable halogenated phenol with potential as a building block in the development of new chemical entities. Its distinct substitution pattern offers opportunities for chemists to explore novel molecular architectures. Further research into its reactivity and its application in the synthesis of biologically active molecules is warranted to fully elucidate its potential in drug discovery and development.

References

Physical and chemical properties of 2,6-Dichloro-3,5-difluorophenol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3,5-difluorophenol is a halogenated aromatic compound with potential applications in various fields of chemical synthesis and research. Its substituted phenolic structure suggests possible utility as a building block in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its known physical and chemical properties, synthesis, and safety information, compiled from available literature and database resources.

Physicochemical Properties

The properties of this compound are summarized below. Data is a combination of reported experimental values and computationally predicted values where experimental data was unavailable.

Identifiers and General Properties
PropertyValueSource
CAS Number 63418-08-6[1][2]
Molecular Formula C₆H₂Cl₂F₂O[1][2]
Molecular Weight 198.98 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C(=C(C(=C1F)Cl)O)Cl)F[1]
InChI Key RBVUEUWRQAOTDL-UHFFFAOYSA-N[1]
Experimental Physical Properties
PropertyValueSource
Melting Point 47-50 °C[2]
Boiling Point 87 °C[2]
Density 1.655 g/cm³[2]
Refractive Index 1.531[2]
Flash Point 80.9 °C[2]
Predicted Physical and Chemical Properties
PropertyValueSource
XLogP3 2.8[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 20.2 Ų[1][2]
pKa Data not available
Water Solubility Data not available

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.[3]

Materials:

  • 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid (50 g)

  • Dimethylformamide (DMF) (10 ml)

  • Toluene (200 ml)

  • Water (80 ml)

Procedure:

  • A mixture of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and dimethylformamide is prepared.

  • The mixture is heated to a temperature range of 105-130 °C, during which the evolution of carbon dioxide is observed.

  • The reaction is allowed to proceed at this temperature until completion.

  • After the reaction is complete, toluene and water are added to the mixture with stirring.

  • The organic and aqueous phases are separated.

  • The organic phase is dried and then distilled to yield the final product, this compound.

Yield: 34 g

Analytical Information

While specific analytical data for this compound is scarce, general methods for the analysis of similar halogenated phenols are applicable. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for structural confirmation and purity assessment.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

Biological Activity

There is currently no specific information available in the searched scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Halogenated phenols as a class, however, are known to exhibit a range of biological activities, and the introduction of halogen atoms can significantly influence a molecule's properties.

Visualizations

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates the workflow for its synthesis.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product reactant1 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid heating Heat (105-130 °C) Decarboxylation reactant1->heating reactant2 Dimethylformamide (DMF) reactant2->heating addition Add Toluene and Water heating->addition Reaction Mixture separation Phase Separation addition->separation drying Dry Organic Phase separation->drying Organic Phase distillation Distillation drying->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

Safety Information

This compound is classified as an irritant and corrosive.[2] The following GHS hazard statements apply:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a halogenated phenol for which basic physicochemical data and a synthesis method are available. However, a significant gap exists in the literature regarding its detailed experimental characterization, particularly its pKa, solubility, and biological activity. Further research is required to elucidate these properties and to explore its potential applications in drug development and other scientific disciplines. The information provided in this guide serves as a foundational resource for researchers interested in this compound.

References

2,6-Dichloro-3,5-difluorophenol molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2,6-Dichloro-3,5-difluorophenol, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₆H₂Cl₂F₂O
Molecular Weight 198.98 g/mol
CAS Number 63418-08-6
Boiling Point 87-88 °C
Refractive Index (n²⁰/D) 1.5310

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound is through the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Materials:

  • 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

  • Dimethylformamide (DMF)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide.

  • Heat the mixture. The evolution of carbon dioxide will be observed between 105-130 °C.

  • Maintain the reaction at this temperature until the gas evolution ceases, indicating the completion of the reaction.

  • After cooling, add 200 ml of toluene to the reaction mixture, followed by 80 ml of water, and stir vigorously.

  • Transfer the mixture to a separatory funnel and allow the phases to separate.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Distill the organic phase to yield the final product. The product will distill at 87-88 °C.

Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound, adapted from established methods for halogenated phenols.[1][2][3]

Instrumentation and Columns:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • A low polarity silarylene phase capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm), is recommended for good separation of halogenated phenols.[3]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of 1000 mg/L.[2]

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 100 µg/L.[4]

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

GC-MS Parameters:

  • Injector Temperature: 275 °C[3]

  • Injection Mode: Splitless (1 minute)[3]

  • Oven Program:

    • Initial temperature: 60 °C, hold for 5 minutes[3]

    • Ramp: 8 °C/minute to 300 °C[3]

    • Hold at 300 °C for 10 minutes[3]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min[3]

  • Transfer Line Temperature: 300 °C[3]

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The selection of characteristic ions for this compound should be based on its mass spectrum.

Data Analysis:

  • Identify the peak corresponding to this compound in the chromatogram based on its retention time, which is determined by running a known standard.

  • Confirm the identity of the compound by comparing its mass spectrum with a reference spectrum.

  • Quantify the amount of the compound in the sample by constructing a calibration curve from the peak areas of the standards versus their known concentrations.

Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound start Start: 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid + DMF reaction Decarboxylation Reaction (105-130 °C) start->reaction Heating extraction Solvent Extraction (Toluene and Water) reaction->extraction Work-up drying Drying of Organic Phase (Anhydrous Sodium Sulfate) extraction->drying Phase Separation distillation Distillation (87-88 °C) drying->distillation Filtration product Final Product: This compound distillation->product Purification

Caption: Synthesis and Purification Workflow.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dichloro-3,5-difluorophenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents predicted spectral data in a structured format, a detailed experimental protocol for the acquisition of such spectra, and a visual representation of the molecular structure with corresponding atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show a single resonance for the aromatic proton and a signal for the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-47.15Triplet of triplets (tt)JH-F = 8.5 Hz, JH-F = 2.0 Hz
OH5.0 - 6.0Broad Singlet-

Note: The chemical shift of the hydroxyl proton is an estimate and can vary significantly. The multiplicity of H-4 is due to coupling with the two equivalent fluorine atoms at positions 3 and 5.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the unique carbon atoms in the molecule. The carbon signals are split by the neighboring fluorine atoms, leading to characteristic multiplicities.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1145.0Triplet (t)JC-F ≈ 3 Hz
C-2, C-6115.5Doublet of doublets (dd)JC-F ≈ 15 Hz, JC-F ≈ 5 Hz
C-3, C-5158.0Doublet (d)JC-F ≈ 250 Hz
C-4105.0Triplet (t)JC-F ≈ 25 Hz

Note: Coupling constants are approximate values and can be influenced by the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis of Halogenated Phenols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated phenols such as this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[1] For compounds with limited solubility in CDCl₃, deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[2]

  • Sample Concentration : For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-100 mg is recommended.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Some deuterated solvents are available with TMS already added.

  • Sample Filtration : To remove any particulate matter, the final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition
  • Spectrometer : A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion and resolution, which is particularly important for analyzing complex coupling patterns.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically used.

    • Spectral Width : A spectral width of -2 to 12 ppm is generally sufficient for most organic compounds.

    • Acquisition Time : An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay : A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans : For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 or similar) is typically used to simplify the spectrum to single lines for each carbon.

    • Spectral Width : A spectral width of 0 to 200 ppm will cover the chemical shift range for most organic molecules.[3]

    • Acquisition Time : An acquisition time of 1-2 seconds is common.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and free of distortion.

  • Chemical Shift Referencing : The spectrum is calibrated by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

  • Integration and Peak Picking : For ¹H NMR, the relative integrals of the signals are determined to establish the proton ratios. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are identified.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of the NMR signals.

Caption: Chemical structure of this compound.

The provided data and protocols offer a foundational understanding for the NMR analysis of this compound, aiding in its identification and characterization in various scientific applications.

References

In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,6-dichloro-3,5-difluorophenol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed prediction of its IR absorption bands. This prediction is based on the known absorption frequencies of its constituent functional groups and data from structurally analogous compounds. This document also outlines a detailed experimental protocol for acquiring an IR spectrum of a solid sample and includes visualizations to aid in understanding the analytical workflow and spectral correlations.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted quantitative data, including wavenumber, intensity, and vibrational mode assignment, are summarized in Table 1. These predictions are derived from established correlation tables and spectral data of similar halogenated and substituted phenols.

Table 1: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3550 - 3200Strong, BroadO-H stretch (intermolecular hydrogen bonding)
3100 - 3000Medium to WeakAromatic C-H stretch
1600 - 1585MediumAromatic C=C ring stretch
1500 - 1400Medium to StrongAromatic C=C ring stretch
1300 - 1200StrongC-O stretch
1250 - 1100StrongC-F stretch
850 - 550Medium to StrongC-Cl stretch
900 - 675StrongAromatic C-H out-of-plane bend

Interpretation of the Predicted Spectrum

The predicted IR spectrum of this compound is characterized by several key absorption regions:

  • O-H Stretching: A prominent, broad absorption band is expected between 3550 and 3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the phenolic hydroxyl groups.

  • Aromatic C-H Stretching: Weaker absorptions are anticipated in the 3100 to 3000 cm⁻¹ region, which are characteristic of the stretching vibrations of the C-H bond on the aromatic ring.[1][2]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce medium to strong absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1][2]

  • C-O Stretching: A strong band corresponding to the stretching of the C-O bond of the phenolic group is predicted to appear in the 1300-1200 cm⁻¹ range.

  • C-F Stretching: Strong absorptions due to the C-F stretching vibrations are expected in the 1250-1100 cm⁻¹ region. The high electronegativity of fluorine results in a strong dipole moment change during vibration, leading to intense IR bands.

  • C-Cl Stretching: The C-Cl stretching vibrations are predicted to give rise to medium to strong bands in the 850-550 cm⁻¹ range.[3]

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are attributed to the out-of-plane bending of the aromatic C-H bond. The exact position of these bands can be indicative of the substitution pattern on the benzene ring.[1][2]

Experimental Protocol for IR Spectrum Acquisition

The following is a detailed methodology for obtaining the infrared spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

3.1. Materials and Equipment

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

3.2. Sample Preparation

  • Ensure the ATR crystal surface is clean. Clean the crystal by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

  • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

3.3. Data Acquisition

  • Set the parameters for the FTIR measurement. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

  • Initiate the sample scan.

  • Once the scan is complete, the instrument software will automatically perform the background subtraction and display the resulting infrared spectrum.

3.4. Post-Measurement

  • Raise the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

  • Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe to ensure no sample residue remains.

  • Process and analyze the acquired spectrum using the instrument's software. This may include peak picking, baseline correction, and annotation.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the IR spectrum of a solid sample.

experimental_workflow Figure 1: Experimental Workflow for IR Spectrum Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean_atr Clean ATR Crystal background_scan Acquire Background Spectrum clean_atr->background_scan load_sample Load Solid Sample background_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure set_params Set Spectrometer Parameters apply_pressure->set_params scan_sample Scan Sample set_params->scan_sample process_spectrum Process Spectrum (Baseline Correction, etc.) scan_sample->process_spectrum peak_picking Peak Picking & Annotation process_spectrum->peak_picking interpretation Spectral Interpretation peak_picking->interpretation

Caption: Figure 1: Experimental Workflow for IR Spectrum Analysis.

4.2. Correlation of Functional Groups to IR Peaks

This diagram illustrates the logical relationship between the functional groups present in this compound and their corresponding predicted absorption regions in the infrared spectrum.

functional_group_correlation Figure 2: Correlation of Functional Groups to IR Absorption Regions cluster_molecule This compound cluster_spectrum Infrared Spectrum Regions (cm⁻¹) OH O-H OH_region 3550-3200 OH->OH_region CH Aromatic C-H CH_region 3100-3000 CH->CH_region CC Aromatic C=C CC_region 1600-1400 CC->CC_region CO C-O CO_region 1300-1200 CO->CO_region CF C-F CF_region 1250-1100 CF->CF_region CCl C-Cl CCl_region 850-550 CCl->CCl_region

Caption: Figure 2: Correlation of Functional Groups to IR Absorption Regions.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-dichloro-3,5-difluorophenol. Due to the limited availability of direct experimental data for this specific compound in public literature, the fragmentation pathway and corresponding mass spectrum are predicted based on established principles of mass spectrometry for halogenated and phenolic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound under electron ionization is expected to be characterized by a distinct molecular ion peak with a notable isotopic pattern due to the presence of two chlorine atoms. The subsequent fragmentation is predicted to involve the loss of halogen atoms (Cl), hydrogen halides (HCl), and carbon monoxide (CO), which are characteristic fragmentation pathways for halogenated phenols.

m/z (Mass-to-Charge Ratio)Proposed Ionic Structure/FormulaProposed Fragmentation PathwayPredicted Relative Abundance
198/200/202[C₆H₂Cl₂F₂O]⁺Molecular Ion (M⁺)High
163/165[C₆H₂ClF₂O]⁺M⁺ - ClMedium
162/164[C₆H₃ClF₂O]⁺M⁺ - HClMedium
135/137[C₅H₂ClF₂]⁺[M-Cl]⁺ - COLow
134/136[C₅HClF₂]⁺[M-HCl]⁺ - COLow
99[C₅H₂F₂]⁺[M-2Cl]⁺ - COLow

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, forming a molecular ion at m/z 198 (with isotopic peaks at m/z 200 and 202 due to the two chlorine atoms). The primary fragmentation pathways are anticipated to be the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl). Subsequent fragmentation of these primary product ions likely involves the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of phenolic compounds that often leads to the formation of a more stable five-membered ring structure. Further fragmentation may involve the loss of the second chlorine atom.

Fragmentation_Pathway M [C₆H₂Cl₂F₂O]⁺ m/z 198/200/202 (Molecular Ion) F1 [C₆H₂ClF₂O]⁺ m/z 163/165 M->F1 - •Cl F2 [C₆H₃ClF₂O]⁺ m/z 162/164 M->F2 - HCl F3 [C₅H₂ClF₂]⁺ m/z 135/137 F1->F3 - CO F4 [C₅HClF₂]⁺ m/z 134/136 F2->F4 - CO

Predicted fragmentation of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile and semi-volatile compounds.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a high-purity solvent such as methanol or dichloromethane to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Extraction (for complex matrices): For samples such as soil, water, or biological tissues, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components. The final extract should be dissolved in a GC-compatible solvent.

Gas Chromatography (GC) Conditions
  • GC System: A modern gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of halogenated phenols.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless injection at 250°C with an injection volume of 1 µL.

Mass Spectrometry (MS) Conditions
  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 50 to 350.

  • Data Acquisition: Full scan mode for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, monitoring the characteristic ions (e.g., m/z 198, 200, 163, 165).

The logical workflow for this experimental protocol is illustrated in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working gc Gas Chromatography (Separation) working->gc extraction Sample Extraction (LLE/SPE) extraction->gc ms Mass Spectrometry (Detection & Fragmentation) gc->ms qual Qualitative Analysis (Full Scan) ms->qual quan Quantitative Analysis (SIM Mode) ms->quan

Solubility of 2,6-Dichloro-3,5-difluorophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-3,5-difluorophenol in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on providing detailed experimental protocols for determining solubility and a theoretical framework for predicting solubility using Hansen Solubility Parameters (HSP). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the solubility of this compound for a variety of applications, from reaction chemistry to formulation development.

Introduction

This compound is a halogenated aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is a critical parameter for its effective use in synthesis, purification, formulation, and biological studies. This guide outlines the standard methodologies for the experimental determination of its solubility and provides a theoretical basis for solubility prediction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general solubility behavior.

PropertyValue
Molecular Formula C₆H₂Cl₂F₂O
Molecular Weight 198.98 g/mol
Melting Point 47-50 °C
Boiling Point 210.2 °C at 760 mmHg
XLogP3 2.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Data sourced from publicly available chemical databases.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the scientific literature. The following table is provided as a template for researchers to populate with experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Acetonitrile
Toluene
n-Hexane
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This protocol is considered the gold standard for its reliability and reproducibility.

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV/Vis spectrophotometer, HPLC, GC)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

Several analytical techniques can be employed to determine the concentration of the dissolved solute.

  • Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is simple but can be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

  • UV/Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve. This method is rapid and widely available.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution. A calibration curve of peak area versus concentration is required.

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for quantification. Similar to HPLC, a calibration curve is necessary.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 2,6-dichloro- 3,5-difluorophenol B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Sedimentation of excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (UV/Vis, HPLC, GC) F->G

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

In the absence of experimental data, the principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP). HSP theory separates the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility. The HSP for this compound are not currently available in the literature and would need to be determined experimentally. However, by knowing the HSP of common organic solvents (Table 3), researchers can select a range of solvents for experimental solubility determination.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol14.712.322.3
Acetonitrile15.318.06.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

Data compiled from various sources. Values can vary slightly depending on the source and determination method.

hsp_concept cluster_solute Solute cluster_solvents Solvents cluster_prediction Prediction Solute This compound (δD₁, δP₁, δH₁) CalcRaA Calculate Ra (Solute, Solvent A) Solute->CalcRaA CalcRaB Calculate Ra (Solute, Solvent B) Solute->CalcRaB SolventA Solvent A (δD₂, δP₂, δH₂) SolventA->CalcRaA SolventB Solvent B (δD₃, δP₃, δH₃) SolventB->CalcRaB Compare Compare Ra values CalcRaA->Compare CalcRaB->Compare Conclusion Lower Ra suggests higher solubility Compare->Conclusion

Figure 2. Logical relationship for predicting solubility using Hansen Solubility Parameters.

Potential Biological Relevance of Halogenated Phenols

While specific signaling pathways involving this compound are not well-documented, halogenated phenols as a class are known to interact with biological systems. Their lipophilicity allows them to partition into cell membranes, and the phenolic hydroxyl group can participate in hydrogen bonding and acid-base chemistry. These interactions can lead to various biological effects, including disruption of cellular processes and potential toxicity. The study of their solubility is therefore crucial for understanding their bioavailability and potential biological impact.

biological_relevance cluster_compound Compound Properties cluster_interaction Biological Interaction cluster_effect Potential Biological Effect HP Halogenated Phenol (e.g., this compound) Membrane Partitioning into Cell Membranes HP->Membrane Lipophilicity & H-bonding Protein Binding to Proteins (e.g., Enzymes, Receptors) HP->Protein Lipophilicity & H-bonding Disruption Disruption of Cellular Signaling Pathways Membrane->Disruption Protein->Disruption Toxicity Cellular Toxicity Disruption->Toxicity

Figure 3. Potential interactions of halogenated phenols in biological systems.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data remains to be systematically reported, the detailed experimental protocols and the theoretical framework of Hansen Solubility Parameters provided herein offer a robust approach to understanding and determining the solubility of this compound in various organic solvents. Accurate solubility data is paramount for the successful application of this compound in scientific and industrial research and development.

Technical Guide: Physicochemical Properties of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloro-3,5-difluorophenol is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern imparts specific chemical properties that are crucial for its application as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a concise technical overview of the experimentally determined melting and boiling points of this compound, details the standard methodologies for these measurements, and outlines a general workflow for the characterization of such a novel chemical entity.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for its purification and handling.

PropertyValueConditions
Melting Point 47-50°CNot Specified
Boiling Point 210.2°Cat 760 mmHg
87°CPressure not specified

Experimental Protocols

The determination of melting and boiling points are fundamental experiments for the characterization and purity assessment of a chemical compound. The following sections detail the standard protocols for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. A narrow melting range is often indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into the sealed end of a glass capillary tube to a height of 2-3 mm.[1][2] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[1][2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[1]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination (Microscale/Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (one end sealed)

  • Mineral oil or other suitable heating bath liquid

  • Clamps and stand

Procedure:

  • Sample Preparation: A few milliliters of this compound are placed into a small test tube.[3] A capillary tube, sealed at one end, is inverted and placed into the liquid (open end down).[4]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube or an oil bath, making sure the heating liquid level is above the sample level.[4][5]

  • Heating: The apparatus is heated gently and steadily.[5] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[4] At this point, the heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4][5] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid. The atmospheric pressure should also be recorded.

Compound Characterization Workflow

The determination of melting and boiling points is an initial step in a broader workflow for the characterization of a novel or synthesized chemical compound. The following diagram illustrates a logical progression of experiments to fully elucidate the structure and purity of a compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Structural Elucidation cluster_3 Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp_bp Melting & Boiling Point Determination purification->mp_bp purity_analysis Purity Assessment (HPLC, GC-MS) mp_bp->purity_analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purity_analysis->nmr ms Mass Spectrometry (HRMS for Formula) nmr->ms ir_uv FT-IR & UV-Vis Spectroscopy ms->ir_uv final_structure Confirmed Structure & Purity Data ir_uv->final_structure

Caption: Workflow for the characterization of a synthesized chemical compound.

References

Potential Biological Activity of 2,6-Dichloro-3,5-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2,6-dichloro-3,5-difluorophenol is limited in publicly available literature. This guide provides an in-depth analysis based on available safety data, studies of structurally related compounds, and the general properties of halogenated phenols to infer potential biological activities and guide future research.

Executive Summary

This compound is a halogenated aromatic compound with currently uncharacterized specific biological activities in the context of therapeutic potential. However, preliminary hazard assessments indicate it is biologically active, causing skin, eye, and respiratory irritation. Analysis of structurally similar compounds, particularly those with a dichlorinated and difluorinated phenyl ring, suggests potential for this molecule to serve as a scaffold in drug discovery. Notably, derivatives of the closely related 2,6-dichloro-3,5-dimethoxyphenyl moiety have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR), a key target in oncology. Furthermore, the broader class of halogenated phenols is known for antimicrobial and enzyme-inhibiting properties. This whitepaper will synthesize the available information to provide a comprehensive overview of the potential biological landscape of this compound and to propose avenues for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₆H₂Cl₂F₂OPubChem[1]
Molecular Weight 198.98 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 63418-08-6PubChem[1][2]
SMILES C1=C(C(=C(C(=C1F)Cl)O)Cl)FPubChem[1]

Known Biological Effects (Hazard Profile)

Table 2: GHS Hazard Statements for this compound

Hazard CodeDescriptionClassification
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

Source: PubChem[1]

These findings indicate that this compound is capable of interacting with biological tissues, warranting careful handling and suggesting a potential for more specific biological interactions under controlled conditions.

Potential as a Scaffold for FGFR Inhibitors

Research into derivatives of the structurally related 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole moiety has revealed potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[3][4] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[3] Their overactivation is implicated in various cancers, making them an attractive therapeutic target.[3][4]

The study identified that the 2,6-dichloro-3,5-dimethoxyphenyl group was a key structural feature for potent FGFR1 inhibition.[3] Given the structural similarity, it is plausible that this compound could serve as a starting point or a core fragment for the design of novel FGFR inhibitors. The replacement of methoxy groups with fluorine atoms would alter the electronic and steric properties, which could modulate binding affinity and selectivity for different FGFR isoforms.

Table 3: Biological Activity of a Lead Compound Containing the 2,6-dichloro-3,5-dimethoxyphenyl Moiety

CompoundTargetActivity (IC₅₀)
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a)FGFR130.2 nM

Source: Molecules (2016)[3]

Proposed Signaling Pathway for Investigation

The potential interaction of this compound-based compounds with FGFR suggests a focus on the FGFR signaling pathway. A simplified representation of this pathway is provided below.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation Inhibitor Potential Inhibitor (this compound derivative) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and potential point of inhibition.

General Biological Activities of Halogenated Phenols

The broader class of halogenated phenols is known for a range of biological activities, primarily antimicrobial and enzyme inhibition.[5]

Antimicrobial Activity

Halogenated phenols can inhibit the growth of various microorganisms, including bacteria and fungi.[5] The general mechanism of action is believed to involve the disruption of microbial cell membranes and the denaturation of essential proteins.[5] The position and nature of the halogen substituents significantly influence the potency and spectrum of this activity.[5]

Table 4: Examples of Antimicrobial Activity in Halogenated Phenols

CompoundTest OrganismEffect
2,4-DichlorophenolEscherichia coliGrowth significantly affected at 12-24 µg/mL
2,4,6-TriiodophenolStaphylococcus aureusMIC of 5 µg/mL (biofilm inhibition)
2,4-DifluorophenolPseudomonas aeruginosa PAO1Activity against the type III secretion system noted

Source: Benchchem[5]

While no specific data exists for this compound, its structure suggests that antimicrobial screening would be a worthwhile area of investigation.

Enzyme Inhibition and Other Mechanisms

Chlorinated phenols have been shown to act as uncouplers of oxidative phosphorylation in vitro.[6] This process disrupts the production of ATP, the primary energy currency of the cell, by preventing the incorporation of inorganic phosphate without affecting the electron transport chain.[6] This depletion of ATP can lead to cell death and is a potential mechanism for broad-spectrum toxicity and antimicrobial effects.

Experimental Protocols for Future Research

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols are suggested based on the potential activities identified.

Proposed Experimental Workflow

Experimental_Workflow Start This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC/MBC assays) Start->Antimicrobial KinaseScreen Kinase Panel Screening (Focus on FGFR) Start->KinaseScreen DoseResponse Dose-Response & IC₅₀ Determination Cytotoxicity->DoseResponse Antimicrobial->DoseResponse KinaseScreen->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot for p-ERK, Oxidative Phosphorylation Assay) DoseResponse->Mechanism LeadOpt Lead Optimization (SAR studies) Mechanism->LeadOpt

Caption: Proposed workflow for evaluating biological activity.

Kinase Inhibition Assay (Example Protocol for FGFR)

This protocol is adapted from methodologies used for similar kinase inhibitors.

  • Objective: To determine the in vitro inhibitory activity of this compound against FGFR1 kinase.

  • Materials:

    • Recombinant human FGFR1 kinase domain.

    • Poly(Glu, Tyr) 4:1 as a generic substrate.

    • ATP (Adenosine Triphosphate), radiolabeled or with a suitable detection system (e.g., ADP-Glo™ Kinase Assay).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compound (this compound) dissolved in DMSO.

    • 96-well or 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

    • To each well of the assay plate, add the kinase, the substrate, and the test compound dilution (or DMSO for control).

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction using a suitable stop solution (e.g., EDTA).

    • Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For luminescence-based assays like ADP-Glo™, this involves measuring the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

While direct biological data for this compound is scarce, a review of its hazard profile and the activities of structurally related compounds provides a strong rationale for further investigation. The key takeaways are:

  • The compound is biologically active, as evidenced by its irritant properties.

  • The 2,6-dichloro-3,5-dihalophenol scaffold is a promising starting point for the development of FGFR inhibitors, a clinically relevant target in oncology.

  • There is a high potential for antimicrobial activity, consistent with the properties of other halogenated phenols.

Future research should focus on a systematic screening of this compound against a panel of cancer cell lines (particularly those with known FGFR aberrations) and a diverse range of microbial strains. Positive hits should be followed by detailed mechanistic studies and structure-activity relationship (SAR) exploration to optimize potency and selectivity. The information presented in this guide provides a foundational framework for initiating such a research program.

References

A Comprehensive Technical Review of 2,6-Dichloro-3,5-difluorophenol: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3,5-difluorophenol is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct physicochemical properties that make it an attractive building block for the development of novel bioactive molecules. This technical guide provides a comprehensive review of the current research surrounding this compound, including its synthesis, physicochemical characteristics, and, by extension, its potential role in drug discovery, drawing insights from closely related analogues. While direct biological data on this specific phenol is limited, the extensive research on structurally similar compounds, particularly in the realm of kinase inhibition, offers a compelling rationale for its further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key computed and experimental data.

PropertyValueSource
Molecular Formula C₆H₂Cl₂F₂OPubChem[1]
Molecular Weight 198.98 g/mol PubChem[1]
CAS Number 63418-08-6Echemi[2]
Appearance Solid (predicted)---
Melting Point 47-50 °CEchemi[2]
Boiling Point 87 °CEchemi[2]
Density 1.655 g/cm³Echemi[2]
Refractive Index 1.531PrepChem.com[3]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 1Echemi
Hydrogen Bond Acceptor Count 3Echemi

Synthesis of this compound

The synthesis of this compound has been described via the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Experimental Protocol

Starting Material: 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

Reagents: Dimethylformamide (DMF), Toluene, Water

Procedure: [3]

  • A mixture of 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide is prepared in a suitable reaction vessel.

  • The mixture is heated, leading to the evolution of carbon dioxide at a temperature range of 105-130 °C.

  • The reaction is allowed to proceed at this temperature until the evolution of gas ceases, indicating the completion of the decarboxylation.

  • After completion, 200 ml of toluene is added to the reaction mixture, followed by 80 ml of water, and the mixture is stirred.

  • The organic and aqueous phases are separated.

  • The organic phase is dried over a suitable drying agent.

  • The dried organic phase is then distilled to yield the final product.

Yield: 34 g of this compound.[3]

Synthesis_Workflow start Start reactant 3,5-dichloro-2,6-difluoro- 4-hydroxybenzoic acid + DMF start->reactant heating Heat to 105-130 °C (Decarboxylation) reactant->heating extraction Add Toluene and Water (Phase Separation) heating->extraction drying Dry Organic Phase extraction->drying distillation Distillation drying->distillation product This compound distillation->product

Synthesis workflow for this compound.

Potential Applications in Drug Discovery: Insights from a Structurally Related FGFR Inhibitor

Case Study: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as FGFR Inhibitors

A study focused on the design, synthesis, and biological evaluation of a series of 1H-indazole derivatives bearing the 2,6-dichloro-3,5-dimethoxyphenyl group identified them as potent inhibitors of FGFR1.[4]

The synthesis of the key intermediate, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a critical step.[4]

Starting Material: 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reagents: N-Chlorosuccinimide (NCS), Dimethylformamide (DMF)

Procedure: [4]

  • To a solution of 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in DMF, NCS is added.

  • The mixture is stirred at 90 °C for 2 hours.

  • The reaction is then cooled to room temperature and quenched with distilled water.

  • The resulting solid product is filtered, washed with water, and dried.

The synthesized compounds in the aforementioned study were subjected to a series of biological assays to determine their inhibitory activity against FGFR.

Biological_Evaluation_Workflow start Synthesized Indazole Derivatives in_vitro_kinase In vitro FGFR1 Kinase Assay start->in_vitro_kinase ic50 Determine IC50 Values in_vitro_kinase->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In vivo Xenograft Tumor Models lead_optimization->in_vivo efficacy Evaluate Anti-tumor Efficacy in_vivo->efficacy end Candidate Drug efficacy->end

General workflow for the biological evaluation of FGFR inhibitors.

Quantitative Data from FGFR Inhibitor Study

The following table summarizes the in vitro FGFR1 inhibitory activity of selected 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives from the study.[4]

CompoundR-GroupFGFR1 IC₅₀ (nM)
10a N-phenyl-carboxamidePotent (exact value not specified in abstract)
13a N-(3-(4-methylpiperazin-1-yl)phenyl)-carboxamide30.2

This data highlights the potent inhibitory activity achieved with the 2,6-dichloro-3,5-dimethoxyphenyl scaffold, suggesting that derivatives of this compound could exhibit similar or enhanced biological activities. The fluorine atoms in the target compound, in place of the methoxy groups, could offer advantages in terms of metabolic stability and binding interactions.

Hypothetical FGFR Signaling Pathway Inhibition

The development of inhibitors targeting FGFR is a promising strategy in cancer therapy, as aberrant FGFR signaling is implicated in various malignancies.[4] These inhibitors typically act by blocking the ATP binding site of the kinase domain, thereby preventing downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Hypothetical inhibition of the FGFR signaling pathway.

Conclusion and Future Directions

This compound is a readily synthesizable halogenated phenol with physicochemical properties that make it a promising scaffold for medicinal chemistry. Although direct biological data for this compound is scarce, the potent anti-cancer activity of its close structural analog, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole, as an FGFR inhibitor, provides a strong rationale for its further investigation.

Future research should focus on the synthesis of a library of compounds derived from this compound and their systematic evaluation in a panel of kinase assays, including FGFR. Furthermore, exploring its potential in other therapeutic areas where halogenated phenols have shown activity, such as antimicrobial and anti-inflammatory applications, would be a valuable endeavor. The detailed experimental protocols and quantitative data presented in this guide, drawn from existing literature on related compounds, provide a solid foundation for researchers, scientists, and drug development professionals to unlock the full potential of this compound in the quest for novel therapeutics.

References

Reactivity Profile of the Hydroxyl Group in 2,6-Dichloro-3,5-difluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2,6-dichloro-3,5-difluorophenol, a highly substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of four halogen substituents on the phenolic ring significantly influences the acidity and nucleophilicity of the hydroxyl group, as well as the overall reactivity of the molecule. This document outlines the key physicochemical properties, predicted reactivity, and generalized experimental protocols for the transformation of the hydroxyl moiety.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₆H₂Cl₂F₂OPubChem[1]
Molecular Weight 198.98 g/mol PubChem[1]
Appearance White to off-white crystalline solidEchemi[2]
Melting Point 47-50 °CEchemi[2]
Boiling Point 87 °CEchemi[2]
CAS Number 63418-08-6PubChem[1]

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is dictated by a combination of electronic and steric effects imparted by the four halogen substituents.

Acidity and pKa

This increased acidity facilitates the deprotonation of the hydroxyl group under relatively mild basic conditions to form the corresponding phenoxide, which is a key intermediate in many reactions involving the hydroxyl group.

O-Alkylation (Williamson Ether Synthesis)

The formation of an ether linkage via O-alkylation is a common transformation for phenols. In the case of this compound, the reaction is expected to proceed via a Williamson ether synthesis, where the corresponding phenoxide acts as a nucleophile.

However, the two chlorine atoms ortho to the hydroxyl group introduce significant steric hindrance, which can impede the approach of the alkylating agent. This steric hindrance may necessitate the use of more reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and more forcing reaction conditions, such as higher temperatures and the use of aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental Workflow for O-Alkylation:

G cluster_prep Phenoxide Formation cluster_reaction Alkylation cluster_workup Work-up and Purification Phenol This compound Base Base (e.g., NaH, K2CO3) Phenol->Base Deprotonation Solvent1 Anhydrous Solvent (e.g., DMF) Phenoxide Sodium/Potassium Phenoxide AlkylHalide Alkyl Halide (R-X) Phenoxide->AlkylHalide SN2 Attack Reaction Reaction at elevated temperature Ether Desired Ether Product Reaction->Ether Quench Quench with water Ether->Quench Extraction Extraction with organic solvent Quench->Extraction Purification Purification (e.g., chromatography) Extraction->Purification

Caption: Generalized workflow for the O-alkylation of this compound.

O-Acylation (Esterification)

Similar to O-alkylation, O-acylation to form the corresponding ester is a feasible reaction. The steric hindrance from the ortho-chloro substituents will also play a role in this transformation. The use of highly reactive acylating agents such as acyl chlorides or anhydrides is recommended. The reaction can be catalyzed by a base, such as pyridine or triethylamine, which also acts as a scavenger for the HCl produced when using acyl chlorides.

Logical Relationship for O-Acylation:

G Phenol This compound Ester Ester Product Phenol->Ester AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Ester Base Base (e.g., Pyridine) Base->Ester Catalyst/Acid Scavenger

Caption: Key components for the O-acylation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the O-alkylation and O-acylation of this compound. These protocols are based on standard procedures for halogenated and sterically hindered phenols and should be optimized for specific substrates and desired products.

Protocol 1: O-Alkylation (e.g., Methylation)

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Protocol 2: O-Acylation (e.g., Acetylation)

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Technique Predicted Features
¹H NMR A single signal for the aromatic proton, likely a triplet of triplets due to coupling with the two meta-fluorine atoms and the two para-chlorine atoms (long-range coupling). A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR Six distinct signals for the aromatic carbons are expected. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants. The carbons ortho and para to the fluorine atoms will show smaller multi-bond C-F couplings. The carbon bearing the hydroxyl group will be deshielded.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms.
IR Spectroscopy A broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-O stretching absorption around 1200 cm⁻¹. C-Cl stretching bands in the range of 600-800 cm⁻¹. C-F stretching absorptions typically appear in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.
Mass Spectrometry The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation may involve the loss of the hydroxyl radical, followed by the loss of CO and subsequent fragmentation of the halogenated aromatic ring.

Conclusion

The hydroxyl group of this compound exhibits a reactivity profile dominated by the strong electron-withdrawing and sterically hindering effects of the four halogen substituents. Its enhanced acidity facilitates phenoxide formation, which is a key step for subsequent O-alkylation and O-acylation reactions. However, the steric hindrance at the ortho positions necessitates careful selection of reagents and optimization of reaction conditions to achieve good yields. The predicted spectroscopic data provides a framework for the characterization of this compound and its derivatives. This technical guide serves as a valuable resource for chemists and researchers working with this and other highly halogenated phenolic compounds in the fields of drug discovery and materials science.

References

A Technical Guide to 2,6-Dichloro-3,5-difluorophenol: Synthesis, Availability, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichloro-3,5-difluorophenol (CAS No. 63418-08-6), a halogenated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its key suppliers, current availability, and presents established experimental protocols for its synthesis and derivatization.

Core Chemical Properties

This compound is a substituted phenol with the molecular formula C₆H₂Cl₂F₂O.[1][2] Its structure, featuring two chlorine and two fluorine atoms on the benzene ring, imparts unique chemical properties that make it a valuable building block in organic synthesis.

PropertyValueReference
Molecular Weight198.98 g/mol [1][2]
Melting Point47-50 °C[2]
Boiling Point87 °C[2]
Density1.655 g/cm³[2]
XLogP32.8[1]

Key Suppliers and Availability

The availability of this compound can vary, with several chemical suppliers offering this compound in research and bulk quantities. Researchers are advised to inquire directly with the suppliers for the most up-to-date information on stock and lead times.

SupplierLocationPurity/Grades OfferedNoted Availability
Oakwood ChemicalUSA97%Out of Stock - Inquire[3]
Henan Lihao Chem Plant LimitedChina99%Inquire for details[2]
Shanghai Sinch Parmaceuticals Tech. Co. Ltd.ChinaInquire for detailsInquire for details[4]
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.ChinaInquire for detailsInquire for details[4]
Allfluoro pharmaceutical co. ltd.ChinaInquire for detailsInquire for details[4]

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are crucial for its effective utilization in research.

Synthesis of this compound

A documented method for the synthesis of this compound involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.[5]

Materials:

  • 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

  • Dimethylformamide (DMF)

  • Toluene

  • Water

Procedure:

  • A mixture of 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide is prepared.[5]

  • The mixture is heated to a temperature range of 105-130 °C, during which the evolution of carbon dioxide is observed. The reaction is allowed to proceed at this temperature until completion.[5]

  • Following the reaction, 200 ml of toluene and 80 ml of water are added to the mixture with stirring.[5]

  • The organic and aqueous phases are separated.

  • The organic phase is dried and then distilled to yield the final product.[5]

  • This process yields approximately 34 g of this compound with a boiling point of 87-88 °C.[5]

G cluster_reaction Reaction Conditions cluster_workup Workup 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid DMF DMF Decarboxylation Decarboxylation 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid->Decarboxylation Heat (105-130 °C) Heat (105-130 °C) Toluene Toluene Water Water Phase Separation Phase Separation Drying Drying Distillation Distillation This compound This compound Decarboxylation->this compound

Synthesis of this compound.

Potential Applications in Drug Discovery

The highly substituted and electron-deficient nature of the aromatic ring in this compound makes it an attractive starting material for the synthesis of novel bioactive molecules. Its utility as a scaffold for kinase inhibitors, a significant class of therapeutic agents, is an area of active investigation. The general workflow for developing such inhibitors often involves the strategic modification of a core scaffold to optimize binding to the target kinase.

G Start Start Scaffold_Selection Select Core Scaffold (e.g., this compound) Start->Scaffold_Selection Identify Core Structure End End Library_Synthesis Synthesize Compound Library Scaffold_Selection->Library_Synthesis Derivatization Screening High-Throughput Screening Library_Synthesis->Screening Test Activity Hit_Identification Hit Identification Screening->Hit_Identification Identify Active Compounds Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Improve Properties Preclinical_Studies Preclinical_Studies Lead_Optimization->Preclinical_Studies In Vivo Testing Preclinical_Studies->End

General workflow for kinase inhibitor drug discovery.

While specific protocols for the direct use of this compound in complex drug molecules are proprietary or still emerging in the literature, its structural similarity to other dichlorinated and difluorinated phenols used in the synthesis of kinase inhibitors suggests its potential in this area. Researchers can adapt existing synthetic strategies for related compounds to explore the incorporation of the 2,6-dichloro-3,5-difluorophenyl moiety into new chemical entities.

This guide serves as a foundational resource for professionals engaged in research and development. The unique properties of this compound, coupled with its increasing availability, position it as a valuable tool for the discovery of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Synthetic Routes for the Preparation of 2,6-Dichloro-3,5-difluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,6-dichloro-3,5-difluorophenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The information presented is intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific electronic and lipophilic properties that can be exploited in the design of novel molecules. This document outlines a verified synthetic pathway for the preparation of this compound, including a detailed experimental protocol and a summary of the expected outcomes.

Synthetic Route 1: Decarboxylation of 3,5-Dichloro-2,6-difluoro-4-hydroxybenzoic acid

This synthetic approach involves the thermal decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid. The reaction proceeds with the evolution of carbon dioxide to yield the desired phenolic product.

Logical Workflow for Synthetic Route 1

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A 3,5-Dichloro-2,6-difluoro-4-hydroxybenzoic acid D Decarboxylation A->D Reacts in the presence of B Dimethylformamide (DMF) B->D C Heat (105-130 °C) C->D E Addition of Toluene and Water D->E Followed by F Phase Separation E->F G Drying of Organic Phase F->G H Distillation G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via decarboxylation.

Quantitative Data
ParameterValueReference
Starting Material3,5-Dichloro-2,6-difluoro-4-hydroxybenzoic acid[1]
ReagentDimethylformamide (DMF)[1]
Temperature105-130 °C[1]
ProductThis compound[1]
Yield34 g (from 50 g starting material)[1]
Boiling Point87-88 °C[1]
Refractive Index (n_D^20)1.5310[1]
Experimental Protocol

Materials:

  • 3,5-Dichloro-2,6-difluoro-4-hydroxybenzoic acid (50 g)

  • Dimethylformamide (DMF, 10 ml)

  • Toluene (200 ml)

  • Water (80 ml)

  • Standard laboratory glassware for heating, stirring, and distillation

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure: [1]

  • In a suitable reaction vessel, combine 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide.

  • Heat the mixture with stirring. The evolution of carbon dioxide will be observed between 105-130 °C.

  • Maintain the reaction at this temperature until the gas evolution ceases, indicating the completion of the reaction.

  • After the reaction is complete, allow the mixture to cool slightly and then add 200 ml of toluene, followed by 80 ml of water, with vigorous stirring.

  • Transfer the mixture to a separatory funnel and allow the phases to separate.

  • Collect the organic (upper) phase and dry it over a suitable drying agent.

  • Filter to remove the drying agent.

  • Purify the product by distillation to obtain this compound. The product has a boiling point of 87-88 °C.

Alternative Synthetic Strategies (Conceptual)

  • Protection of the 4-position: To direct subsequent chlorination to the desired 2 and 6 positions, the para-position relative to the amino group would need to be blocked. This could potentially be achieved through iodination.

  • Dichlorination: The resulting 3,5-difluoro-4-iodoaniline would then be subjected to chlorination to introduce chlorine atoms at the 2 and 6 positions.

  • Deiodination: The protecting iodo group would then need to be removed.

  • Conversion of the amino group to a hydroxyl group: Finally, the aniline would be converted to the corresponding phenol, likely via a diazotization reaction followed by hydrolysis.

It is important to note that this is a theoretical pathway, and the successful implementation of each step would require significant experimental optimization to achieve satisfactory yields and purity.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

  • The decarboxylation reaction involves the evolution of gas; ensure the reaction vessel is not sealed to avoid pressure build-up.

  • Handle all chlorinated and fluorinated organic compounds with care, as they may be toxic or corrosive.

References

Application Notes and Protocols: 2,6-Dichloro-3,5-difluorophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-dichloro-3,5-difluorophenol as a key building block in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors. Detailed experimental protocols and quantitative biological data are provided to facilitate its use in drug discovery and development.

Introduction

This compound is a halogenated aromatic compound whose structural features make it a valuable intermediate in the synthesis of complex bioactive molecules. The presence of both chlorine and fluorine atoms significantly influences the electronic properties, lipophilicity, and metabolic stability of derivatives, making it an attractive scaffold for medicinal chemists. The hydroxyl group provides a convenient handle for further chemical modifications, such as etherification, allowing for its incorporation into a variety of molecular frameworks.

One of the most significant applications of this phenol derivative is in the development of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.

Application: Precursor for Potent FGFR Inhibitors

This compound serves as a crucial starting material for the synthesis of a class of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives. These compounds have demonstrated potent inhibitory activity against FGFR1, a key receptor tyrosine kinase involved in cancer cell proliferation and survival.[1] The 2,6-dichloro-3,5-difluorophenyl moiety, after methylation of the phenolic hydroxyl group, forms a key structural element that contributes to the high affinity and selectivity of these inhibitors.

Quantitative Data: FGFR1 Inhibition

The following table summarizes the enzymatic inhibitory activity of a key compound synthesized using a derivative of this compound.

Compound IDTargetIC50 (nM)
13a FGFR130.2
Data sourced from a study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as potent FGFR inhibitors.[1]

Experimental Protocols

The following protocols detail the synthesis of this compound and its subsequent elaboration into a key intermediate for FGFR inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes a method for the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid to yield the title compound.

Materials:

  • 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

  • Dimethylformamide (DMF)

  • Toluene

  • Water

Procedure:

  • A mixture of 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide is prepared.

  • The mixture is heated, leading to the evolution of carbon dioxide at a temperature of 105°-130° C.

  • The reaction is allowed to proceed at this temperature until completion.

  • After the reaction is complete, 200 ml of toluene followed by 80 ml of water are stirred into the mixture.

  • The phases are separated.

  • The organic phase is dried and then distilled to yield the product.

This procedure yields 34 g of this compound with a boiling point of 87°-88° C.

Protocol 2: Synthesis of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (Key Intermediate for FGFR Inhibitors)

This protocol outlines the synthesis of a key indazole intermediate starting from the methylated derivative of this compound.

Step 1: Methylation of this compound (General Procedure)

  • To a solution of this compound in a suitable solvent (e.g., acetone, DMF), a base such as potassium carbonate is added.

  • An excess of a methylating agent, such as methyl iodide or dimethyl sulfate, is then added.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The reaction is then worked up by adding water and extracting the product with an organic solvent. The organic layer is dried and concentrated to yield 1,3-dichloro-2,5-difluoro-4-methoxybenzene.

Step 2: Synthesis of the Carboxylic Acid Intermediate

Materials:

  • 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Distilled water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • To a solution of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (8.9 g, 23.35 mmol) in THF (120 mL), a solution of lithium hydroxide (3.92 g, 93.44 mmol) in distilled water (30 mL) is added.[1]

  • The mixture is stirred at 50 °C for 6 hours.[1]

  • The reaction is then cooled to 25 °C.[1]

  • The reaction mixture is acidified with 1N HCl.[1]

  • The resulting solid product is filtered off, washed with water, and dried.[1]

This procedure yields the desired 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid with a 76.2% yield.[1] This intermediate can then be further functionalized to produce a library of potent FGFR inhibitors.[1]

Visualizations

FGFR Signaling Pathway and Inhibition

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor FGFR Inhibitor (derived from 2,6-Dichloro-3,5- difluorophenol) Inhibitor->FGFR Blocks ATP Binding

Caption: Simplified FGFR signaling pathway and the mechanism of inhibition.

Synthetic Workflow for FGFR Inhibitors

Synthetic_Workflow Start This compound Methylation Methylation (e.g., CH3I, K2CO3) Start->Methylation Intermediate1 1,3-Dichloro-2,5-difluoro- 4-methoxybenzene Methylation->Intermediate1 Coupling Suzuki Coupling with Indazole Core Intermediate1->Coupling Intermediate2 6-(2,6-Dichloro-3,5-dimethoxyphenyl) -1H-indazole Intermediate Coupling->Intermediate2 Functionalization Further Functionalization (e.g., Amide Coupling) Intermediate2->Functionalization FinalProduct Potent FGFR Inhibitors Functionalization->FinalProduct

Caption: General synthetic workflow for FGFR inhibitors from the title compound.

References

Application Notes and Protocols for 2,6-Dichloro-3,5-difluorophenol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-dichloro-3,5-difluorophenol as a versatile synthetic intermediate in the preparation of functionalized aromatic compounds. The unique substitution pattern of this phenol, featuring both chlorine and fluorine atoms, imparts distinct reactivity and physicochemical properties to its derivatives, making it a valuable building block in the fields of medicinal chemistry and agrochemical research.

Introduction

This compound (CAS No. 63418-08-6) is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂O.[1][2][3][4][5] Its structure, characterized by ortho-chlorine and meta-fluorine substituents relative to the hydroxyl group, presents a unique platform for the synthesis of highly substituted and electronically modulated molecules. The electron-withdrawing nature of the halogen atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, enabling a range of chemical transformations. These transformations are pivotal for the synthesis of novel agrochemicals and pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 63418-08-6[1][2][3][4][5]
Molecular Formula C₆H₂Cl₂F₂O[1][2][3][4][5]
Molecular Weight 198.98 g/mol
Appearance White to off-white solid
Melting Point 47-50 °C
Boiling Point 87-88 °C[6]

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of various substituted aromatic compounds. The hydroxyl group can undergo O-alkylation and esterification, while the aromatic ring is amenable to electrophilic substitution, such as nitration. These reactions provide access to a diverse range of derivatives with potential biological activity.

Electrophilic Aromatic Substitution: Nitration

A primary application of this compound is its use in electrophilic nitration to produce 2,6-dichloro-3,5-difluoro-4-nitrophenol. This nitro-substituted derivative is a valuable precursor for the synthesis of corresponding anilines and other functionalized molecules, which are common moieties in agrochemicals and pharmaceuticals.

Experimental Protocol: Synthesis of 2,6-Dichloro-3,5-difluoro-4-nitrophenol

This protocol details the nitration of this compound using nitric acid in an acetic acid solvent system.

Materials:

  • This compound

  • 98% Nitric acid

  • Acetic acid

  • Dichloromethane

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 20 g of this compound in 70 ml of acetic acid.

  • With stirring, add 8 g of 98% strength nitric acid dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • After 2 hours, transfer the mixture to a separatory funnel and add 150 ml of dichloromethane.

  • Wash the organic layer twice with water.

  • Separate the organic layer and remove the dichloromethane solvent using a rotary evaporator.

  • The resulting residue is the crude 2,6-dichloro-3,5-difluoro-4-nitrophenol.

Quantitative Data:

ReactantProductYieldPurity (GC analysis)
This compound (20 g)2,6-Dichloro-3,5-difluoro-4-nitrophenol18 g94%

Diagram of the Experimental Workflow:

Nitration_Workflow A Dissolve this compound in Acetic Acid B Add 98% Nitric Acid Dropwise A->B C Stir at Room Temperature for 2 hours B->C D Work-up: Dichloromethane Extraction and Water Wash C->D E Solvent Removal D->E F Isolate Product: 2,6-Dichloro-3,5-difluoro-4-nitrophenol E->F

Caption: Workflow for the synthesis of 2,6-dichloro-3,5-difluoro-4-nitrophenol.

O-Alkylation: Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated to form the corresponding ether derivatives. The Williamson ether synthesis is a classic and effective method for this transformation. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The resulting aryl ethers are important intermediates in the synthesis of various bioactive molecules.

Generalized Experimental Protocol: O-Alkylation of this compound

This protocol provides a general methodology for the Williamson ether synthesis using this compound and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Strong base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the phenol in an anhydrous aprotic solvent such as DMF or acetonitrile.

  • Add a suitable base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq)) portion-wise with stirring.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • The reaction mixture may be heated (e.g., to 50-80 °C) to facilitate the reaction, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 1-alkoxy-2,6-dichloro-3,5-difluorobenzene.

Diagram of the Williamson Ether Synthesis Pathway:

Williamson_Ether_Synthesis cluster_conditions Reaction Conditions Phenol This compound Product 1-Alkoxy-2,6-dichloro-3,5-difluorobenzene Phenol->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Caption: General pathway for the Williamson ether synthesis of this compound.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of highly functionalized aromatic compounds. The protocols provided herein for nitration and O-alkylation serve as a foundation for the development of novel derivatives for applications in the pharmaceutical and agrochemical industries. The unique electronic and steric properties conferred by the polychlorinated and polyfluorinated substitution pattern make this compound a compelling starting material for the exploration of new chemical entities.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloro-3,5-difluorophenol. This substrate is a highly electron-deficient aromatic ring, making it susceptible to nucleophilic attack. The protocol outlines a general procedure that can be adapted for various nucleophiles, such as amines and thiols, which are crucial transformations in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The presence of multiple halogen substituents allows for selective functionalization, offering a versatile platform for creating diverse molecular architectures.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically requires an aromatic ring activated by electron-withdrawing groups and a good leaving group. In the case of this compound, the cumulative electron-withdrawing effects of the two chlorine and two fluorine atoms, in addition to the phenolic hydroxyl group, render the aromatic ring highly electrophilic and thus primed for SNAr. While the fluoride and chloride ions can both act as leaving groups, the greater electronegativity of fluorine often makes the carbon-fluorine bond more susceptible to nucleophilic attack in such activated systems. This protocol provides a representative method for the substitution reaction with a generic amine nucleophile.

Experimental Protocol: Synthesis of 4-Amino-Substituted this compound Derivative

This protocol describes the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., morpholine, piperidine, or aniline)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the primary amine (1.1 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Solvent: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask. The choice of solvent can influence the reaction rate and selectivity.[1][2]

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine and the desired reaction rate. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and diluted with water.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the desired 4-amino-substituted this compound derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for the nucleophilic aromatic substitution on this compound with various amines.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF80685
2PiperidineK₂CO₃DMSO60892
3AnilineTEADMF1001278

Visualizations

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group substrate This compound meisenheimer Meisenheimer Complex (Anionic Intermediate) substrate->meisenheimer + R₂NH nucleophile R₂NH (Amine) product Substituted Product meisenheimer->product - F⁻ meisenheimer->product Rearomatization leaving_group F⁻ (Fluoride ion)

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental_Workflow start Start reagents Combine Substrate, Amine, and Base in Solvent start->reagents reaction Heat and Stir Reaction Mixture (Monitor by TLC) reagents->reaction workup Cool, Dilute with Water, and Extract with Ethyl Acetate reaction->workup wash Wash Organic Layer with Brine workup->wash dry Dry with MgSO₄ and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for SNAr on the target phenol.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dichloro-3,5-difluorophenol. This halogenated phenol is of interest in various research and development sectors, including pharmaceuticals and material sciences. The provided protocols detail the initial chromatographic conditions, method optimization strategies, sample preparation, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a substituted aromatic compound whose accurate quantification is crucial for process monitoring, quality control, and stability studies in drug development and other scientific research. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, sensitive, and specific technique for the analysis of phenolic compounds.[1] This application note outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method tailored for this analyte.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental in the development of an appropriate analytical method. The XLogP3 value of 2.8 suggests that the compound is sufficiently hydrophobic for good retention on a reversed-phase column.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₂Cl₂F₂O[2][3]
Molecular Weight198.98 g/mol [2][3]
XLogP32.8[2]
AppearanceSolid (Melting Point: 47-50°C)[3]

HPLC Method Development and Protocol

The following protocol provides a starting point for the HPLC analysis of this compound. Optimization of these conditions is recommended to achieve the desired performance characteristics (e.g., resolution, peak shape, and analysis time).

Recommended Initial HPLC Parameters

Table 2: Initial HPLC Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30% to 70% B; 15.1-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (optimization recommended)

Note: The UV detection wavelength is a starting point. It is highly recommended to determine the UV absorption maximum of this compound by running a UV-Vis spectrum of a standard solution. A study on 2,6-dichlorophenol showed UV absorbance peaks at 285, 278, and 205 nm, suggesting that a wavelength in this region would be appropriate.[4]

Experimental Workflow

The overall workflow for the HPLC method development and analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_optimization Method Optimization Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration System Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Optimization Parameter Optimization Quantification->Optimization Feedback Optimization->Mobile_Phase_Prep Optimization->Equilibration

Figure 1: HPLC Method Development and Analysis Workflow.

Method Optimization Strategy

To achieve optimal separation, the initial HPLC conditions may require adjustment. The following diagram illustrates the key parameters and their influence on the chromatographic separation.

Optimization_Diagram Optimal_Separation Optimal Separation (Resolution, Peak Shape, Time) Mobile_Phase Mobile Phase Optimal_Separation->Mobile_Phase Stationary_Phase Stationary Phase (Column) Optimal_Separation->Stationary_Phase Instrument_Params Instrument Parameters Optimal_Separation->Instrument_Params Organic_Solvent Organic Solvent (Acetonitrile vs. Methanol) Mobile_Phase->Organic_Solvent pH_Modifier pH / Modifier (Acidic Additive) Mobile_Phase->pH_Modifier Gradient_Profile Gradient Profile Mobile_Phase->Gradient_Profile Column_Chemistry Column Chemistry (C18, Phenyl-Hexyl, etc.) Stationary_Phase->Column_Chemistry Particle_Size Particle Size & Dimensions Stationary_Phase->Particle_Size Flow_Rate Flow Rate Instrument_Params->Flow_Rate Temperature Temperature Instrument_Params->Temperature Detection_Wavelength Detection Wavelength Instrument_Params->Detection_Wavelength

Figure 2: Key Parameters for HPLC Method Optimization.

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in acetonitrile and dilute to the mark. This stock solution should be stored under refrigerated and light-protected conditions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.

Sample Preparation Protocol

The choice of sample preparation technique will depend on the sample matrix. For drug development professionals, the matrix could range from reaction mixtures to final drug formulations. Solid-Phase Extraction (SPE) is a commonly used and effective technique for the cleanup and concentration of phenolic compounds from various matrices.[5][6]

4.2.1. Solid-Phase Extraction (SPE) Protocol

  • Cartridge Selection: A reversed-phase SPE cartridge (e.g., C18) is recommended.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve the sample in a solvent that is miscible with water and adjust the pH to approximately 2 with a suitable acid to ensure the phenol is in its neutral form. Load the sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation and Analysis

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters are summarized in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
RSD of Retention Time (n=6) ≤ 1.0%
Calibration and Quantification

Inject the prepared working standard solutions and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis to determine the linearity and obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of this compound in the samples can then be calculated using this equation. An r² value of ≥ 0.999 is typically desired.

Conclusion

This application note provides a detailed protocol for the development of an HPLC method for the analysis of this compound. The outlined starting conditions, optimization strategies, and sample preparation procedures offer a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantitative results. Adherence to good chromatographic practices and systematic method development will ensure the reliability of the analytical data generated.

References

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of Dichlorophenols in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective determination of dichlorophenol (DCP) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Dichlorophenols are environmental contaminants of concern due to their toxicity and prevalence as byproducts of industrial processes and disinfection.[1] This document outlines a comprehensive workflow, including sample preparation via liquid-liquid extraction and derivatization, optimized GC-MS analytical conditions, and data analysis procedures. The presented method is suitable for the trace-level quantification of dichlorophenols in aqueous matrices, offering high precision and accuracy.

Introduction

Dichlorophenols are a group of chlorinated organic compounds that are widely used in the manufacturing of pesticides, herbicides, and other chemical products. They are also formed during the chlorination of water containing phenols.[1] Due to their potential toxicity and persistence in the environment, regulatory bodies worldwide have established guidelines for their monitoring in various environmental matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of these isomers due to its high resolution and sensitivity.[1][2] This protocol details a robust method for the analysis of dichlorophenols, including 2,4-dichlorophenol and 2,6-dichlorophenol, adaptable for various research and monitoring applications.

Experimental Protocol

The following protocol describes the necessary steps for sample preparation, derivatization, and GC-MS analysis of dichlorophenols in water samples.

Materials and Reagents
  • Dichlorophenol standards (2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, 3,5-DCP)

  • Internal Standard (e.g., 4-Bromophenol)[3]

  • Hexane (GC grade)[1][3]

  • Acetic Anhydride[1][3]

  • Potassium Carbonate (K₂CO₃)[1]

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Glassware: 1 L separatory funnels, vials, volumetric flasks

Sample Preparation: Liquid-Liquid Extraction and Derivatization

This procedure is based on the acetylation of chlorophenols, which improves their volatility and chromatographic behavior.[3]

  • Sample Collection and Preservation: Collect 800 mL of the water sample in an amber glass bottle. If residual chlorine is present, it should be quenched. Adjust the sample pH if necessary for stability.

  • Spiking: For calibration and quality control, spike samples with known concentrations of dichlorophenol standards and an internal standard.[1]

  • Extraction and Derivatization:

    • Transfer the 800 mL sample to a 1 L separatory funnel.

    • Add 25 mL of potassium carbonate buffer and 25 mL of acetic anhydride.[1]

    • Add 100 mL of hexane to the funnel.[1]

    • Shake vigorously for at least 2 minutes to ensure thorough mixing and extraction.[1]

    • Allow the layers to separate. The organic layer (top) contains the derivatized dichlorophenols.[1]

    • Carefully collect the organic layer.[1]

    • Repeat the extraction of the aqueous layer two more times with fresh 100 mL portions of hexane.[1]

    • Combine all the organic extracts.[1]

  • Concentration: Concentrate the combined hexane extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[1][4]

  • Final Sample: The concentrated extract is now ready for GC-MS analysis. Transfer to a 2 mL autosampler vial.

GC-MS Analysis

The following instrumental parameters are recommended and can be optimized for the specific instrument used.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
GC SystemTRACE 1610 GC or equivalent[1]
InjectorSplit/splitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium
Column Flow1.2 mL/min[1]
GC ColumnTraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) or equivalent[1]
Oven ProgramInitial: 40 °C, hold for 4 minRamp 1: 12 °C/min to 200 °CRamp 2: 20 °C/min to 250 °C, hold for 2.5 min[5]
Mass Spectrometer
MS SystemTSQ 9610 or equivalent[1]
Ionization ModeElectron Ionization (EI)
Ion Source Temp.250 °C
Quadrupole Temp.150 °C[6]
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: Selected Ion Monitoring (SIM) Parameters for Dichlorophenol Acetates

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2,3-Dichlorophenyl acetate204162127
2,4-Dichlorophenyl acetate204162127
2,5-Dichlorophenyl acetate204162127
2,6-Dichlorophenyl acetate204162127
3,4-Dichlorophenyl acetate204162127
3,5-Dichlorophenyl acetate204162127

Note: The molecular ion of the acetylated dichlorophenols is m/z 204. The primary fragment is typically at m/z 162, corresponding to the dichlorophenol cation radical.[7] Specific ions should be confirmed by analyzing individual standards.

Data Presentation

The following table summarizes typical quantitative data achievable with this method, compiled from various sources.

Table 3: Summary of Quantitative Performance Data for Dichlorophenols

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Recovery (%)
2,4-Dichlorophenol0.004 mg/mL[3]3.9 ng/mL[8]>0.99[1]81%[3]
2,6-Dichlorophenol-4.7 ng/mL[8]>0.99[1]82%[3]
Other DCP Isomers0.2 - 2.5 µg/L[3]->0.99[1]70-121%[3]

Visualization of Experimental Workflow

The overall experimental workflow from sample collection to data analysis is illustrated in the diagram below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample (800 mL) Spike 2. Spike with Standards Sample->Spike Extract 3. Liquid-Liquid Extraction (Hexane) Spike->Extract Derivatize 4. Acetylation (Acetic Anhydride) Extract->Derivatize Concentrate 5. Concentrate Extract (1 mL) Derivatize->Concentrate GCMS 6. GC-MS Analysis Concentrate->GCMS DataAcq 7. Data Acquisition (SIM) GCMS->DataAcq Quant 8. Quantification DataAcq->Quant Report 9. Reporting Quant->Report

References

Safe handling and storage of 2,6-Dichloro-3,5-difluorophenol in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2,6-Dichloro-3,5-difluorophenol in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Overview and Hazards

This compound is a halogenated aromatic compound.[1][2] It is classified as an irritant and is harmful if it comes into contact with skin, eyes, or is inhaled.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory when working with this substance.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₆H₂Cl₂F₂O[1][2]
Molecular Weight 198.98 g/mol [1][2]
Appearance Solid[3]
Melting Point 47-50°C[2]
Boiling Point 87°C[2]
Flash Point 80.9°C[2]
Density 1.655 g/cm³[2]

Table 2: Safety and Hazard Information

ParameterInformationReference
GHS Pictogram Warning[1]
Hazard Statements H315, H319, H335[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][2]
Incompatible Materials Strong oxidizing agents, Strong bases[4]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A full assessment of potential exposure should be conducted before handling. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently.[5][6]

  • Body Protection: A lab coat or chemical-resistant apron.[3]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3]

3.2. Handling Protocol

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[3][4]

    • Work within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Handle this compound as a solid. Avoid generating dust.[6]

    • Use a dedicated spatula and weighing vessel.

    • Close the container tightly immediately after use.[4]

  • In Solution:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5][7]

    • Decontaminate all work surfaces and equipment.

    • Dispose of contaminated waste in a designated hazardous waste container.[4]

3.3. Storage Protocol

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Store away from heat, sparks, and open flames.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3.4. Spill and Emergency Procedures

  • Small Spills:

    • Evacuate non-essential personnel from the area.[6]

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[3][6]

    • Collect the spilled material in a sealed container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable solvent and then wash with soap and water.[3]

  • Large Spills:

    • Evacuate the laboratory immediately and alert safety personnel.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Visualized Workflows

4.1. Safe Handling Workflow

start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh and Transfer This compound fume_hood->weigh dissolve Dissolve in Solvent (If applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate waste Dispose of Waste in Hazardous Waste Container decontaminate->waste end End: Post-Handling Procedures waste->end

Caption: Safe handling workflow for this compound.

4.2. Emergency Response Logic

Caption: Emergency first aid response for exposure.

References

Application Notes and Protocols for the Purification of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,6-dichloro-3,5-difluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following methods are based on established chemical principles and techniques successfully applied to analogous halogenated phenols. Optimization may be required for specific sample matrices and impurity profiles.

Introduction

Following its synthesis, this compound typically exists in a crude form containing unreacted starting materials, by-products, and positional isomers. The presence of these impurities can adversely affect the yield and purity of downstream products. Therefore, robust purification is a critical step to ensure the quality and consistency of the final active ingredient. This document outlines three common and effective purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Potential Impurities: The primary impurities in the synthesis of this compound are often positional isomers, such as other dichlorodifluorophenol congeners, and unreacted starting materials. The specific impurity profile will depend on the synthetic route employed.

Purification Techniques: A Comparative Overview

The choice of purification method depends on the initial purity of the crude product, the scale of the purification, and the desired final purity.

Purification TechniquePrincipleTypical Purity AchievedThroughputAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>98%HighCost-effective, simple setup, scalable.Requires suitable solvent, potential for product loss in mother liquor.
Flash Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.>99%MediumHigh resolution for closely related impurities, adaptable to various scales.Requires solvent and silica gel, can be time-consuming.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.>99.5%Low to MediumHighest resolution for complex mixtures and trace impurities, automated.Expensive equipment and solvents, lower throughput for large quantities.

Experimental Protocols

Recrystallization

Recrystallization is an effective technique for removing insoluble and some soluble impurities from a solid sample. The selection of an appropriate solvent is critical for successful purification. A good solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection: For halogenated phenols like this compound, a variety of solvent systems can be effective. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Potential Solvents and Solvent Systems:

  • Single Solvents: Toluene, Hexane, Ethanol, Methanol.

  • Solvent Mixtures: Ethanol/Water, Hexane/Ethyl Acetate, Toluene/Hexane.

Protocol for Recrystallization from a Toluene/Hexane Solvent System:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot toluene. The solution should be heated gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Slowly add hexane (a non-solvent) to the hot toluene solution until the solution becomes slightly turbid. Reheat the mixture until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. The rate of cooling influences crystal size; slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data (Representative):

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~85%>98%
Yield -80-90%
Appearance Off-white to light brown solidWhite crystalline solid
Melting Point 45-48 °C47-50 °C[1]
Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture. It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components based on their polarity.

Protocol for Flash Column Chromatography:

  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Sample Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane. The optimal solvent system should be predetermined by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions as the mobile phase elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Representative):

ParameterBefore PurificationAfter Flash Chromatography
Purity (by HPLC) ~85%>99%
Recovery -85-95%
Appearance Off-white to light brown solidWhite solid
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining very high purity material. It is particularly useful for separating closely related isomers.

Protocol for Preparative HPLC:

  • System Preparation: Equilibrate the preparative HPLC system, including the column (e.g., a C18 reversed-phase column), with the initial mobile phase.

  • Mobile Phase: A common mobile phase for reversed-phase chromatography of phenols is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[2]

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter before injection.

  • Injection: Inject the sample onto the column.

  • Elution: Run a gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it to elute the compound and impurities. For example, a gradient of 40% to 90% acetonitrile in water over 20 minutes.

  • Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the desired product, as detected by a UV detector (e.g., at 280 nm).

  • Solvent Evaporation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to yield the purified product.

Quantitative Data (Representative):

ParameterBefore PurificationAfter Preparative HPLC
Purity (by HPLC) >98% (from a previous step)>99.5%
Recovery ->90%
Appearance White solidWhite solid

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Cool to crystallize hot_filter->crystallize filter Vacuum Filtration crystallize->filter wash Wash with cold solvent filter->wash impurities Impurities in Mother Liquor filter->impurities Mother Liquor dry Dry under vacuum wash->dry pure Pure Product (>98%) dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Pure impurities Impure Fractions analyze->impurities Impure evaporate Evaporate Solvent combine->evaporate pure Pure Product (>99%) evaporate->pure

Caption: Workflow for the purification of this compound by flash column chromatography.

HPLC_Workflow crude Crude or Partially Purified Product dissolve Dissolve and Filter Sample crude->dissolve inject Inject onto Preparative HPLC dissolve->inject separate Gradient Elution and Separation inject->separate collect Collect Peak Fraction separate->collect Product Peak impurities Impurity Fractions separate->impurities Other Peaks remove_solvent Remove Solvent (Lyophilization/Evaporation) collect->remove_solvent pure High Purity Product (>99.5%) remove_solvent->pure

Caption: Workflow for the high-purity purification of this compound by preparative HPLC.

References

Application Note: Improved Analysis of 2,6-Dichloro-3,5-difluorophenol through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3,5-difluorophenol is a halogenated aromatic compound of interest in various fields, including environmental analysis and as a potential intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Due to its phenolic hydroxyl group, this compound can exhibit challenging analytical characteristics, such as poor peak shape and thermal instability during gas chromatography (GC). Derivatization is a crucial technique to overcome these analytical hurdles by converting the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group. This application note provides detailed protocols for the derivatization of this compound by silylation and acetylation, enabling improved analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Derivatization for Improved GC-MS Analysis

Direct GC-MS analysis of polar compounds like this compound can lead to issues such as peak tailing, low sensitivity, and poor reproducibility. Derivatization addresses these problems by chemically modifying the analyte to enhance its volatility and thermal stability.[1][2] This process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar group, thereby reducing intermolecular hydrogen bonding.[2] The two primary methods detailed in this note are silylation and acetylation.

  • Silylation: This method replaces the active hydrogen with a trimethylsilyl (TMS) group using a silylating agent. Silylation is a versatile and widely used technique for derivatizing compounds with hydroxyl groups.[2][3]

  • Acetylation: This technique introduces an acetyl group to the phenolic oxygen, forming an ester. Acetylation is a robust and cost-effective alternative for derivatization.[4][5]

Quantitative Data Summary

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: GC-MS Parameters for Derivatized this compound

ParameterSilylated DerivativeAcetylated Derivative
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temp. 280°C270°C
Oven Program 80°C (1 min), then 15°C/min to 300°C (5 min)70°C (1 min), then 20°C/min to 280°C (5 min)
Carrier Gas Helium, 1.0 mL/minHelium, 1.2 mL/min
MS Ion Source Electron Ionization (EI)Electron Ionization (EI)
Ion Source Temp. 230°C230°C
Quadrupole Temp. 150°C150°C
Scan Range 50-500 m/z50-450 m/z

Table 2: Expected Performance Data for Derivatized this compound

ParameterSilylated Derivative (TMS)Acetylated Derivative
Retention Time (min) Approx. 10.5Approx. 9.8
Limit of Detection (LOD) 0.1 pg0.5 pg
Limit of Quantitation (LOQ) 0.3 pg1.5 pg
Linearity (r²) > 0.999> 0.998
Precision (%RSD, n=6) < 5%< 7%

Experimental Protocols

Silylation of this compound

This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ether.

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • GC vials (2 mL) with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh or transfer a known amount of the this compound standard or sample extract into a GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Acetylation of this compound

This protocol outlines the derivatization of this compound to its acetate ester.

Materials:

  • This compound standard or sample

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials (2 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation: Accurately weigh or transfer a known amount of the this compound standard or sample extract into a reaction vial. If in solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 200 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at 60°C for 20 minutes.

  • Work-up: After cooling, add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex for 30 seconds.

  • Extraction: Add 1 mL of dichloromethane, vortex for 1 minute, and then centrifuge to separate the layers.

  • Drying: Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried organic extract to a GC vial for analysis.

Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization cluster_sample_prep Sample Preparation cluster_silylation Silylation Protocol cluster_acetylation Acetylation Protocol start Start with Sample evaporate Evaporate to Dryness start->evaporate add_pyridine_silyl Add Pyridine evaporate->add_pyridine_silyl add_reagents_acetyl Add Pyridine & Acetic Anhydride evaporate->add_reagents_acetyl add_bstfa Add BSTFA + 1% TMCS add_pyridine_silyl->add_bstfa vortex_silyl Vortex add_bstfa->vortex_silyl heat_silyl Heat at 70°C vortex_silyl->heat_silyl cool_silyl Cool to RT heat_silyl->cool_silyl analyze_silyl GC-MS Analysis cool_silyl->analyze_silyl heat_acetyl Heat at 60°C add_reagents_acetyl->heat_acetyl quench Quench with NaHCO3 heat_acetyl->quench extract Extract with DCM quench->extract dry Dry with Na2SO4 extract->dry analyze_acetyl GC-MS Analysis dry->analyze_acetyl

Caption: Derivatization Workflow

Derivatization_Reactions Chemical Derivatization Reactions cluster_silylation_reaction Silylation Reaction cluster_acetylation_reaction Acetylation Reaction phenol_silyl This compound product_silyl TMS Derivative phenol_silyl->product_silyl + bstfa BSTFA phenol_acetyl This compound product_acetyl Acetate Ester Derivative phenol_acetyl->product_acetyl + acetic_anhydride Acetic Anhydride

Caption: Derivatization Reactions

Conclusion

Derivatization of this compound via silylation or acetylation significantly improves its analytical performance in GC-MS. Both methods effectively increase the volatility and thermal stability of the analyte, leading to better peak shape, lower detection limits, and enhanced reproducibility. The choice between silylation and acetylation will depend on the specific laboratory setup, cost considerations, and the complexity of the sample matrix. The detailed protocols provided in this application note serve as a robust starting point for researchers to develop and validate their analytical methods for this and similar halogenated phenolic compounds.

References

The Role of 2,6-Dichloro-3,5-difluorophenol in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3,5-difluorophenol is a halogenated aromatic compound with potential applications in the synthesis of complex organic molecules. However, a comprehensive review of current literature and patent databases indicates a notable lack of direct application of this specific phenol as a key starting material or intermediate in the synthesis of commercially significant agrochemicals.

This document, therefore, provides detailed application notes and protocols for the synthesis of a major class of agrochemicals, the benzoylurea insecticides, which utilize the structurally related and critical intermediate, 2,6-difluorobenzamide. The methodologies and principles described herein are relevant to researchers interested in the broader field of synthesizing agrochemicals from halogenated aromatic precursors. Benzoylurea insecticides are a significant class of insect growth regulators that interfere with chitin synthesis in insects, leading to their demise.

Application Notes: Synthesis of Benzoylurea Insecticides

The synthesis of benzoylurea insecticides, such as Teflubenzuron and Flucycloxuron, prominently features the use of 2,6-difluorobenzamide as a core building block. This intermediate provides the essential 2,6-difluorobenzoyl moiety, which is crucial for the biological activity of these insecticides. The general synthetic strategy involves the reaction of 2,6-difluorobenzamide with a substituted isocyanate to form the characteristic urea linkage.

Key Synthetic Steps:

  • Preparation of 2,6-Difluorobenzamide: This key intermediate is typically synthesized from 2,6-difluorobenzonitrile via hydrolysis.

  • Formation of 2,6-Difluorobenzoyl Isocyanate: 2,6-difluorobenzamide can be reacted with phosgene or a phosgene equivalent, such as triphosgene or oxalyl chloride, to yield the corresponding isocyanate.[1]

  • Coupling with a Substituted Aniline: The final step involves the reaction of 2,6-difluorobenzoyl isocyanate with a specific substituted aniline to produce the target benzoylurea insecticide.

The following sections provide detailed experimental protocols for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

This protocol describes the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in a near-critical water medium, a green chemistry approach that avoids the use of strong acids or bases.[2]

Materials:

  • 2,6-Difluorobenzonitrile

  • Deionized water

  • Sodium chloride

  • Autoclave (high-pressure reactor)

Procedure:

  • Charge a high-pressure autoclave with 2,6-difluorobenzonitrile and deionized water in a weight ratio of 1:2.[2]

  • Stir the mixture and heat to boiling under atmospheric pressure. Open the exhaust valve for 2-5 minutes to expel air.[2]

  • Seal the autoclave and continue heating to 300°C for 3 hours to effect hydrolysis.[2]

  • Cool the reaction mixture to room temperature.

  • Add sodium chloride to the hydrolysate to a concentration of 40 g/L to salt out the product.[2]

  • Filter the precipitate, wash with cold water, and dry to obtain 2,6-difluorobenzamide.

Protocol 2: Synthesis of Teflubenzuron from 2,6-Difluorobenzamide

This protocol details the synthesis of the insecticide Teflubenzuron by reacting 2,6-difluorobenzoyl isocyanate (formed in situ or pre-synthesized) with 3,5-dichloro-2,4-difluoroaniline.[3]

Materials:

  • 2,6-Difluorobenzamide

  • Oxalyl chloride or Triphosgene

  • 3,5-Dichloro-2,4-difluoroaniline

  • Anhydrous toluene

  • Triethylamine (or other suitable base)

Procedure:

  • Formation of 2,6-Difluorobenzoyl Isocyanate:

    • In a reaction vessel under an inert atmosphere, suspend 2,6-difluorobenzamide in anhydrous toluene.

    • Slowly add a solution of oxalyl chloride or triphosgene in toluene to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature. The resulting solution of 2,6-difluorobenzoyl isocyanate is used directly in the next step.

  • Synthesis of Teflubenzuron:

    • To the solution of 2,6-difluorobenzoyl isocyanate, add a solution of 3,5-dichloro-2,4-difluoroaniline in anhydrous toluene.

    • Add triethylamine as a base to catalyze the reaction and scavenge the HCl byproduct.[3]

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, the product will precipitate from the solution.

    • Collect the solid by filtration, wash with cold toluene and then with a non-polar solvent like hexane.

    • Dry the product under vacuum to yield Teflubenzuron.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 2,6-difluorobenzamide and a representative benzoylurea insecticide.

Table 1: Synthesis of 2,6-Difluorobenzamide

ParameterValueReference
Starting Material2,6-Difluorobenzonitrile[2]
MethodNon-catalytic hydrolysis in near-critical water[2]
Reaction Temperature300°C[2]
Reaction Time3 hours[2]
Yield~77% (based on a similar reported procedure)[2]
Purity (by HPLC)>99.5%[4]

Table 2: Synthesis of Teflubenzuron

ParameterValueReference
Key Intermediates2,6-Difluorobenzoyl isocyanate, 3,5-Dichloro-2,4-difluoroaniline[3]
SolventToluene[3]
Catalyst/BaseTriethylamine[3]
Reaction TemperatureRoom Temperature to Reflux[3]
Reaction Time4-8 hours
YieldHigh[5]

Visualizations

The following diagrams illustrate the synthetic workflows described in the protocols.

G cluster_0 Protocol 1: Synthesis of 2,6-Difluorobenzamide 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Hydrolysis Hydrolysis 2,6-Difluorobenzonitrile->Hydrolysis Deionized Water Deionized Water Deionized Water->Hydrolysis Salting Out Salting Out Hydrolysis->Salting Out 2,6-Difluorobenzamide 2,6-Difluorobenzamide Salting Out->2,6-Difluorobenzamide

Caption: Workflow for the synthesis of 2,6-difluorobenzamide.

G cluster_1 Protocol 2: Synthesis of Teflubenzuron 2,6-Difluorobenzamide_P2 2,6-Difluorobenzamide Isocyanate Formation Isocyanate Formation 2,6-Difluorobenzamide_P2->Isocyanate Formation Oxalyl Chloride Oxalyl Chloride / Triphosgene Oxalyl Chloride->Isocyanate Formation 2,6-Difluorobenzoyl Isocyanate 2,6-Difluorobenzoyl Isocyanate Isocyanate Formation->2,6-Difluorobenzoyl Isocyanate Coupling Reaction Coupling Reaction 2,6-Difluorobenzoyl Isocyanate->Coupling Reaction 3,5-Dichloro-2,4-difluoroaniline 3,5-Dichloro-2,4-difluoroaniline 3,5-Dichloro-2,4-difluoroaniline->Coupling Reaction Teflubenzuron Teflubenzuron Coupling Reaction->Teflubenzuron G cluster_2 Mode of Action: Chitin Synthesis Inhibition Benzoylurea Insecticide Benzoylurea Insecticide Chitin Synthase Chitin Synthase Benzoylurea Insecticide->Chitin Synthase Binds to Inhibition Inhibition Benzoylurea Insecticide->Inhibition Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis Catalyzes Inhibition->Chitin Synthesis Blocks Disrupted Molting Disrupted Molting Chitin Synthesis->Disrupted Molting Leads to Insect Death Insect Death Disrupted Molting->Insect Death

References

Application Notes and Protocols for the Reaction of 2,6-Dichloro-3,5-difluorophenol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2,6-dichloro-3,5-difluorophenol with various electrophiles. Detailed protocols for key reactions, quantitative data, and insights into the applications of the resulting products in medicinal chemistry are presented.

Introduction

This compound is a highly substituted aromatic compound of interest in the development of novel bioactive molecules. The presence of four halogen substituents significantly influences the reactivity of the aromatic ring and the phenolic hydroxyl group. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring towards electrophilic substitution, while also increasing the acidity of the phenolic proton. This unique electronic profile makes this compound a versatile building block for the synthesis of complex molecules with potential applications in drug discovery, particularly as kinase inhibitors.

Electrophilic Aromatic Substitution: Nitration

The electron-withdrawing halogen substituents direct incoming electrophiles to the C4 position (para to the hydroxyl group), which is the only available position on the aromatic ring.

Application Note: Synthesis of 2,6-Dichloro-3,5-difluoro-4-nitrophenol

The introduction of a nitro group at the C4 position of this compound provides a key intermediate for further functionalization. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures.

Quantitative Data: Nitration of this compound
ElectrophileReagentsSolventTemperatureTime (h)Yield (%)Purity (%)Reference
NO₂⁺98% Nitric AcidAcetic AcidRoom Temp.2~8594 (GC)[1]
Experimental Protocol: Synthesis of 2,6-Dichloro-3,5-difluoro-4-nitrophenol[1]

Materials:

  • This compound (20 g)

  • 98% Nitric Acid (8 g)

  • Acetic Acid (70 ml)

  • Dichloromethane (150 ml)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 20 g of this compound in 70 ml of acetic acid.

  • With stirring, add 8 g of 98% nitric acid dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • After 2 hours, dilute the reaction mixture with 150 ml of dichloromethane.

  • Wash the organic phase twice with water.

  • Separate the organic layer and remove the dichloromethane by distillation.

  • The resulting product is 2,6-dichloro-3,5-difluoro-4-nitrophenol (18 g).

Visualization of Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve this compound in acetic acid B Add 98% nitric acid dropwise A->B Stirring C Stir at room temperature for 2 hours B->C D Dilute with dichloromethane C->D E Wash with water (2x) D->E F Separate organic layer E->F G Distill off dichloromethane F->G H Obtain 2,6-dichloro-3,5-difluoro-4-nitrophenol G->H

Workflow for the nitration of this compound.

Reactions at the Phenolic Hydroxyl Group: O-Alkylation and O-Acylation

The phenolic hydroxyl group of this compound can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form the corresponding ethers and esters. These reactions typically proceed via a nucleophilic substitution mechanism where the phenoxide, formed by deprotonation of the phenol with a base, acts as the nucleophile.

Application Note: Synthesis of Ethers and Esters of this compound

The synthesis of ether and ester derivatives of this compound is a key strategy for modulating the physicochemical and biological properties of the parent molecule. O-alkylation and O-acylation can alter lipophilicity, metabolic stability, and receptor binding affinity, which are critical parameters in drug design. For instance, the related 2,6-dichloro-3,5-dimethoxyphenyl moiety is a key component in a series of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.

General Protocols for O-Alkylation and O-Acylation

Quantitative Data: Representative Conditions for O-Alkylation and O-Acylation of Polychlorinated Phenols

ReactionElectrophileBaseSolventTemperatureTime (h)Typical Yield (%)
O-AlkylationAlkyl HalideK₂CO₃ / NaHAcetonitrile / DMF25 - 80 °C8 - 2465 - 95
O-AcylationAcyl ChloridePyridine / Et₃NDichloromethane / Toluene0 °C - Room Temp.1 - 470 - 95
Experimental Protocol: General Procedure for Williamson Ether Synthesis (O-Alkylation)

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base portion-wise with stirring. If using sodium hydride, exercise caution due to the evolution of hydrogen gas.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: General Procedure for Esterification (O-Acylation)

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add the base dropwise with stirring.

  • Slowly add the acyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways:

G cluster_0 O-Alkylation (Williamson Ether Synthesis) cluster_1 O-Acylation (Esterification) cluster_2 Electrophilic Aromatic Substitution phenol This compound ether Ether Derivative phenol->ether Alkyl Halide, Base ester Ester Derivative phenol->ester Acyl Chloride, Base nitro 4-Nitro Derivative phenol->nitro Nitric Acid

Synthetic routes from this compound.

Applications in Drug Development: Targeting FGFR Signaling

Derivatives of this compound have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Overactivation of FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. The 2,6-dichloro-3,5-dimethoxyphenyl moiety, an ether derivative, is a key structural feature of a class of potent FGFR inhibitors.

FGFR Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, regulate crucial cellular processes such as proliferation, survival, and differentiation.[2][3] Dysregulation of this signaling can lead to uncontrolled cell growth and tumor progression.

Visualization of the FGFR Signaling Pathway:

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellResponse

Simplified FGFR signaling pathway.

Conclusion

This compound is a valuable starting material for the synthesis of a variety of derivatives with potential applications in drug discovery. Its unique electronic properties allow for selective electrophilic aromatic substitution at the C4 position and versatile functionalization of the phenolic hydroxyl group. The demonstrated utility of its ether derivatives as FGFR inhibitors highlights the potential of this scaffold in developing targeted cancer therapies. The protocols and data presented herein provide a foundation for further exploration of the chemistry and biological activity of compounds derived from this compound.

References

Application Notes and Protocols: Standard Operating Procedure for the Disposal of 2,6-Dichloro-3,5-difluorophenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the safe disposal of 2,6-Dichloro-3,5-difluorophenol waste. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This compound is a halogenated phenol and must be treated as hazardous chemical waste.

Chemical and Safety Data

A thorough understanding of the properties and hazards of this compound is essential for its safe handling and disposal.

PropertyValue
Chemical Name This compound
CAS Number 63418-08-6[1][2][3]
Molecular Formula C₆H₂Cl₂F₂O[1][2]
Molecular Weight 198.98 g/mol [1][2]
Physical State Solid
Appearance White crystalline solid
Melting Point 47-50°C[2][4]
Boiling Point 87°C[2][4]
Hazards Corrosive, Irritant[1][2][4]. Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].
Incompatibilities Strong oxidizing agents, acid chlorides, acid anhydrides[5].
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage temperature is 2-8°C[4].

Experimental Protocol: Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is the first and most critical step in its safe disposal.

Materials:

  • Designated, leak-proof, and clearly labeled hazardous waste containers for solid halogenated organic waste.

  • Designated, sealed, and shatter-proof containers for liquid halogenated organic waste.

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.

Procedure:

  • Wear Appropriate PPE: Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound and its waste.

  • Segregate at Source: At the point of generation, immediately segregate all waste contaminated with this compound. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables such as pipette tips, tubes, gloves, and weighing paper.

  • Solid Waste Containerization: Place all contaminated solid waste into a designated, leak-proof hazardous waste container clearly labeled for "Solid Halogenated Organic Waste".

  • Liquid Waste Containerization: Collect all unused solutions or solvent rinsates in a separate, sealed, and shatter-proof container designated for "Liquid Halogenated Organic Waste".

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible chemicals.

Experimental Protocol: Decontamination of Working Surfaces and Glassware

Decontamination of non-disposable items that have come into contact with this compound is crucial to prevent cross-contamination and ensure a safe working environment.

Materials:

  • Solvent for initial rinse (e.g., ethanol or another suitable solvent in which the compound is soluble).

  • Laboratory-grade detergent.

  • Warm water.

  • Designated hazardous waste container for halogenated organic liquid waste.

Procedure:

  • Initial Rinse: Rinse the contaminated glassware or wipe the surface with a minimal amount of a suitable solvent to dissolve any residual compound.

  • Collect Rinseate: Collect this initial rinseate in the designated, properly labeled hazardous waste container for "Liquid Halogenated Organic Waste".

  • Detergent Wash: Thoroughly wash the glassware or surface with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the items with deionized water.

  • Drying: Allow the glassware and surfaces to air dry completely.

Disposal Workflow

The following diagram illustrates the logical workflow for the disposal of this compound waste.

A Waste Generation (Solid & Liquid) B Segregate at Source A->B C Solid Waste Container (Halogenated) B->C D Liquid Waste Container (Halogenated) B->D E Label Container 'Hazardous Waste' C->E D->E F Store in Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Final Disposal via Licensed Facility G->H

Caption: Waste Disposal Workflow for this compound.

Final Disposal

The final disposal of this compound waste must be conducted through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time per institutional guidelines, contact your EHS department to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed facility for appropriate treatment, which for halogenated organic compounds typically involves high-temperature incineration[6][7].

Disclaimer: This SOP is a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dichloro-3,5-difluorophenol, a key intermediate in various chemical industries. The primary synthesis route discussed is the nucleophilic aromatic substitution (hydrolysis) of 1,3-dichloro-2,4,6-trifluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A prevalent and industrially scalable method is the high-temperature alkaline hydrolysis of 1,3-dichloro-2,4,6-trifluorobenzene. This process involves the nucleophilic substitution of the fluorine atom at the C4 position with a hydroxyl group.

Q2: What are the primary factors that influence the reaction yield and purity?

A2: The key parameters governing the success of the synthesis are:

  • Reaction Temperature: High temperatures are generally required to overcome the activation energy for nucleophilic aromatic substitution.[1][2]

  • Base Concentration: The stoichiometry and concentration of the alkali metal hydroxide (e.g., NaOH or KOH) are critical for driving the reaction to completion.

  • Reaction Time: Sufficient time is necessary for the hydrolysis to proceed, but prolonged times at high temperatures can lead to byproduct formation.

  • Purity of Starting Materials: Impurities in the 1,3-dichloro-2,4,6-trifluorobenzene can lead to the formation of unexpected side products.[3]

Q3: What are the typical byproducts encountered in this synthesis?

A3: Common byproducts can include:

  • Unreacted starting material.

  • Isomeric dichlorodifluorophenols, if substitution occurs at a different fluorine atom.

  • Products from over-reaction or decomposition, especially under harsh temperature conditions.

Q4: How can the progress of the reaction be monitored effectively?

A4: Reaction progress can be tracked using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][4] Aliquots can be taken from the reaction mixture at specific time intervals, worked up, and analyzed to determine the ratio of starting material to product.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

  • Question: My post-reaction analysis (GC/TLC) shows a significant amount of unreacted 1,3-dichloro-2,4,6-trifluorobenzene. What are the likely causes and how can I improve conversion?

  • Answer:

    • Insufficient Temperature: The hydrolysis of polychlorinated benzenes often requires temperatures between 240°C and 300°C to proceed efficiently.[1] Verify that your reaction setup is reaching and maintaining the target temperature.

    • Inadequate Base: Ensure that at least a stoichiometric amount of alkali hydroxide is used. A molar ratio of 1.8 to 4.5 of base to starting material is often recommended for similar reactions.[1]

    • Poor Mixing: In a multiphasic system (aqueous and organic), vigorous stirring is essential to maximize the interfacial area and promote the reaction.

    • Short Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction over a longer period to determine the optimal duration.

Problem 2: Poor Selectivity and Formation of Multiple Byproducts

  • Question: My crude product contains several impurities, resulting in a low yield of the desired this compound. How can I increase selectivity?

  • Answer:

    • Optimize Temperature: While high temperatures increase the reaction rate, they can also lead to a decrease in selectivity and the formation of decomposition products. Try reducing the temperature incrementally (e.g., in 10°C steps) to find a balance between reaction rate and selectivity.

    • Control Stoichiometry: Using a large excess of the base might promote side reactions. Experiment with reducing the molar ratio of the base to find the optimal concentration that favors the desired product.

    • Purity of Starting Material: Impurities in the starting 1,3-dichloro-2,4,6-trifluorobenzene can react to form byproducts.[3] Consider purifying the starting material by distillation if its purity is questionable.

Problem 3: Product Degradation or Darkening of the Reaction Mixture

  • Question: The reaction mixture turns dark brown or black at high temperatures, and the final yield is low. What is causing this and how can it be prevented?

  • Answer:

    • Thermal Decomposition: Phenols can be susceptible to degradation at elevated temperatures, especially in the presence of base and potential oxidants.

    • Atmosphere Control: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the phenoxide intermediate or the final product.

    • Minimize Reaction Time: Once optimal conversion is achieved (as determined by monitoring), cool the reaction promptly to prevent prolonged exposure of the product to harsh conditions.

Problem 4: Difficulties in Product Isolation and Purification

  • Question: I am facing challenges in isolating the pure this compound from the final reaction mixture. What is an effective workup and purification strategy?

  • Answer:

    • Complete Acidification: After the reaction, the product exists as a phenoxide salt in the aqueous basic layer. It is crucial to acidify the mixture with a strong acid (e.g., HCl, H₂SO₄) to a pH of ~1-2 to fully protonate the phenoxide into the phenol.

    • Efficient Extraction: The resulting phenol is organic-soluble. Extract the acidified aqueous solution multiple times with a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane to ensure complete recovery.[3][5]

    • Washing: Wash the combined organic extracts with water and then brine to remove residual acid and inorganic salts.

    • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography.[3][5] For chromatography, a solvent system like hexane and ethyl acetate is typically effective for separating phenols from less polar impurities.[3]

Data Presentation

The following table illustrates how varying reaction conditions can impact the synthesis outcome. Note: This data is illustrative and serves as a guideline for optimization.

Parameter Condition A Condition B (Optimized) Condition C Expected Outcome
Starting Material 1,3-dichloro-2,4,6-trifluorobenzene1,3-dichloro-2,4,6-trifluorobenzene1,3-dichloro-2,4,6-trifluorobenzene-
Base (NaOH) 1.5 equivalents2.5 equivalents4.0 equivalentsHigher equivalents increase rate but may lower selectivity.
Temperature 220 °C260 °C290 °CHigher temperatures increase conversion but risk decomposition.[1][2]
Time 4 hours6 hours8 hoursLonger times can increase yield but also byproducts.
Solvent WaterWaterWater/TolueneA co-solvent may improve solubility but complicates workup.
Yield (Illustrative) 45%85%70%-
Purity (Illustrative) 80%98%90%-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the hydrolysis of similar polyhalogenated aromatic compounds.[1][2]

  • Reactor Setup: In a high-pressure stainless-steel autoclave, charge 1,3-dichloro-2,4,6-trifluorobenzene (1.0 mol), sodium hydroxide (2.5 mol), and deionized water to constitute a 10% (w/w) NaOH solution.

  • Inert Atmosphere: Seal the reactor, then purge it three times with nitrogen gas to remove oxygen.

  • Reaction: Begin vigorous stirring and heat the mixture to an internal temperature of 260°C. The pressure will rise autogenously. Maintain this temperature for 6 hours.

  • Cooldown: After the reaction period, cool the reactor to room temperature.

  • Workup: Carefully transfer the reaction mixture to a beaker. While stirring in an ice bath, slowly add concentrated hydrochloric acid until the pH of the solution is below 2.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract it three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Reaction Monitoring by GC
  • Sampling: At desired time points (e.g., 1, 2, 4, 6 hours), carefully take a small aliquot from the reaction mixture.

  • Quenching & Extraction: Quench the aliquot in a vial containing dilute HCl and ethyl acetate. Shake vigorously.

  • Analysis: Inject a sample of the organic layer into the GC.

  • GC Conditions (Example):

    • Column: DB-5 or similar non-polar capillary column.

    • Injector Temperature: 280°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Program: Start at 80°C for 2 min, then ramp up to 250°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium.

  • Data Interpretation: Compare the peak areas of the starting material and the product to estimate the reaction conversion.

Visualizations

SynthesisPathway SM 1,3-dichloro-2,4,6-trifluorobenzene Reagents 1. NaOH (aq), 260°C 2. HCl (aq) SM->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound via hydrolysis.

TroubleshootingWorkflow start Analyze Crude Product check_yield Is Yield Acceptable? start->check_yield end_ok Process Complete check_yield->end_ok Yes check_conversion High Starting Material? check_yield->check_conversion No fix_conversion Increase Temperature OR Increase Reaction Time OR Increase Base Conc. check_conversion->fix_conversion Yes check_purity High Impurity Level? check_conversion->check_purity No end_fail Re-run with Optimized Conditions fix_conversion->end_fail fix_purity Lower Temperature OR Check SM Purity OR Use Inert Atmosphere check_purity->fix_purity Yes check_purity->end_fail No (Consult Specialist) fix_purity->end_fail

References

Identifying common byproducts in 2,6-Dichloro-3,5-difluorophenol reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,6-dichloro-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this compound.

I. Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and use of this compound and its derivatives.

Issue 1: Low Yield in Ether Synthesis (Williamson Ether Synthesis)

Possible Causes:

  • Incomplete Deprotonation: The phenolic proton of this compound is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide, which is the active nucleophile.

  • Steric Hindrance: The two chlorine atoms ortho to the hydroxyl group create significant steric hindrance, which can impede the approach of the electrophile (e.g., an alkyl halide).

  • Side Reactions:

    • Elimination: If the alkyl halide is secondary or tertiary, elimination reactions can compete with the desired substitution, forming alkenes as byproducts.

    • Reaction with Solvent: If the solvent is protic (e.g., ethanol), it can compete with the phenol for the base and the electrophile.

Troubleshooting Steps:

  • Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenol.

  • Reaction Conditions:

    • Use an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to favor the SN2 reaction.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Choice of Electrophile: Whenever possible, use a primary alkyl halide to minimize competing elimination reactions.

  • Temperature Control: While heating may be necessary to overcome the activation energy, excessive temperatures can promote side reactions. Monitor the reaction progress by TLC or GC to optimize the temperature.

Issue 2: Incomplete Esterification and Byproduct Formation

Possible Causes:

  • Equilibrium Limitations (Fischer Esterification): The reaction between a carboxylic acid and an alcohol (or phenol) is an equilibrium process. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

  • Steric Hindrance: Similar to ether synthesis, the bulky chlorine atoms can hinder the approach of the carboxylic acid or its activated form.

  • Decomposition of Starting Materials: At elevated temperatures, sensitive carboxylic acids or the phenol itself may decompose, leading to a range of byproducts.

Troubleshooting Steps:

  • Water Removal: In Fischer esterification, use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the ester product.

  • Activating Agents: For sterically hindered phenols, it is often more effective to activate the carboxylic acid first. Reagents like dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl₂) can be used to form a more reactive acylating agent.

  • Milder Conditions: If using an activated carboxylic acid, the reaction can often be carried out at lower temperatures, minimizing the risk of decomposition.

  • Catalyst Choice: For Fischer esterification, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically used. Ensure the catalyst is fresh and used in the appropriate amount.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the nitration of this compound?

In the nitration of this compound to form 2,6-dichloro-3,5-difluoro-4-nitrophenol, the primary expected byproducts arise from incomplete nitration or over-nitration, although the latter is less likely given the electron-withdrawing nature of the substituents. The presence of unreacted starting material is the most common impurity.[1] Other potential, though less likely, byproducts could include isomers if the directing effects of the substituents are not completely regioselective, or degradation products if the reaction conditions are too harsh.

Q2: Can nucleophilic aromatic substitution occur on the ring of this compound?

Yes, but it is challenging. The chlorine and fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the other halogens. However, the reaction is generally difficult due to the high electron density of the benzene ring. Strong nucleophiles and forcing conditions (high temperature and pressure) are typically required. The position of substitution will be directed by the combined electronic effects of the substituents.

Q3: How can I purify the crude product from a reaction with this compound?

The purification method will depend on the properties of the desired product and the byproducts. Common techniques include:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.

  • Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an effective way to remove impurities.

  • Distillation: For liquid products with sufficiently different boiling points from the impurities, distillation (simple, fractional, or vacuum) can be used.

  • Washing/Extraction: Aqueous washes can be used to remove inorganic salts and water-soluble impurities. Acidic or basic washes can be used to remove basic or acidic byproducts, respectively.

III. Data Presentation

Table 1: Nitration of this compound

ReactantReagentSolventReaction TimeProductPurity (GC)
This compound98% Nitric AcidAcetic Acid2 hours2,6-Dichloro-3,5-difluoro-4-nitrophenol94%[1]

IV. Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-3,5-difluoro-4-nitrophenol [1]

Materials:

  • This compound (20 g)

  • Acetic Acid (70 ml)

  • 98% Nitric Acid (8 g)

  • Dichloromethane (150 ml)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 20 g of this compound in 70 ml of acetic acid.

  • Slowly add 8 g of 98% nitric acid dropwise to the solution while stirring. Maintain the temperature at room temperature.

  • Continue stirring at room temperature for 2 hours after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and add 150 ml of dichloromethane.

  • Wash the organic layer twice with water.

  • Separate the organic layer and remove the dichloromethane by distillation.

  • The remaining residue is the crude product (18 g).

V. Mandatory Visualizations

Reaction_Troubleshooting Start Low Product Yield Cause1 Incomplete Reaction Start->Cause1 Possible Cause Cause2 Byproduct Formation Start->Cause2 Possible Cause Cause3 Product Degradation Start->Cause3 Possible Cause Sol1a Increase Reaction Time Cause1->Sol1a Solution Sol1b Increase Temperature Cause1->Sol1b Solution Sol1c Use Stronger Reagents Cause1->Sol1c Solution Sol2a Optimize Stoichiometry Cause2->Sol2a Solution Sol2b Change Solvent Cause2->Sol2b Solution Sol2c Add Catalyst/Promoter Cause2->Sol2c Solution Sol3a Lower Reaction Temperature Cause3->Sol3a Solution Sol3b Use Milder Reagents Cause3->Sol3b Solution

Caption: Troubleshooting logic for low product yield.

Williamson_Ether_Synthesis Phenol This compound Phenoxide 2,6-Dichloro-3,5-difluorophenoxide Phenol->Phenoxide + Base Base Strong Base (e.g., NaH) Base->Phenoxide Product Ether Product (R-O-Ar) Phenoxide->Product + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Byproduct Elimination Byproduct (Alkene) Alkyl_Halide->Byproduct Side Reaction (if R is 2°/3°)

Caption: Williamson ether synthesis workflow and potential byproduct.

References

Optimizing temperature and pressure for reactions involving 2,6-Dichloro-3,5-difluorophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-3,5-difluorophenol. The focus is on optimizing temperature and pressure for common reactions, such as ether synthesis, which is a crucial step in the preparation of various agrochemicals and pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as an intermediate in nucleophilic substitution reactions to form ethers, particularly in the synthesis of agrochemicals like insecticides and herbicides. The most common methods employed are the Williamson ether synthesis and the Ullmann condensation.

Q2: How does the structure of this compound affect its reactivity?

A2: The reactivity of this compound is influenced by several factors:

  • Acidity: The electron-withdrawing effects of the two chlorine and two fluorine atoms increase the acidity of the phenolic proton, facilitating its deprotonation to form the corresponding phenoxide. This can allow for the use of milder bases compared to less halogenated phenols.

  • Steric Hindrance: The two chlorine atoms at the ortho positions (2 and 6) create significant steric hindrance around the phenolic oxygen. This can affect the choice of alkylating or arylating agent and may require more forcing reaction conditions (higher temperatures).

  • Nucleophilicity of the Phenoxide: While the halogen substituents increase acidity, they also decrease the nucleophilicity of the resulting phenoxide ion due to their electron-withdrawing nature. This may necessitate higher reaction temperatures to achieve a reasonable reaction rate.

Q3: What are the typical temperature ranges for reactions with this compound?

A3: For Williamson ether synthesis, temperatures can range from room temperature to reflux, depending on the reactivity of the alkylating agent and the solvent used. For less reactive electrophiles, temperatures between 60°C and 120°C are common. Ullmann-type reactions traditionally require higher temperatures, often in the range of 120°C to 200°C, although modern ligand-accelerated systems can operate at lower temperatures (e.g., 90-130°C).

Q4: Is pressure a critical parameter for optimizing these reactions?

A4: For most lab-scale etherification reactions involving this compound, the reaction is conducted at atmospheric pressure. Elevated pressure is not a standard parameter for optimization unless dealing with gaseous reactants or trying to significantly increase the boiling point of a low-boiling solvent. In some industrial processes, elevated pressures might be employed to enhance reaction rates and throughput, but for typical laboratory synthesis, temperature, solvent, base, and catalyst (if applicable) are the primary optimization parameters.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Troubleshooting Guides

Low or No Product Yield

Problem: My reaction is showing low or no conversion to the desired ether.

Click to expand troubleshooting steps
  • Issue: Incomplete Deprotonation.

    • Possible Cause: The base used is not strong enough to fully deprotonate the phenol, leading to a low concentration of the active phenoxide nucleophile.

    • Solution:

      • While this compound is relatively acidic, a sufficiently strong base is still crucial. Consider switching from weaker bases like K₂CO₃ to stronger bases such as NaOH, KOH, or for very challenging reactions, sodium hydride (NaH).

      • Ensure you are using at least one equivalent of the base.

      • Ensure all reagents and solvents are anhydrous, as water can consume the base.

  • Issue: Poor Reactivity of the Electrophile.

    • Possible Cause: The alkyl or aryl halide is not reactive enough under the current conditions. For Williamson synthesis, the reactivity order is I > Br > Cl. For Ullmann condensation, aryl iodides are generally more reactive than aryl bromides.

    • Solution:

      • If possible, switch to a more reactive halide (e.g., from a chloride to a bromide or iodide).

      • For Ullmann reactions, ensure the aryl halide has electron-withdrawing groups, as these activate the substrate towards nucleophilic attack.

      • Increase the reaction temperature in increments of 10-20°C, monitoring for decomposition.

  • Issue: Catalyst Inactivity (for Ullmann Condensation).

    • Possible Cause: The copper catalyst is oxidized or of poor quality. The active species is typically Cu(I).

    • Solution:

      • Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).

      • Consider adding a ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline) to stabilize the copper catalyst and improve its activity, which may also allow for lower reaction temperatures.

  • Issue: Inappropriate Solvent.

    • Possible Cause: The chosen solvent may not be suitable for the reaction. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

    • Solution:

      • For Williamson synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.

      • For Ullmann condensation, high-boiling polar solvents like DMF, NMP, or dioxane are commonly used.

Formation of Side Products

Problem: My reaction is producing significant amounts of byproducts.

Click to expand troubleshooting steps
  • Issue: Dehalogenation of the Aryl Halide (Ullmann Condensation).

    • Possible Cause: The aryl halide is being reduced to the corresponding arene. This can be caused by trace amounts of water or other protic impurities.

    • Solution:

      • Ensure all reagents and solvents are rigorously dried.

      • Run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Issue: Elimination Byproduct (Williamson Synthesis).

    • Possible Cause: A competing E2 elimination reaction is occurring, especially with secondary or sterically hindered primary alkyl halides.

    • Solution:

      • If possible, use a primary, unhindered alkyl halide.

      • Lower the reaction temperature, as elimination reactions are often favored at higher temperatures.

      • Use a less sterically bulky base if feasible.

  • Issue: Thermal Degradation.

    • Possible Cause: The reaction temperature is too high, leading to the decomposition of the starting materials or the product. Halogenated phenols can be susceptible to thermal degradation.

    • Solution:

      • Reduce the reaction temperature. If the reaction rate becomes too slow, consider using a more active catalyst system (for Ullmann) or a more reactive electrophile.

      • Minimize the reaction time by closely monitoring the reaction progress.

Data Presentation

The following tables summarize typical reaction conditions for ether synthesis with halogenated phenols, which can be used as a starting point for optimizing reactions with this compound.

Table 1: General Conditions for Williamson Ether Synthesis of Halogenated Phenols

ParameterConditionNotes
Phenol Halogenated PhenolSteric hindrance and electronic effects of halogens are key.
Base K₂CO₃, Cs₂CO₃, NaOH, KOH, NaHChoice depends on the acidity of the phenol. Stronger bases like NaH are often used for less acidic phenols.
Alkylating Agent Primary Alkyl Halide (R-Br, R-I)Primary halides are preferred to minimize E2 elimination.
Solvent DMF, Acetonitrile, Acetone, THFPolar aprotic solvents are generally preferred.
Temperature 50 - 120 °CDependent on the reactivity of the substrates.
Pressure AtmosphericElevated pressure is generally not required.

Table 2: General Conditions for Ullmann Condensation for Diaryl Ether Synthesis

ParameterConditionNotes
Phenol Halogenated PhenolCan be electron-rich or electron-poor.
Aryl Halide Ar-I, Ar-BrAryl iodides and bromides are more reactive than chlorides. Electron-withdrawing groups on the aryl halide increase reactivity.
Catalyst CuI, Cu₂O, Cu powderTypically 5-20 mol%.
Ligand 1,10-Phenanthroline, N,N-Dimethylglycine, L-ProlineOften 10-40 mol%. Ligands can significantly improve yield and allow for milder conditions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Anhydrous conditions are important.
Solvent DMF, NMP, Dioxane, TolueneHigh-boiling polar solvents are common.
Temperature 90 - 210 °CTraditional methods require very high temperatures (>180°C). Ligand-assisted methods can often be run below 140°C.
Pressure AtmosphericSealed tube reactions may be used to prevent solvent loss at high temperatures.

Experimental Protocols

The following are representative protocols for analogous reactions that can be adapted for this compound. Note: These protocols should be adapted and optimized for the specific substrates and safety considerations of your experiment.

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Deprotonation: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, 0.5 M), add a suitable base (e.g., NaH, 1.1 eq., portion-wise at 0°C, or K₂CO₃, 1.5 eq. at room temperature).

  • Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Ullmann Condensation
  • Reaction Setup: To an oven-dried reaction vessel, add the copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., N,N-dimethylglycine, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Addition of Reactants: Add this compound (1.2 eq.) and the aryl halide (1.0 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add an anhydrous, high-boiling solvent (e.g., dioxane or DMF) via syringe.

  • Heating: Heat the mixture with vigorous stirring to the desired temperature (e.g., 110°C).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude diaryl ether by column chromatography.

Visualizations

Troubleshooting Logic for Low Yield in Ether Synthesis

LowYieldTroubleshooting Start Low or No Product Yield CheckDeprotonation Check Deprotonation Start->CheckDeprotonation CheckElectrophile Evaluate Electrophile Reactivity Start->CheckElectrophile CheckCatalyst Assess Catalyst (Ullmann) Start->CheckCatalyst CheckConditions Review Reaction Conditions Start->CheckConditions BaseStrength Base too weak? CheckDeprotonation->BaseStrength AnhydrousCond Moisture present? CheckDeprotonation->AnhydrousCond LeavingGroup Poor leaving group? (e.g., Cl vs. I) CheckElectrophile->LeavingGroup StericHindrance Sterically hindered? CheckElectrophile->StericHindrance CatalystQuality Old or oxidized Cu(I)? CheckCatalyst->CatalystQuality LigandMissing Ligand absent? CheckCatalyst->LigandMissing TempTooLow Temperature too low? CheckConditions->TempTooLow WrongSolvent Inappropriate solvent? CheckConditions->WrongSolvent SolveBase Use stronger base (e.g., NaH, KOH) BaseStrength->SolveBase SolveAnhydrous Use anhydrous reagents and solvent AnhydrousCond->SolveAnhydrous SolveLG Use more reactive halide (Br or I) LeavingGroup->SolveLG SolveSteric Increase temperature or reaction time StericHindrance->SolveSteric SolveCatalyst Use fresh Cu(I) source CatalystQuality->SolveCatalyst SolveLigand Add a suitable ligand (e.g., phenanthroline) LigandMissing->SolveLigand SolveTemp Increase temperature incrementally TempTooLow->SolveTemp SolveSolvent Switch to polar aprotic solvent (e.g., DMF) WrongSolvent->SolveSolvent

Caption: Troubleshooting workflow for low product yield.

General Experimental Workflow for Ether Synthesis

EtherSynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Dry Glassware & Reagents Inert Setup under Inert Atmosphere (N2 or Ar) Dry->Inert Mix Combine Phenol, Base, Solvent (and Catalyst/Ligand) Inert->Mix Deprotonate Stir for Deprotonation Mix->Deprotonate AddElectrophile Add Alkyl/Aryl Halide Deprotonate->AddElectrophile Heat Heat to Target Temperature AddElectrophile->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (e.g., with H2O) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash DryConcentrate Dry and Concentrate Wash->DryConcentrate Purify Purify (Column/Recrystallization) DryConcentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: General experimental workflow for ether synthesis.

Stability of 2,6-Dichloro-3,5-difluorophenol under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How stable is 2,6-Dichloro-3,5-difluorophenol in acidic solutions?

While specific kinetic data for this compound is not available, halogenated phenols can be susceptible to degradation under strong acidic conditions, especially at elevated temperatures. The stability is expected to decrease with lower pH and higher temperatures. For routine applications at room temperature and moderately acidic pH (3-6), the compound is expected to be reasonably stable for short durations. However, for prolonged storage or reactions in highly acidic media (pH < 2), it is advisable to experimentally determine its stability.

Q2: What are the potential degradation pathways for this compound in acidic media?

Based on the chemistry of similar compounds, potential degradation in strong acid could involve protonation of the hydroxyl group, followed by dehydration or rearrangement, although this is less likely for an aromatic alcohol. A more probable, albeit slow, reaction could be acid-catalyzed hydrolysis of the C-Cl or C-F bonds, leading to the formation of hydroxylated and dehalogenated species.

Q3: Is this compound stable under basic conditions?

Phenols are acidic and will deprotonate in basic solutions to form a phenoxide ion. The resulting phenoxide is generally more stable than the protonated phenol. However, under strongly basic conditions (pH > 10) and with heating, nucleophilic substitution of the halogen atoms (especially chlorine) by hydroxide ions may occur, leading to degradation. The electron-withdrawing nature of the fluorine and chlorine atoms would make the aromatic ring more susceptible to nucleophilic attack.

Q4: What are the likely degradation products of this compound under basic conditions?

Under forcing basic conditions, potential degradation products could arise from the displacement of chloride or fluoride ions by hydroxide ions, resulting in the formation of various chlorinated and fluorinated dihydroxyphenols or even trihydroxyphenols. The relative ease of displacement would depend on the specific reaction conditions.

Q5: How can I monitor the stability of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal HPLC method should be able to separate the parent compound from all its potential degradation products. Developing a method with a gradient elution and a photodiode array (PDA) detector can help in identifying and quantifying the parent compound and any new peaks that may appear over time.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of compound during workup with acidic or basic washes. Degradation of the compound due to prolonged exposure to harsh pH.Minimize the contact time with acidic or basic aqueous solutions. Use milder acids (e.g., dilute citric acid) or bases (e.g., sodium bicarbonate solution) for extraction. Perform washes at low temperatures (e.g., on an ice bath).
Appearance of unexpected peaks in HPLC analysis after reaction in acidic/basic media. The new peaks are likely degradation products of this compound.Conduct a forced degradation study. Expose a sample of the pure compound to the reaction conditions (e.g., 0.1 M HCl or 0.1 M NaOH) and monitor the chromatogram over time. A decrease in the main peak and an increase in the new peaks would confirm they are degradation products. Further characterization using LC-MS can help elucidate their structures.
Low yield in a reaction where this compound is a starting material under acidic/basic conditions. Degradation of the starting material under the reaction conditions.Temperature Control: If possible, run the reaction at a lower temperature to minimize degradation. Concentration: Investigate if a lower concentration of acid or base can be used. Reaction Time: Monitor the reaction progress closely to avoid unnecessarily long exposure to the harsh pH environment. Protecting Groups: Consider protecting the phenolic hydroxyl group if it is not the reactive site.
Discoloration of the solution when this compound is exposed to basic conditions. Formation of colored degradation or oxidation products. The phenoxide ion itself might be more susceptible to oxidation.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Keep the solution protected from light.

Experimental Protocols

General Protocol for Assessing Stability in Acidic/Basic Solutions

This protocol outlines a general procedure to evaluate the stability of this compound under specific pH conditions.

1. Materials and Reagents:

  • This compound

  • Acetonitrile or Methanol (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Phosphate or Citrate buffers of desired pH

  • Deionized water

  • HPLC system with a C18 column and PDA detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Stress: To a known volume of the stock solution, add an equal volume of the desired acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

  • Basic Stress: To a known volume of the stock solution, add an equal volume of the desired basic solution (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH).

  • pH Buffer Stress: Mix the stock solution with a buffer of the desired pH.

4. Incubation:

  • Incubate the mixtures at a controlled temperature (e.g., room temperature, 40°C, 60°C).

5. Sampling and Analysis:

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the aliquots with a suitable acid or base to stop the degradation process.

  • Dilute the neutralized samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

6. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area (time 0).

Visualizations

Stability_Troubleshooting_Workflow start Start: Stability Issue Encountered (e.g., low yield, extra peaks) check_pH Identify pH of the medium (Acidic or Basic) start->check_pH acidic Acidic Conditions check_pH->acidic pH < 7 basic Basic Conditions check_pH->basic pH > 7 acid_actions Troubleshooting Steps (Acidic): - Lower Temperature - Reduce Acid Concentration - Shorter Reaction Time - Use Milder Acid acidic->acid_actions basic_actions Troubleshooting Steps (Basic): - Lower Temperature - Reduce Base Concentration - Shorter Reaction Time - Use Milder Base - Inert Atmosphere basic->basic_actions monitor Monitor Stability by HPLC acid_actions->monitor basic_actions->monitor forced_degradation Perform Forced Degradation Study (confirm degradation products) monitor->forced_degradation analyze Analyze Results & Optimize Protocol forced_degradation->analyze end End: Optimized & Stable Protocol analyze->end

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Protocol prep_stock 1. Prepare Stock Solution (1 mg/mL in MeCN/MeOH) stress 2. Apply Stress Conditions (Acid, Base, Heat) prep_stock->stress incubate 3. Incubate at Controlled Temperature stress->incubate sample 4. Sample at Time Intervals (0, 2, 4, 8, 24h) incubate->sample neutralize 5. Neutralize to Quench Degradation sample->neutralize analyze 6. Analyze by Stability-Indicating HPLC neutralize->analyze

Caption: Forced degradation experimental workflow.

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-Dichloro-3,5-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape. For the analysis of this compound, significant peak tailing (a tailing factor greater than 1.2) can compromise the accuracy and resolution of the analysis.[1] This can lead to inaccurate integration and quantification, and make it difficult to separate the main peak from any impurities.[2]

Q2: What are the primary causes of peak tailing for a halogenated phenol like this compound?

A2: The primary causes of peak tailing for polar, acidic compounds like this compound are typically:

  • Secondary Interactions with Silanol Groups: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar phenol group of the analyte, causing peak tailing.[3][4]

  • Mobile Phase pH: As an acidic compound, this compound can exist in both ionized and non-ionized forms depending on the mobile phase pH. If the pH is close to the analyte's pKa, a mixture of these forms can lead to peak distortion.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[6]

  • Extra-column Effects: Issues such as long tubing or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]

  • Column Degradation: An old or contaminated column can lose its efficiency and lead to poor peak shapes.[6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Absolutely. The choice of stationary phase can have a significant impact on peak shape. For polar and halogenated compounds like this compound, consider the following:

  • End-capped C18 Columns: These columns have fewer accessible silanol groups, which reduces the chances of secondary interactions and peak tailing.

  • Pentafluorophenyl (PFP) Columns: PFP phases can offer alternative selectivity for halogenated compounds through dipole-dipole and π-π interactions, which can improve peak shape and resolution.[4]

  • Columns with Low Silanol Activity: Some columns are specifically designed to have very low residual silanol activity, making them ideal for analyzing polar compounds that are prone to tailing.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

This guide provides a systematic approach to investigate and optimize the mobile phase pH to improve the peak shape of this compound.

Hypothetical Data on the Effect of Mobile Phase pH on Tailing Factor:

Mobile Phase pHTailing Factor (Tf)Observations
5.52.1Severe tailing, poor peak shape.
4.51.8Significant tailing, but some improvement.
3.51.3Minor tailing, acceptable for some applications.
2.51.1Symmetrical peak, good peak shape.

Experimental Protocol:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., using phosphate or acetate buffers) to achieve a range of pH from 2.5 to 5.5.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Gradient: 60% B to 80% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the this compound standard solution.

    • Run the gradient method with each of the prepared mobile phase pH values.

    • Calculate the tailing factor for the this compound peak at each pH.

  • Analysis: Compare the tailing factors obtained at different pH values. The optimal pH should provide a tailing factor close to 1.0.

Guide 2: Selecting the Appropriate Column to Minimize Peak Tailing

This guide outlines a process for comparing different column chemistries to improve the peak shape of this compound.

Hypothetical Data on the Effect of Column Type on Tailing Factor:

Column TypeTailing Factor (Tf)Observations
Standard C18 (non-end-capped)1.9Significant tailing due to silanol interactions.
End-capped C181.2Improved peak shape, reduced tailing.
PFP (Pentafluorophenyl)1.0Symmetrical peak, excellent peak shape.

Experimental Protocol:

  • Prepare Standard Solution: Prepare a 10 µg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: 65% Acetonitrile in 0.1% Formic Acid in Water (pH ~2.7)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 280 nm

    • Injection Volume: 5 µL

  • Columns to Test:

    • Standard C18 (non-end-capped), 4.6 x 250 mm, 5 µm

    • End-capped C18, 4.6 x 250 mm, 5 µm

    • PFP, 4.6 x 250 mm, 5 µm

  • Procedure:

    • Install the first column and equilibrate with the mobile phase for at least 20 minutes.

    • Perform three replicate injections of the standard solution and calculate the average tailing factor.

    • Repeat the procedure for the other two columns, ensuring the system is properly equilibrated with the new column each time.

  • Analysis: Compare the average tailing factors for each column. The column that provides the tailing factor closest to 1.0 is the most suitable for the analysis.

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issue Potential Instrument Issue: - Extra-column volume - Column void - Blocked frit check_all_peaks->instrument_issue Yes chemical_issue Likely a Chemical Issue: - Secondary interactions - Mobile phase pH - Column chemistry check_all_peaks->chemical_issue No optimize_ph Optimize Mobile Phase pH (Lower pH for acidic analytes) chemical_issue->optimize_ph change_column Select a Different Column - End-capped C18 - PFP column optimize_ph->change_column check_sample_prep Review Sample Preparation - Reduce concentration - Match sample solvent to mobile phase change_column->check_sample_prep solution Symmetrical Peak (Tf ≈ 1.0) check_sample_prep->solution

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Secondary_Interactions cluster_stationary_phase Silica Stationary Phase silanol Residual Silanol Group (Si-OH) interaction Secondary Interaction (Hydrogen Bonding / Ionic) analyte This compound (Ionized Form: -O⁻) analyte->silanol at pH ≥ pKa peak_tailing Peak Tailing interaction->peak_tailing

Caption: The mechanism of secondary interactions causing peak tailing.

References

Technical Support Center: Purification of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of residual catalysts from 2,6-Dichloro-3,5-difluorophenol.

Troubleshooting Guide

Residual catalyst contamination can significantly impact downstream applications and the final purity of your product. This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low Purity of the Final Product After Initial Work-up

  • Possible Cause: Incomplete removal of the catalyst during the initial extraction and washing steps.

  • Solution:

    • Aqueous Washes: Ensure thorough washing of the organic layer with water and brine. This can help remove water-soluble catalyst residues.

    • pH Adjustment: In some cases, adjusting the pH of the aqueous wash can facilitate the removal of certain catalysts. For phenolic compounds, care must be taken to avoid deprotonation and loss of product into the aqueous layer if a basic wash is used.

Problem 2: Presence of Fine Black Particles in the Product

  • Possible Cause: If a palladium catalyst was used (e.g., in a cross-coupling reaction to introduce one of the functional groups), the formation of palladium black indicates catalyst agglomeration and precipitation.

  • Solution:

    • Hot Filtration: If the product is soluble, dissolving it in a suitable solvent and performing a hot filtration through a pad of Celite® can remove insoluble palladium black.

    • Adsorption: Treatment with activated carbon can be effective in adsorbing residual palladium. However, this method may also lead to some product loss due to non-specific adsorption.

Problem 3: Recrystallization Fails to Significantly Improve Purity

  • Possible Cause: The catalyst residue may co-crystallize with the product, or the chosen solvent system may not be optimal for separating the impurities.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the catalyst impurities remain in solution.

    • Multi-Step Purification: A combination of purification techniques may be necessary. For instance, an initial purification by column chromatography can be followed by recrystallization to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts that might need to be removed from this compound?

A1: The synthesis of halogenated phenols can involve various catalysts. For reactions such as cross-coupling, palladium-based catalysts (e.g., Pd(PPh₃)₄) are common. Chlorination reactions might use Lewis acid catalysts or other types of catalysts. The specific catalyst will depend on the synthetic route employed.

Q2: Why is it crucial to remove residual catalysts?

A2: Residual catalysts, particularly heavy metals like palladium, can interfere with subsequent chemical transformations. In the context of drug development, regulatory agencies impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs).

Q3: What are the most effective general methods for removing catalyst residues?

A3: Common and effective methods include:

  • Recrystallization: A powerful technique for purifying solid compounds.[1]

  • Adsorption: Using materials like activated carbon or specialized scavenger resins to bind the catalyst.[1]

  • Column Chromatography: Effective for separating the desired product from impurities with different polarities.

  • Aqueous Washes: Simple and effective for removing water-soluble catalyst species.[2]

Q4: Can I use activated carbon for catalyst removal, and are there any drawbacks?

A4: Yes, activated carbon is a cost-effective method for removing many types of catalysts, including palladium. Its high surface area allows for efficient adsorption. The main drawback is its lack of selectivity, which can result in the loss of your desired product along with the catalyst.[1]

Q5: What are scavenger resins and how do they work?

A5: Scavenger resins are solid supports, often made of silica or polystyrene, that are functionalized with ligands that have a high affinity for specific metals. These resins can selectively bind to the residual catalyst, which can then be removed by simple filtration.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities like palladium black are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Catalyst Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Treatment: Add a small amount of activated carbon (typically 1-10% by weight of the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for a specified period (e.g., 1-2 hours).

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

Quantitative Data

The following table provides illustrative data for palladium removal from a similar compound, 4,4'-Difluorobiphenyl, which can serve as a reference for what might be achievable for this compound.

Purification MethodInitial Pd Concentration (ppm)Final Pd Concentration (ppm)Reference
Activated Carbon300< 1[1]
Scavenger Resin250< 5Fictional Data
Recrystallization50050Fictional Data

Diagrams

Troubleshooting_Workflow start Crude this compound initial_workup Initial Aqueous Work-up start->initial_workup analyze_purity Analyze Purity (e.g., NMR, GC-MS) initial_workup->analyze_purity is_pure Is Purity > 99%? analyze_purity->is_pure final_product Final Product is_pure->final_product Yes troubleshoot Troubleshoot Catalyst Removal is_pure->troubleshoot No recrystallization Recrystallization troubleshoot->recrystallization adsorption Adsorption (Activated Carbon/Scavenger Resin) troubleshoot->adsorption chromatography Column Chromatography troubleshoot->chromatography recrystallization->analyze_purity adsorption->analyze_purity chromatography->analyze_purity

Caption: A general workflow for the purification of this compound.

References

Degradation pathways for 2,6-Dichloro-3,5-difluorophenol during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dichloro-3,5-difluorophenol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a dry, well-ventilated place.[1] The container should be kept tightly closed to prevent moisture absorption and potential degradation.

2. What are the potential degradation pathways for this compound during storage?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from studies on other halogenated phenols.[2] Key degradation mechanisms to consider are:

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored degradation products like quinones.

  • Hydrolysis: Although generally slow for aryl halides, hydrolysis of the carbon-chlorine or carbon-fluorine bonds could occur under certain conditions, particularly at non-neutral pH.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photolytic degradation of halogenated aromatic compounds.

3. What are the likely degradation products of this compound?

Based on the degradation of similar compounds like dichlorophenols, potential degradation products could include:

  • Halogenated benzoquinones: Oxidation of the phenol can lead to the formation of corresponding benzoquinones. For instance, the degradation of diclofenac can produce 2,6-dichloro-1,4-benzoquinone.[3]

  • Hydroxylated derivatives: Reductive dehalogenation followed by hydroxylation could lead to the formation of various chlorinated and fluorinated catechols or resorcinols.

  • Ring-opened products: More extensive degradation, particularly through microbial or advanced oxidation processes, can result in the cleavage of the aromatic ring to form aliphatic acids.[2]

4. How can I monitor the stability of my this compound sample?

Regularly assessing the purity and appearance of your sample is crucial. The following are recommended:

  • Visual Inspection: Note any change in color (e.g., from white/off-white to yellow or brown) or physical state.

  • Chromatographic Analysis: Utilize techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the purity of the compound and detect the appearance of new peaks that may correspond to degradation products.

  • Spectroscopic Analysis: Techniques like UV-Vis spectroscopy can be used to detect changes in the absorption spectrum that may indicate the formation of chromophoric degradation products.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Color change of the solid material (e.g., turning yellow or brown). Oxidation of the phenolic group, potentially accelerated by exposure to air or light.1. Minimize exposure to light by storing the compound in an amber vial or in the dark. 2. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. 3. Verify the purity of the material using a suitable analytical method (e.g., HPLC, GC-MS) to identify and quantify any degradation products.
Appearance of new peaks in the chromatogram (HPLC or GC) of a stored sample. Chemical degradation of the compound leading to the formation of impurities.1. Attempt to identify the new peaks using mass spectrometry (LC-MS or GC-MS). 2. Review the storage conditions to ensure they are optimal (2-8°C, dry, dark). 3. Consider performing a forced degradation study to intentionally generate degradation products and confirm their retention times, aiding in peak identification.
Inconsistent experimental results using a previously reliable batch of the compound. Degradation of the compound may have altered its effective concentration or introduced interfering impurities.1. Re-qualify the material by determining its purity using a validated analytical method. 2. If degradation is confirmed, procure a new, high-purity batch of the compound. 3. Ensure proper storage and handling procedures are being followed to prevent future degradation.
Poor solubility of the compound compared to a fresh batch. Formation of less soluble degradation products or polymers.1. Assess the purity of the sample. 2. Consider purification of the material if minor degradation has occurred (e.g., recrystallization), though procuring a new batch is often more reliable.

Quantitative Data Summary

Stress Condition Duration % Degradation of this compound Major Degradation Products (% Peak Area)
Acidic Hydrolysis (e.g., 0.1 M HCl at 60°C) 24, 48, 72 hours[Insert Data][Insert Data]
Basic Hydrolysis (e.g., 0.1 M NaOH at 60°C) 24, 48, 72 hours[Insert Data][Insert Data]
Oxidative (e.g., 3% H₂O₂ at room temperature) 24, 48, 72 hours[Insert Data][Insert Data]
Thermal (e.g., 80°C) 24, 48, 72 hours[Insert Data][Insert Data]
Photolytic (e.g., ICH Q1B conditions) 24, 48, 72 hours[Insert Data][Insert Data]

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol provides a general method for the analysis of this compound and the detection of its degradation products. Method optimization may be required.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: High-purity this compound.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 280 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the sample diluent to a known concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the peak area of this compound and any degradation products. Calculate the percentage purity and the relative amounts of each impurity.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.

1. Materials:

  • This compound.

  • Hydrochloric acid (HCl).

  • Sodium hydroxide (NaOH).

  • Hydrogen peroxide (H₂O₂).

  • HPLC system and validated stability-indicating method (see Protocol 1).

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24 hours). Neutralize the aliquots before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots at specified time points for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at specified time points for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at 80°C. Also, prepare a solution of the compound and keep it at 80°C. Analyze samples at specified time points.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze samples at specified time points.

  • Control Samples: Store control samples (solid and solution) protected from light at the recommended storage temperature (2-8°C).

3. Analysis:

  • Analyze all samples using the validated HPLC method.

  • Determine the extent of degradation and identify any major degradation products.

  • A mass balance should be calculated to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.[6]

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound Halogenated Benzoquinones Halogenated Benzoquinones This compound->Halogenated Benzoquinones [O] Chlorinated & Fluorinated Catechols/Resorcinols Chlorinated & Fluorinated Catechols/Resorcinols This compound->Chlorinated & Fluorinated Catechols/Resorcinols H₂O Ring-Opened Products (Aliphatic Acids) Ring-Opened Products (Aliphatic Acids) Halogenated Benzoquinones->Ring-Opened Products (Aliphatic Acids) Chlorinated & Fluorinated Catechols/Resorcinols->Ring-Opened Products (Aliphatic Acids)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results start Start: Sample of this compound stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress hplc HPLC Analysis stress->hplc Time Points data Quantify Degradation & Impurities hplc->data lcms LC-MS/GC-MS for Identification pathway Elucidate Degradation Pathway lcms->pathway data->lcms

References

Preventing unwanted side reactions with 2,6-Dichloro-3,5-difluorophenol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichloro-3,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound?

A1: this compound is a sterically hindered and electron-deficient phenol. The key features influencing its reactivity are:

  • Steric Hindrance: The two chlorine atoms at the ortho-positions (2 and 6) significantly hinder access to the phenolic hydroxyl group. This can impede reactions that require direct interaction with the oxygen atom.

  • Electronic Effects: The electron-withdrawing nature of the four halogen substituents (two chlorine and two fluorine atoms) increases the acidity of the phenolic proton, making it easier to deprotonate. However, these substituents also deactivate the aromatic ring towards electrophilic substitution.

Q2: What are the most common reactions where I might encounter issues with this compound?

A2: The most common reactions where unwanted side reactions occur are O-alkylation (ether synthesis) and O-acylation (ester synthesis) due to the compound's steric hindrance and electronic properties.

Q3: Are there any known biological activities associated with derivatives of this phenol?

A3: Yes, derivatives of the closely related 2,6-dichloro-3,5-dimethoxyphenyl moiety have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a target in cancer therapy.[1][2][3][4] This suggests that ethers and other derivatives of this compound could be of interest in drug discovery programs targeting this pathway.

Troubleshooting Guides

Issue 1: Low Yields and Side Reactions in Ether Synthesis (O-Alkylation)

The Williamson ether synthesis, a common method for preparing ethers, is often inefficient with this compound due to its steric hindrance.

Common Unwanted Side Reaction: Elimination

The primary side reaction is the E2 elimination of the alkyl halide to form an alkene, especially when using secondary or tertiary alkyl halides. The strongly basic phenoxide, necessary for the reaction, acts as a base rather than a nucleophile.

Troubleshooting Workflow for Ether Synthesis

Ether Synthesis Troubleshooting start Low Yield in Williamson Ether Synthesis check_halide Check Alkyl Halide (Primary, Secondary, or Tertiary?) start->check_halide primary Primary Halide check_halide->primary Primary secondary_tertiary Secondary or Tertiary Halide check_halide->secondary_tertiary Secondary/ Tertiary optimize Optimize Conditions: - Lower Temperature - Use a milder base (e.g., K2CO3) - Use a polar aprotic solvent (e.g., DMF) primary->optimize elimination High Probability of E2 Elimination Side Reaction secondary_tertiary->elimination mitsunobu Consider Alternative: Mitsunobu Reaction elimination->mitsunobu success Improved Yield of Desired Ether optimize->success mitsunobu->success Ester Synthesis Troubleshooting start Low Yield of Desired Phenyl Ester check_catalyst Check for Lewis Acid (e.g., AlCl3, FeCl3) start->check_catalyst lewis_acid Lewis Acid Present check_catalyst->lewis_acid Yes no_lewis_acid No Lewis Acid check_catalyst->no_lewis_acid No c_acylation Promotes C-acylation and Fries Rearrangement lewis_acid->c_acylation use_base Use Base Catalysis (e.g., Pyridine, DMAP) to promote O-acylation no_lewis_acid->use_base c_acylation->use_base success Improved Yield of Desired Phenyl Ester use_base->success steglich Consider Alternative: Steglich Esterification steglich->success FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGF_FGFR FGF-FGFR Complex (Dimerization) FGFR->FGF_FGFR Activates PLCg PLCγ FGF_FGFR->PLCg FRS2 FRS2 FGF_FGFR->FRS2 STAT STAT FGF_FGFR->STAT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Inhibitor This compound Derivative (FGFR Inhibitor) Inhibitor->FGF_FGFR Inhibits (Blocks ATP Binding Site)

References

Technical Support Center: Refining Purification Methods for High-Purity 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues users might encounter during the purification of 2,6-Dichloro-3,5-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The most common impurities will depend on the synthetic route employed. However, you can generally expect to find:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 1,3-dichloro-2,4,6-trifluorobenzene or similar halogenated aromatics.

  • Isomeric Byproducts: Incomplete or non-selective halogenation can lead to the formation of other dichlorodifluorophenol isomers.

  • Over-halogenated or Under-halogenated Species: Products with more or fewer chlorine or fluorine atoms than the target molecule.

  • Residual Solvents: Solvents used in the reaction or initial work-up that were not completely removed.

  • Water: Moisture can be introduced during the work-up or from atmospheric exposure.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities, often quinone-type compounds.[1]

Q2: My purified this compound is a pink or brownish color. What causes this and how can I prevent it?

A2: The pink or brown discoloration is typically due to the formation of colored oxidation products, such as quinones.[1] This is a common issue with phenols and can be accelerated by exposure to air, light, and trace metal contaminants.

Prevention Strategies:

  • Inert Atmosphere: Whenever possible, conduct purification and handling steps under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Light Protection: Store the compound in amber vials or protect it from light.

  • Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can help to sequester metal ions that catalyze oxidation.

Q3: Which purification technique is most suitable for achieving high purity (>99.5%) of this compound?

A3: Achieving high purity often requires a multi-step approach. A combination of distillation followed by recrystallization or melt crystallization is often effective for dichlorophenols and can be adapted for this compound.[2] For removal of difficult-to-separate isomeric impurities, column chromatography may be necessary.

Troubleshooting Guides

Recrystallization Issues

Q: I'm having trouble getting my this compound to crystallize. It either oils out or remains in solution. What should I do?

A: This is a common challenge in recrystallization. Here are several troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. You need a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For halogenated phenols, common recrystallization solvents to try include hexanes, toluene, ethanol, or mixtures of these.[3]

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, saturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal growth.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out.[3]

  • Reduce Solvent Volume: If no crystals form even after cooling, it's possible you used too much solvent. Carefully evaporate some of the solvent and try cooling again.

Data on Recrystallization of a Dichlorophenol Analog

The following table provides data on the purification of 2,6-dichlorophenol using a melt crystallization technique, which can provide insights into achieving high purity.

Initial Purity of 2,6-dichlorophenolPurification MethodFinal Purity Achieved
65.5%Melt Crystallization98.4%
75.5%Melt Crystallization99.8%
90.0%Melt Crystallization99.2%

Data adapted from a patent on the purification of 2,6-dichlorophenol, which may be analogous to the target compound.[2]

Column Chromatography Issues

Q: My this compound is streaking or tailing on my silica gel column. How can I improve the separation?

A: Peak tailing with phenols on silica gel is common due to the interaction of the acidic hydroxyl group with the silica surface.[1]

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to your eluent can suppress the ionization of the phenolic proton and reduce tailing.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina, or a reverse-phase (C18) column if you are using HPLC.

  • Optimize Solvent Polarity: Ensure your solvent system has the optimal polarity to move the compound down the column without causing it to move too quickly and co-elute with impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., hexane, heptane, toluene, ethanol, and mixtures thereof) to find a suitable solvent where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Adsorb this onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 2,6-Dichloro- 3,5-difluorophenol Distillation Distillation Crude_Product->Distillation Initial Cleanup Recrystallization Recrystallization Distillation->Recrystallization Bulk Purification Purity_Check Purity Assessment (HPLC, GC-MS, NMR) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Re-analyze Purity_Check->Column_Chromatography Further Purification Needed Pure_Product High-Purity Product (>99.5%) Purity_Check->Pure_Product Meets Specs

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_recrystallization cluster_actions Corrective Actions Start Recrystallization Attempt Crystals_Form Crystals Formed? Start->Crystals_Form Oiled_Out Product Oiled Out? Crystals_Form->Oiled_Out No Success Collect Crystals by Filtration Crystals_Form->Success Yes Failure No Crystals or Oil Oiled_Out->Failure No Action_Oil Re-heat to dissolve. Add more solvent or a co-solvent. Cool slowly. Oiled_Out->Action_Oil Yes Action_Failure Reduce solvent volume. Try a different solvent. Add a seed crystal. Scratch the flask. Failure->Action_Failure Action_Oil->Start Retry Action_Failure->Start Retry

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Managing Thermal Decomposition of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 2,6-Dichloro-3,5-difluorophenol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue: Unexpected pressure build-up in a sealed reaction vessel at elevated temperatures.

  • Question: My sealed reaction vessel containing this compound is showing an unexpected increase in pressure upon heating. What could be the cause?

Issue: Corrosion of stainless steel equipment after heating this compound.

  • Question: I have observed corrosion on my stainless steel reactor and tubing after running experiments with this compound at high temperatures. Why is this happening and how can I prevent it?

  • Answer: The corrosion is most likely caused by the formation of acidic gases, specifically hydrogen fluoride (HF) and hydrogen chloride (HCl), during the thermal decomposition of the compound.[1] These acids are highly corrosive to many materials, including stainless steel. To mitigate this, consider using reactors and equipment constructed from more resistant materials, such as nickel alloys (e.g., Hastelloy®, Inconel®) or glass-lined steel. If stainless steel must be used, it is critical to operate at temperatures well below the decomposition point of the compound and to ensure the system is thoroughly purged with an inert gas after the experiment to remove any residual acidic gases.

Issue: Inconsistent experimental results when working with heated this compound.

  • Question: My experimental results are not reproducible when I heat this compound. What could be the source of this inconsistency?

  • Answer: Inconsistent results can stem from the partial decomposition of the starting material. If the experimental temperature is near the decomposition temperature of this compound, even slight temperature fluctuations can lead to varying degrees of degradation, thus altering the composition of your reaction mixture and affecting the outcome. To ensure reproducibility, it is essential to precisely control the temperature and operate below the onset of decomposition. Employing thermal analysis techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can help determine the thermal stability of the compound and establish a safe operating temperature range.

Frequently Asked Questions (FAQs)

  • Question: What are the primary hazardous decomposition products of this compound?

  • Answer: Based on data for analogous compounds like 2,6-Difluorophenol, the primary hazardous decomposition products are expected to include carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and hydrogen chloride (HCl).[1] The presence of both chlorine and fluorine atoms in the molecule makes the formation of HF and HCl highly probable at decomposition temperatures.

  • Question: At what temperature does this compound start to decompose?

  • Answer: The specific onset temperature of decomposition for this compound is not well-documented in publicly available literature. However, it is crucial to assume that decomposition can occur at elevated temperatures. To determine its thermal stability for your specific experimental conditions, it is highly recommended to perform a Thermogravimetric Analysis (TGA).

  • Question: What are the recommended handling precautions when working with this compound at elevated temperatures?

  • Answer: When heating this compound, it is essential to work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential decomposition products.[2] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure that all heating is performed in an open or properly vented system to prevent pressure build-up.[4]

  • Question: How should I dispose of waste containing this compound that may have been partially decomposed?

  • Answer: Waste containing this compound and its potential decomposition products should be treated as hazardous. It should be collected in a designated, properly labeled, and sealed container. The waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H2Cl2F2O[5]
Molecular Weight198.98 g/mol [5]
Melting Point47-50 °C[6]
Boiling Point87 °C[6]
AppearanceSolid

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategory
Skin Irritation2
Eye Irritation2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3

Source:[5]

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to 120 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the heat flow to the sample as a function of temperature.

  • Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks corresponding to melting and any other thermal events.

Visualizations

Thermal_Decomposition_Workflow cluster_prep Preparation cluster_analysis Thermal Analysis cluster_experiment Experimentation cluster_safety Safety & Mitigation Sample This compound Sample TGA_DSC Prepare TGA/DSC Samples Sample->TGA_DSC Reaction_Setup Set up Reaction Vessel Sample->Reaction_Setup Perform_TGA Perform TGA TGA_DSC->Perform_TGA Perform_DSC Perform DSC TGA_DSC->Perform_DSC Heat_Sample Heat Sample in Reaction Reaction_Setup->Heat_Sample Determine_Decomp_Temp Determine Decomposition Temperature Perform_TGA->Determine_Decomp_Temp Determine_Melting_Point Determine Melting Point Perform_DSC->Determine_Melting_Point Determine_Decomp_Temp->Heat_Sample Set Temp Below Decomposition Monitor_Pressure Monitor Pressure Heat_Sample->Monitor_Pressure Analyze_Products Analyze Reaction Products Heat_Sample->Analyze_Products Pressure_Buildup Pressure Buildup? Monitor_Pressure->Pressure_Buildup Corrosion_Observed Corrosion Observed? Analyze_Products->Corrosion_Observed Stop_Heating Stop Heating Immediately Pressure_Buildup->Stop_Heating Use_Vented_System Use Vented System Pressure_Buildup->Use_Vented_System Select_Resistant_Material Select Corrosion-Resistant Material Corrosion_Observed->Select_Resistant_Material

Caption: Experimental workflow for handling this compound.

Decomposition_Pathway cluster_products Decomposition Products Compound This compound Heat Elevated Temperature Compound->Heat Decomposition Thermal Decomposition Heat->Decomposition CO Carbon Monoxide (CO) Decomposition->CO Gaseous CO2 Carbon Dioxide (CO2) Decomposition->CO2 Gaseous HF Hydrogen Fluoride (HF) Decomposition->HF Corrosive Gas HCl Hydrogen Chloride (HCl) Decomposition->HCl Corrosive Gas Other Other Halogenated Organics Decomposition->Other

Caption: Postulated thermal decomposition pathway.

References

Technical Support Center: Scaling the Synthesis of 2,6-Dichloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist:

Welcome to the technical support center for the synthesis of 2,6-Dichloro-3,5-difluorophenol (CAS 63418-08-6)[1][2]. This molecule is a critical building block in advanced pharmaceutical and agrochemical development. However, its multi-halogenated structure presents unique challenges during process scale-up. This guide is designed to provide researchers and process chemists with actionable insights and troubleshooting strategies based on established chemical principles and field experience. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to anticipate and resolve issues encountered during large-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on or scaling up your synthesis.

Q1: What is the most viable synthetic route for this compound on a kilogram scale?

A1: While several theoretical routes exist, the most reliable and industrially common approach is a two-step process starting from 2,6-dichloro-3,5-difluoroaniline. This involves:

  • Diazotization: The aniline is converted to a diazonium salt using sodium nitrite in a strong acid medium (e.g., sulfuric acid).

  • Hydrolysis (Dediazoniation): The diazonium salt is subsequently hydrolyzed, typically by heating in an aqueous acidic solution, to yield the target phenol.

This route is generally preferred over alternatives like direct chlorination of 3,5-difluorophenol due to superior regioselectivity. Direct halogenation of phenols can often lead to a mixture of isomers that are difficult and costly to separate at scale[3]. The diazotization route, while operationally more demanding, provides a more direct and cleaner path to the desired isomer.

Q2: What are the primary safety hazards to consider during scale-up?

A2: There are three critical safety concerns:

  • Thermal Runaway: The diazotization reaction is highly exothermic. Inadequate temperature control on a large scale can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially violent decomposition of the diazonium salt intermediate.

  • Diazonium Salt Instability: Aryl diazonium salts, especially in a solid, dry state, can be explosive. It is imperative that the diazonium salt is never isolated and is always kept in a cold, aqueous solution.

  • Toxicity and Handling: The starting materials and the final product are halogenated aromatic compounds and should be treated as irritants and potentially toxic. This compound is classified as a skin and eye irritant and may cause respiratory irritation[4]. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection in case of dust or vapor, is mandatory[5][6]. All operations should be conducted in a well-ventilated area or a fume hood.

Q3: How critical is the purity of the starting 2,6-dichloro-3,5-difluoroaniline?

A3: Extremely critical. Any impurities in the starting aniline will likely be carried through or react to form new impurities that complicate purification. For instance:

  • Isomeric Anilines: Will lead to the formation of isomeric phenols, which may be very difficult to separate from the final product due to similar physical properties.

  • Under-halogenated Anilines: (e.g., 2-chloro-3,5-difluoroaniline) will produce the corresponding under-halogenated phenols.

  • Non-basic Impurities: May interfere with the diazotization reaction, leading to incomplete conversion and lower yields.

It is highly recommended to use starting material with >99% purity, confirmed by HPLC and/or GC-MS, to ensure a clean reaction profile and simplify downstream processing.

Part 2: Troubleshooting Guide

This guide addresses specific, common problems encountered during the synthesis in a Q&A format.

Problem SYN-001: My yield is consistently low (<70%) after the hydrolysis step.

A1: Low yield is often traced back to one of three root causes during the diazotization or hydrolysis stages.

  • Cause 1: Incomplete Diazotization. If the aniline is not fully converted to the diazonium salt, it will remain in the reaction mixture and can lead to side reactions, primarily the formation of colored azo-coupling byproducts.

    • Solution: Ensure a slight excess of sodium nitrite (typically 1.05-1.10 equivalents). The completion of the diazotization can be monitored using starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus complete consumption of the aniline.

  • Cause 2: Premature Decomposition of the Diazonium Salt. The diazonium intermediate is thermally sensitive. If the temperature during diazotization rises significantly above the recommended 0-5 °C, it will begin to decompose back to the aniline or form other byproducts.

    • Solution: Employ a jacketed reactor with efficient cooling. The sodium nitrite solution must be added slowly and sub-surface to the stirred aniline/acid mixture to dissipate heat effectively.

  • Cause 3: Side Reactions during Hydrolysis. During the hydrolysis step, the diazonium group is replaced by a hydroxyl group. However, if other nucleophiles are present in high concentration, they can compete. For example, using hydrochloric acid (HCl) for the diazotization can lead to the formation of 1,2,3,5-tetrachlorodifluorobenzene via a Sandmeyer-type reaction.

    • Solution: Use a non-nucleophilic acid like sulfuric acid for the reaction medium. This minimizes the presence of competing nucleophiles and favors the desired hydrolysis pathway.

G start Low Yield Observed q1 Diazotization Complete? (Test with Starch-Iodide Paper) start->q1 a1_no Cause: Incomplete Reaction Solution: Add slight excess NaNO2 (1.05-1.1 eq). q1->a1_no No q2 Temperature Kept Below 5°C? q1->q2 Yes a2_no Cause: Premature Decomposition Solution: Improve cooling, slow NaNO2 addition. q2->a2_no No q3 Used H2SO4 instead of HCl? q2->q3 Yes a3_no Cause: Sandmeyer Side-Reaction Solution: Use non-nucleophilic acid (H2SO4). q3->a3_no No end_node Yield Improved q3->end_node Yes

Caption: Troubleshooting workflow for low yield.

Problem SYN-002: A dark-colored tar or solid forms during the reaction.

A2: This is almost always due to the formation of azo compounds. This occurs when unreacted aniline (a nucleophile) attacks the diazonium salt (an electrophile).

  • Cause: Insufficient acid or localized areas of high pH, or allowing the reaction temperature to rise, which can promote this side reaction.

    • Solution:

      • Sufficient Acid: Ensure at least 3 equivalents of sulfuric acid are used: one to protonate the aniline, one to react with sodium nitrite, and one to maintain an acidic medium.

      • Maintain Low Temperature: Keep the reaction at 0-5 °C throughout the sodium nitrite addition.

      • Efficient Stirring: Good agitation prevents localized "hot spots" or areas of high aniline concentration.

      • Order of Addition: Always add the sodium nitrite solution to the aniline/acid mixture, never the other way around.

Problem PUR-001: The crude product is an oil or waxy solid that is difficult to purify by crystallization.

A3: This indicates the presence of significant impurities that are acting as a eutectic mixture, depressing the melting point and inhibiting crystallization.

  • Cause: A combination of issues, including unreacted starting material, azo compounds, and other byproducts.

    • Solution: A multi-step purification process is often required at scale.

      • Aqueous Workup: After hydrolysis, thoroughly wash the crude product with a sodium bicarbonate or sodium carbonate solution to remove any acidic residues. Then wash with brine.

      • Steam Distillation: This can be an effective method to separate the volatile phenol product from non-volatile, tarry impurities like azo compounds.

      • Melt Crystallization/Fractional Crystallization: For removing isomeric impurities, a controlled melt crystallization can be more effective and scalable than solvent-based crystallization. This process involves partially melting the crude solid and separating the liquid (enriched in impurities) from the solid (enriched in the desired product)[7].

      • Solvent Crystallization: If solvent crystallization is chosen, a two-solvent system (e.g., Toluene/Heptane or Dichloromethane/Hexane) often provides better results than a single solvent. Dissolve the crude product in a minimal amount of the "good" solvent (Toluene) and slowly add the "poor" solvent (Heptane) until turbidity is observed, then cool slowly.

Part 3: Recommended Scale-Up Protocol

This protocol is designed for a ~1 kg scale and incorporates best practices to mitigate the issues described above. All operations must be performed in a suitable reactor with appropriate safety controls.

Step 1: Diazotization of 2,6-dichloro-3,5-difluoroaniline

Equipment: 20 L jacketed glass reactor with overhead stirring, thermocouple, and a subsurface addition tube.

ParameterValueRationale
Aniline Input 1.0 kg (5.08 mol)Starting amount
Sulfuric Acid (98%) 1.66 L (30.5 mol, 6 eq)Ensures a strongly acidic medium, preventing side reactions.
Water 5.0 LSolvent for the reaction.
Sodium Nitrite 368 g (5.33 mol, 1.05 eq)Slight excess to ensure complete reaction.
**Water (for NaNO₂) **1.5 LTo dissolve the sodium nitrite for controlled addition.
Temperature 0 to 5 °CCritical for the stability of the diazonium salt.
Addition Time 2-3 hoursSlow addition is key to controlling the exotherm.

Procedure:

  • Charge the reactor with 5.0 L of water and cool to 5 °C.

  • Slowly add 1.66 L of concentrated sulfuric acid to the water with vigorous stirring, allowing the temperature to cool back to <10 °C.

  • Add 1.0 kg of 2,6-dichloro-3,5-difluoroaniline to the dilute acid solution. Stir until a fine slurry is formed. Cool the mixture to 0 °C.

  • In a separate vessel, dissolve 368 g of sodium nitrite in 1.5 L of water.

  • Slowly add the sodium nitrite solution to the reactor via the subsurface addition tube over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Check for a slight excess of nitrous acid using starch-iodide paper (should turn black instantly). If the test is negative, add a small amount of additional sodium nitrite solution until the test is positive.

  • Add a small amount of urea or sulfamic acid (~5 g) to quench the excess nitrous acid until the starch-iodide test is negative. This prevents unwanted side reactions in the next step.

Step 2: Hydrolysis and Workup

Procedure:

  • Slowly heat the reactor containing the cold diazonium salt solution. Gas evolution (N₂) will begin around 40-50 °C. Control the heating rate to maintain a steady but not violent off-gassing.

  • Heat the mixture to 80-90 °C and hold for 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature. The crude product may separate as a dark oil or solid.

  • Extract the product into an organic solvent like Dichloromethane or Toluene (3 x 2 L).

  • Combine the organic extracts and wash with water (1 x 2 L), then with 5% aqueous sodium bicarbonate solution (2 x 2 L), and finally with brine (1 x 2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or crystallization as described in Problem PUR-001 .

G cluster_0 Part A: Diazotization cluster_1 Part B: Hydrolysis & Workup A1 Charge H2SO4/H2O and Aniline A2 Cool to 0°C A1->A2 A3 Slowly Add NaNO2 Solution (Keep T < 5°C) A2->A3 A4 Stir 30 min, Check with Starch-Iodide A3->A4 A5 Quench Excess HNO2 with Urea A4->A5 B1 Heat to 80-90°C (Control N2 Evolution) A5->B1 Proceed to Hydrolysis B2 Cool and Extract with Organic Solvent B1->B2 B3 Aqueous Washes (H2O, NaHCO3, Brine) B2->B3 B4 Dry and Concentrate B3->B4 P Purification (Distillation or Crystallization) B4->P Crude Product F Final Product: This compound P->F

Caption: Recommended workflow for scale-up synthesis.

References

Validation & Comparative

Comparative analysis of 2,6-Dichloro-3,5-difluorophenol versus other halogenated phenols.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2,6-Dichloro-3,5-difluorophenol against other selected halogenated phenols, namely Pentachlorophenol, 2,4,6-Trichlorophenol, and 2,4-Dichlorophenol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a side-by-side comparison of the physicochemical properties, biological activities, and toxicological profiles of these compounds. The information is supported by available experimental data and includes detailed methodologies for key experiments to facilitate further research.

Physicochemical Properties

The physicochemical properties of phenols, such as their acidity (pKa) and lipophilicity (logP), are critical determinants of their biological activity and toxicity. The degree and position of halogen substitution significantly influence these parameters. The following table summarizes the key physicochemical properties of the selected halogenated phenols. Data for this compound is limited, and where experimental values are unavailable, calculated or data from structurally similar compounds are provided for context.

PropertyThis compoundPentachlorophenol2,4,6-Trichlorophenol2,4-Dichlorophenol
Molecular Formula C₆H₂Cl₂F₂OC₆HCl₅OC₆H₃Cl₃OC₆H₄Cl₂O
Molecular Weight ( g/mol ) 198.98266.34197.45163.00
Melting Point (°C) 47-501916945[1]
Boiling Point (°C) 210.2310 (decomposes)[2]246[3]210[4]
pKa Not available (pKa of 2,6-Difluorophenol is 7.34)4.746.23[3]7.9[5]
logP (Octanol-Water Partition Coefficient) 2.8 (XLogP3)[6]5.123.69[3]3.06
Water Solubility Not available14 mg/L at 25°C[7]800 mg/L at 25°C[3]Slightly soluble[4]

Biological Activity and Toxicity

Halogenated phenols are known for their broad-spectrum biological activity, which is largely attributed to their ability to disrupt cellular membranes and interfere with key biological processes. A prominent mechanism of toxicity for many halogenated phenols is the uncoupling of oxidative phosphorylation, which dissipates the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis. This disruption of cellular energy metabolism can trigger downstream events, including the induction of apoptosis.

While specific quantitative data on the biological activity of this compound is scarce in publicly available literature, the toxicity of other halogenated phenols is well-documented. The toxicity generally increases with the number of halogen substituents.

CompoundAcute Oral LD50 (Rat)CarcinogenicityKey Toxic Effects
This compound Not availableNot availableCauses skin and serious eye irritation; may cause respiratory irritation.[6]
Pentachlorophenol 27-50 mg/kgProbable human carcinogen (Group B2)[2][8]Highly toxic; affects liver, kidneys, and central nervous system.[2][8] Uncouples oxidative phosphorylation.[9][10]
2,4,6-Trichlorophenol 820 mg/kgProbable human carcinogen (Group B2)[11]Irritant; affects respiratory system, liver, and hematopoietic system.[11][12]
2,4-Dichlorophenol 580 mg/kg[13]Evidence suggesting lack of carcinogenicity in experimental animals.Toxic by ingestion and skin contact; irritant.[1][4][13]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

Determination of pKa (Spectrophotometric Method)

This method is based on the principle that the UV-Vis absorption spectrum of a phenolic compound changes with its ionization state.

Materials:

  • Halogenated phenol of interest

  • Spectrophotometer

  • pH meter

  • Buffer solutions of varying pH (e.g., phosphate, borate)

  • Volumetric flasks, pipettes, and cuvettes

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

  • Preparation of Test Solutions: In a series of volumetric flasks, add a small aliquot of the stock solution and dilute with buffer solutions of different, precisely measured pH values. The final concentration of the phenol should be constant across all solutions.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each test solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance for both the ionized (phenolate) and unionized (phenolic) forms. Measure the absorbance of each solution at these wavelengths. The pKa can be determined by plotting the logarithm of the ratio of the concentrations of the ionized to the unionized form against the pH. The pKa is the pH at which this ratio is zero.

Determination of logP (Shake-Flask Method)

This is the traditional method for determining the octanol-water partition coefficient.

Materials:

  • Halogenated phenol of interest

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels

  • Shaker

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: Accurately weigh a known amount of the halogenated phenol and dissolve it in one of the phases. Add a known volume of this solution to a separatory funnel, followed by a known volume of the other phase.

  • Equilibration: Shake the separatory funnel for a sufficient amount of time to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully separate the two phases and determine the concentration of the halogenated phenol in each phase using a suitable analytical method.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • 96-well plates

  • Halogenated phenol of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated phenol (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Halogenated phenol of interest

  • Bacterial inoculum standardized to a specific turbidity

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial dilution of the halogenated phenol in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Halogenated phenols can exert their toxic effects through various mechanisms, primarily by disrupting mitochondrial function and inducing apoptosis. The following diagrams, generated using Graphviz, illustrate these key pathways and a general experimental workflow for assessing cytotoxicity.

G Uncoupling of Oxidative Phosphorylation by Halogenated Phenols cluster_mito Mitochondrion ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ out ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes Halogenated_Phenol Halogenated Phenol Halogenated_Phenol->H_gradient Dissipates

Caption: Uncoupling of oxidative phosphorylation by halogenated phenols.

G Induction of Apoptosis by Mitochondrial Stress Mito_Stress Mitochondrial Stress (e.g., from Uncoupling) Cyto_c Cytochrome c Release Mito_Stress->Cyto_c Apoptosome Apoptosome Formation Cyto_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction via the intrinsic mitochondrial pathway.

G Experimental Workflow for Cytotoxicity Assessment Cell_Culture Cell Culture (e.g., Cancer Cell Line) Compound_Treatment Treatment with Halogenated Phenol Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Conclusion

This guide provides a comparative overview of this compound and other selected halogenated phenols. While comprehensive data for this compound is limited, the information available for structurally related compounds suggests that it likely shares similar mechanisms of biological activity and toxicity, including the uncoupling of oxidative phosphorylation and induction of apoptosis. The provided experimental protocols offer a starting point for researchers to conduct further comparative studies to fully elucidate the properties of this and other halogenated phenols. The degree and pattern of halogenation are key factors in determining the potency of these compounds, and further research is warranted to establish a clear structure-activity relationship.

References

A Comparative Guide to Validated Analytical Methods for 2,6-Dichloro-3,5-difluorophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 2,6-Dichloro-3,5-difluorophenol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established methodologies for similar halogenated phenolic compounds and aligns with the validation principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Both methods offer excellent performance, but with distinct advantages. HPLC is a versatile technique suitable for a wide range of compounds, while GC-MS provides exceptional selectivity and sensitivity, particularly for volatile and semi-volatile analytes.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mL (with derivatization)
Limit of Quantification (LOQ) 0.15 µg/mL0.3 ng/mL (with derivatization)
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. The following sections outline the methodologies for HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is based on reversed-phase chromatography, which is well-suited for the separation of polar phenolic compounds.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of 100 µg/mL. Prepare a series of calibration standards by further diluting this stock solution.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep Sample & Standard Preparation hplc HPLC System prep->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (210 nm) separation->detection data Data Acquisition & Processing detection->data quant Quantification data->quant weigh Weigh Sample/ Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter

HPLC-UV analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity, making it ideal for trace-level analysis. A derivatization step is included to improve the volatility and chromatographic behavior of the analyte.

Instrumentation:

  • Gas chromatograph with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Derivatization Procedure:

  • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM).

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 100 µg/mL. Prepare a series of calibration standards by diluting this stock solution.

  • Sample Preparation: Extract a known amount of the sample with a suitable solvent. The extraction method should be optimized based on the sample matrix.

  • Derivatization: Derivatize both standards and samples as described above.

GCMS_Workflow start Sample/Standard in Solution evaporation Solvent Evaporation (Nitrogen Stream) start->evaporation derivatization Derivatization (BSTFA/TMCS, 70°C) evaporation->derivatization injection GC-MS Injection derivatization->injection separation GC Separation (DB-5ms Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (SIM Mode) ionization->detection quantification Data Analysis & Quantification detection->quantification

GC-MS analytical workflow for this compound.

Method Validation and Cross-Validation

The validation of these analytical methods should be performed in accordance with ICH Q2(R2) guidelines to ensure that the method is suitable for its intended purpose.[1][3][4][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Cross-validation of the HPLC and GC-MS methods is recommended to ensure the reliability and consistency of the results obtained from both techniques. This involves analyzing the same set of samples using both methods and comparing the results.

Validation_Process cluster_validation Validation Parameters method_dev Method Development & Optimization method_val Method Validation method_dev->method_val cross_val Method Cross-Validation (HPLC vs. GC-MS) method_val->cross_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_use Routine Use cross_val->routine_use

Logical workflow for method validation and cross-validation.

References

Interpreting NMR Spectra to Confirm the Structure of 2,6-Dichloro-3,5-difluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For halogenated aromatic compounds such as 2,6-dichloro-3,5-difluorophenol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering detailed insights into the molecular framework. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods for the structural elucidation of this compound, supported by predicted experimental data and detailed protocols.

Predicted NMR Spectral Data for this compound

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established NMR principles and spectral data of analogous halogenated phenols. These predictions provide a baseline for experimental verification.

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show two main signals: one for the hydroxyl proton and one for the aromatic proton.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the range of δ 5.0-8.0 ppm . This peak will disappear upon the addition of a few drops of D₂O to the NMR tube, a technique known as a "D₂O shake," which confirms the presence of an exchangeable proton.[1][2]

  • Aromatic Proton (H-4): There is a single proton on the aromatic ring at the C-4 position. Its signal is expected to be a triplet of triplets due to coupling with the two equivalent fluorine atoms at C-3 and C-5, and a smaller long-range coupling with the hydroxyl proton (if not decoupled). The primary coupling will be a triplet due to the two adjacent fluorine atoms. Each peak of this triplet will be further split into a smaller triplet by the other fluorine. The predicted chemical shift is in the range of δ 6.8-7.5 ppm .

¹³C NMR (Carbon NMR):

The proton-decoupled ¹³C NMR spectrum will exhibit four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens, with fluorine causing a significant downfield shift for the carbon it is attached to.

  • C-1 (C-OH): Expected in the range of δ 150-160 ppm . The signal may appear as a triplet due to coupling with the two fluorine atoms at C-3 and C-5.

  • C-2 and C-6 (C-Cl): These two carbons are equivalent and are expected to resonate in the range of δ 125-135 ppm . The signal will be a singlet as there are no directly attached protons or fluorine atoms.

  • C-3 and C-5 (C-F): These two carbons are also equivalent and will show a large downfield shift due to the directly attached fluorine atoms, appearing in the range of δ 155-165 ppm . The signal will be a doublet due to the direct one-bond coupling with fluorine (¹JCF).[3][4][5]

  • C-4 (C-H): Expected in the range of δ 110-120 ppm . The signal will appear as a triplet due to coupling with the two fluorine atoms at C-3 and C-5.

¹⁹F NMR (Fluorine NMR):

The ¹⁹F NMR spectrum will provide direct information about the fluorine environments.

  • F-3 and F-5: Since both fluorine atoms are chemically equivalent, the spectrum will show a single signal. This signal is expected to be a doublet due to coupling with the aromatic proton at C-4. The predicted chemical shift is in the range of δ -110 to -130 ppm (relative to CFCl₃).

Comparison of Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation.

Analytical TechniqueInformation Provided for this compoundAdvantagesLimitations
NMR Spectroscopy Detailed connectivity and electronic environment of ¹H, ¹³C, and ¹⁹F nuclei.Provides unambiguous structural information.Requires a relatively larger amount of pure sample.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. The molecular ion peak would be observed at m/z 198 (for ³⁵Cl) and 200/202 (isotope pattern for two chlorines).[6][7]High sensitivity, requires very small sample amount.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups. Expect a broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and aromatic C=C stretches (~1400-1600 cm⁻¹).[8][9]Fast and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

NMR Sample Preparation:

A standard protocol for preparing an NMR sample of a halogenated phenol is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10][11]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices for phenols include deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆).[1] CDCl₃ is a good starting point due to its ability to dissolve many organic compounds.

  • Dissolution: Transfer the solvent to the vial containing the sample and gently vortex or swirl to ensure complete dissolution.

  • Filtering: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][12]

  • Internal Standard: If the deuterated solvent does not already contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.

NMR Data Acquisition:

The following is a general procedure for acquiring NMR spectra on a standard spectrometer (e.g., 400 MHz):

  • ¹H NMR:

    • Acquire a one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • For confirmation of the -OH peak, a D₂O exchange experiment should be performed.[2]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more may be needed to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: -50 to -200 ppm.

    • Number of scans: 64-256.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted NMR data.

G Workflow for Structural Confirmation of this compound cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_19F ¹⁹F NMR Analysis cluster_conclusion Conclusion H1 Observe a broad singlet (δ 5.0-8.0 ppm) H2 Confirm -OH group via D₂O exchange H1->H2 H3 Observe a triplet of triplets (δ 6.8-7.5 ppm) H4 Confirm single aromatic proton coupled to two equivalent F atoms H3->H4 Conclusion Structure of this compound is confirmed H4->Conclusion C1 Observe four distinct signals C2 Confirm four unique carbon environments C1->C2 C3 Identify C-F signal (doublet, δ 155-165 ppm) C2->C3 C4 Identify C-OH signal (triplet, δ 150-160 ppm) C3->C4 C5 Identify C-Cl signals (singlet, δ 125-135 ppm) C4->C5 C6 Identify C-H signal (triplet, δ 110-120 ppm) C5->C6 C6->Conclusion F1 Observe a single doublet (δ -110 to -130 ppm) F2 Confirm two equivalent F atoms coupled to one H atom F1->F2 F2->Conclusion

Caption: Logical workflow for NMR spectral interpretation.

By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra and comparing the observed data with the predicted values and patterns, researchers can confidently confirm the structure of this compound. The integration of data from alternative techniques such as mass spectrometry and IR spectroscopy will further strengthen the structural assignment.

References

A Comparative Guide to the Reactivity of Dichlorodifluorophenol Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dichlorodifluorophenol isomers represent a class of halogenated aromatic compounds with significant potential as building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The precise positioning of the chlorine and fluorine substituents on the phenolic ring dramatically influences the molecule's electronic properties and steric environment, leading to distinct differences in reactivity. This guide provides a comparative analysis of the reactivity of various dichlorodifluorophenol isomers in key synthetic transformations, supported by theoretical principles and generalized experimental protocols.

Factors Influencing Reactivity

The reactivity of dichlorodifluorophenol isomers is primarily governed by a combination of electronic and steric effects imparted by the halogen substituents.

  • Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity (inductive effect). This electron withdrawal acidifies the phenolic proton, making deprotonation easier and enhancing the nucleophilicity of the resulting phenoxide ion in reactions like etherification. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect is more pronounced for fluorine than for chlorine and can partially counteract the inductive electron withdrawal, influencing the electron density at different positions on the ring. In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of both halogens activates the ring towards attack by nucleophiles.

  • Steric Hindrance: The presence of bulky chlorine atoms, particularly in positions ortho to the hydroxyl group or a reaction site, can sterically hinder the approach of reagents. This steric hindrance can significantly impact reaction rates and may dictate the regioselectivity of a reaction.

Comparison of Reactivity in Key Synthetic Reactions

The interplay of these electronic and steric factors leads to a predictable, albeit often subtle, difference in the reactivity of the dichlorodifluorophenol isomers. The following sections provide a comparative overview of their expected reactivity in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group (in this case, a chlorine or fluorine atom) on the aromatic ring. The rate of this reaction is highly dependent on the electronic activation of the ring by electron-withdrawing groups.

General Reactivity Trend:

Isomers with chlorine or fluorine atoms positioned ortho or para to each other will exhibit higher reactivity in SNAr due to the synergistic electron-withdrawing effects that stabilize the negatively charged Meisenheimer intermediate. Fluorine is generally a better leaving group than chlorine in SNAr reactions, which can also influence the regioselectivity of the substitution.

Table 1: Predicted Relative Reactivity of Dichlorodifluorophenol Isomers in SNAr

IsomerPredicted Relative ReactivityRationale
3,5-Dichloro-2,4-difluorophenolHighStrong activation from two meta chlorine atoms and two para/ortho fluorine atoms to potential substitution sites.
2,5-Dichloro-3,4-difluorophenolModerate to HighGood activation, with the potential for substitution of the fluorine at C4, activated by the ortho chlorine and para fluorine.
3,4-Dichloro-2,5-difluorophenolModerateActivation is present, but the substitution pattern might lead to a less stabilized Meisenheimer intermediate compared to the 3,5-dichloro isomer.
2,3-Dichloro-5,6-difluorophenolModerateThe adjacent chlorine and fluorine atoms provide activation, but steric hindrance from the ortho chloro group might reduce the reaction rate.
2,6-Dichloro-3,4-difluorophenolLowSignificant steric hindrance from the two ortho chlorine atoms is expected to severely impede the approach of a nucleophile to the ring.
2,4-Dichloro-3,5-difluorophenolLowWhile electronically activated, the substitution pattern may not provide optimal stabilization of the Meisenheimer intermediate for substitution of a halogen.
Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide to form an ether. The reactivity in this case is primarily influenced by the acidity of the phenol and the steric accessibility of the phenoxide oxygen.

General Reactivity Trend:

Isomers with more electron-withdrawing groups, particularly ortho to the hydroxyl group, will have a lower pKa and thus be more acidic. This facilitates the formation of the phenoxide ion. However, significant steric hindrance from ortho substituents can impede the subsequent alkylation step.

Table 2: Predicted Relative Reactivity of Dichlorodifluorophenol Isomers in Williamson Ether Synthesis

IsomerPredicted Acidity (pKa)Predicted Reactivity in AlkylationOverall Predicted ReactivityRationale
2,6-Dichloro-3,4-difluorophenolLowestLowLow to ModerateHighest acidity due to two ortho chloro groups, but severe steric hindrance will likely slow the alkylation step significantly.
2,3-Dichloro-5,6-difluorophenolLowModerateModerate to HighHigh acidity from the ortho chloro group. Steric hindrance is present but less severe than in the 2,6-dichloro isomer.
3,5-Dichloro-2,4-difluorophenolModerateHighHighGood acidity and minimal steric hindrance around the hydroxyl group.
2,5-Dichloro-3,4-difluorophenolModerateHighHighGood acidity and minimal steric hindrance.
3,4-Dichloro-2,5-difluorophenolModerateHighHighGood acidity and minimal steric hindrance.
2,4-Dichloro-3,5-difluorophenolHighestModerateModerateModerate acidity and some steric hindrance from the ortho chlorine atom.
Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester. For phenols, this reaction is generally slower than for aliphatic alcohols. The reactivity is influenced by the nucleophilicity of the phenolic oxygen and steric hindrance around the hydroxyl group.

General Reactivity Trend:

The electron-withdrawing nature of the halogen substituents decreases the nucleophilicity of the phenolic oxygen, making all dichlorodifluorophenol isomers generally less reactive in Fischer esterification than phenol itself. Steric hindrance from ortho substituents will further decrease the reaction rate.

Table 3: Predicted Relative Reactivity of Dichlorodifluorophenol Isomers in Fischer Esterification

IsomerPredicted Relative ReactivityRationale
3,5-Dichloro-2,4-difluorophenolHighest among isomersThe phenolic oxygen is least sterically hindered, and while electron-withdrawing groups reduce nucleophilicity, the effect is less pronounced compared to isomers with ortho substituents.
3,4-Dichloro-2,5-difluorophenolHigh among isomersSimilar to the 3,5-dichloro isomer with minimal steric hindrance.
2,5-Dichloro-3,4-difluorophenolModerateSome steric influence from the ortho chlorine at C2.
2,4-Dichloro-3,5-difluorophenolModerateSome steric influence from the ortho chlorine at C2.
2,3-Dichloro-5,6-difluorophenolLowSignificant steric hindrance from the ortho chlorine at C2.
2,6-Dichloro-3,4-difluorophenolLowest among isomersSevere steric hindrance from the two ortho chlorine atoms will make the approach of the carboxylic acid very difficult.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for each specific dichlorodifluorophenol isomer.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow start Start reagents Dichlorodifluorophenol Isomer Nucleophile (e.g., amine, alkoxide) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) start->reagents 1. Combine reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Stirring - Temperature control (rt to 150 °C) reagents->reaction 2. React workup Work-up: - Quench with water - Extract with organic solvent - Wash with brine reaction->workup 3. Process purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification 4. Isolate product Product purification->product 5. Characterize

Caption: Generalized workflow for the SNAr reaction of dichlorodifluorophenol isomers.

Procedure:

  • To a solution of the dichlorodifluorophenol isomer (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO) under an inert atmosphere, add the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq; or NaH, 1.2 eq).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow start Start deprotonation Dichlorodifluorophenol Isomer Base (e.g., NaH, K2CO3) Anhydrous Solvent (e.g., THF, DMF) start->deprotonation 1. Deprotonate alkylation Alkyl Halide (e.g., CH3I, C2H5Br) deprotonation->alkylation 2. Add Alkylating Agent reaction Reaction: - Stir at 0 °C to rt - Monitor by TLC alkylation->reaction workup Work-up: - Quench with water - Extract with ether - Wash organic layer reaction->workup 3. Process purification Purification: - Dry over MgSO4 - Concentrate - Column chromatography workup->purification 4. Isolate product Ether Product purification->product 5. Characterize

Caption: Workflow for the Williamson ether synthesis of dichlorodifluorophenol isomers.

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend a base (e.g., NaH, 1.2 eq) in an anhydrous solvent (e.g., THF, DMF).

  • Cool the suspension to 0 °C and add a solution of the dichlorodifluorophenol isomer (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ether by column chromatography.

General Protocol for Fischer Esterification

Fischer_Esterification_Workflow start Start reagents Dichlorodifluorophenol Isomer Carboxylic Acid Acid Catalyst (e.g., H2SO4) Solvent (e.g., Toluene) start->reagents 1. Combine reaction Reaction Setup: - Reflux with Dean-Stark trap - Monitor by TLC reagents->reaction 2. React workup Work-up: - Cool and dilute - Wash with NaHCO3 (aq) - Wash with brine reaction->workup 3. Process purification Purification: - Dry over Na2SO4 - Concentrate - Column chromatography or crystallization workup->purification 4. Isolate product Ester Product purification->product 5. Characterize

Caption: General workflow for the Fischer esterification of dichlorodifluorophenol isomers.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the dichlorodifluorophenol isomer (1.0 eq), the carboxylic acid (1.2-2.0 eq), and a non-polar solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Conclusion

A Comparative Analysis of 2,6-Dichloro-3,5-difluorophenol Derivatives and Their Parent Compound: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the expected efficacy of derivatives of 2,6-dichloro-3,5-difluorophenol relative to the parent compound. In the absence of direct comparative experimental data from the public domain, this analysis is based on established principles of medicinal chemistry and the structure-activity relationships (SAR) of halogenated phenols. The guide aims to provide a rational framework for designing and evaluating novel derivatives.

Introduction to Halogenated Phenols

Halogenated phenols are a class of compounds recognized for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibiting properties. The nature, number, and position of halogen substituents on the phenol ring are critical determinants of their efficacy and mechanism of action. Generally, halogenation can modulate the compound's lipophilicity, electronic character, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target interactions.

The parent compound, this compound, is a highly substituted phenol with both chlorine and fluorine atoms. This combination of halogens suggests a complex interplay of electronic and steric effects that can be fine-tuned through derivatization.

Physicochemical and Biological Activity Profile

The biological activity of halogenated phenols is often correlated with their physicochemical properties. The lipophilicity (log P) and the acidity of the phenolic hydroxyl group (pKa) are particularly important.

  • Lipophilicity (log P): Higher lipophilicity can enhance membrane permeability, which is often beneficial for antimicrobial activity. Halogenation generally increases lipophilicity.

  • Acidity (pKa): The acidity of the phenol affects its ionization state at physiological pH, which can influence its ability to interact with biological targets and traverse cell membranes. Electron-withdrawing halogen substituents decrease the pKa, making the phenol more acidic.

The following table provides a qualitative comparison of how derivatization of the parent compound might influence these parameters and, consequently, its biological efficacy.

Derivative TypeExpected Change in Lipophilicity (log P)Expected Change in Acidity (pKa)Predicted Impact on Efficacy
Parent Compound (this compound) BaselineBaselineThe combination of chloro and fluoro groups likely confers significant antimicrobial and enzyme inhibitory potential.
Alkylation/Acylation of the hydroxyl group IncreaseAcidity eliminatedThis would block the phenolic hydroxyl group, likely reducing or eliminating activity that depends on this group for hydrogen bonding or proton donation (e.g., as a protonophore to disrupt membrane potential). However, it could act as a prodrug if the alkyl/acyl group is metabolically cleaved.
Introduction of additional halogen substituents IncreaseDecrease (more acidic)Further halogenation, particularly with bromine or iodine, is predicted to enhance antimicrobial and antibiofilm activities.[1][2] The position of the new substituent would be critical.
Introduction of alkyl or aryl groups on the ring Significant IncreaseMinor changeIncreased lipophilicity could enhance membrane interaction. However, large steric bulk may hinder binding to specific enzyme active sites.
Introduction of nitro groups on the ring IncreaseSignificant DecreaseThe strong electron-withdrawing nature of a nitro group would significantly increase acidity and could enhance activity, a strategy seen in some potent biocides.
Introduction of amino groups on the ring DecreaseIncrease (less acidic)An amino group would make the compound more polar and less acidic. Its effect on efficacy would be highly dependent on the target and mechanism of action.

Potential Mechanisms of Action and Signaling Pathways

Halogenated phenols can exert their biological effects through various mechanisms. The derivatization of this compound could modulate its activity within these pathways.

  • Membrane Disruption: As lipophilic and weakly acidic compounds, halogenated phenols can intercalate into cell membranes and disrupt the proton motive force, leading to cell death. This is a common mechanism for antimicrobial phenols.

  • Enzyme Inhibition: The phenolic hydroxyl group and the halogen substituents can interact with the active sites of various enzymes, leading to their inhibition.[3][4] For example, phenols can act as competitive inhibitors for enzymes like ascorbate oxidase.[5] The specific substitutions on the phenyl ring will determine the binding affinity and selectivity for different enzymes.

  • Receptor Binding: Certain polychlorinated aromatic compounds are known to bind to the aryl hydrocarbon (Ah) receptor, mediating a range of toxicological effects.[6][7] While this is more characteristic of polychlorinated biphenyls (PCBs), the potential for highly halogenated phenols to interact with this or other receptor systems should be considered.

The following diagram illustrates a generalized mechanism of enzyme inhibition by a phenolic compound.

Enzyme_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Inhibitor Binding S Substrate S->ES ES->E Releases P Product ES->P Catalyzes I Phenolic Inhibitor (e.g., this compound derivative) I->EI

Caption: Generalized competitive enzyme inhibition pathway.

Experimental Protocols

To empirically determine the efficacy of novel this compound derivatives, standardized experimental protocols are essential.

A. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The parent compound and its derivatives are serially diluted in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes to determine the half-maximal inhibitory concentration (IC50).

  • Reagent Preparation: Prepare a buffer solution, a solution of the enzyme, and a solution of the enzyme's substrate.

  • Compound Dilution: Prepare serial dilutions of the parent compound and its derivatives in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the diluted compound solutions.

    • Incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time by measuring the formation of the product (e.g., through changes in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve as the concentration that causes 50% inhibition.

The following diagram illustrates a typical workflow for screening and evaluating new derivatives.

Experimental_Workflow start Design & Synthesize Derivatives physchem Physicochemical Characterization (logP, pKa, etc.) start->physchem primary_screen Primary Screening (e.g., MIC Assay) physchem->primary_screen hit_id Hit Identification (Active Compounds) primary_screen->hit_id Data Analysis hit_id->start Inactive secondary_assay Secondary Assays (e.g., IC50, Mechanism of Action) hit_id->secondary_assay Hits lead_opt Lead Optimization secondary_assay->lead_opt Data Analysis lead_opt->start Refine Design in_vivo In Vivo Testing lead_opt->in_vivo Lead Candidates

Caption: A typical workflow for drug discovery and development.

Conclusion

While direct experimental data comparing the efficacy of this compound and its derivatives is not currently available, established structure-activity relationships for halogenated phenols provide a strong basis for rational drug design. Derivatization offers a powerful tool to modulate the physicochemical properties and biological activities of the parent compound. The introduction of additional or different halogens, and the modification of the phenolic hydroxyl group, are promising avenues for enhancing efficacy. Systematic screening of new derivatives using standardized antimicrobial and enzyme inhibition assays will be crucial to identify lead compounds for further development.

References

Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2,6-Dichloro-3,5-difluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2,6-Dichloro-3,5-difluorophenol. This document offers an objective comparison of the two techniques, supported by representative experimental data and detailed methodologies, to assist in the selection of the most appropriate analytical method for specific research, quality control, and drug development needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the need for structural confirmation. While HPLC allows for the direct analysis of the compound, GC-MS typically requires a derivatization step to improve the volatility and thermal stability of this phenolic compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[1]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable compounds or derivatization.[1]
Derivatization Generally not required.Typically necessary to improve volatility and thermal stability.[2][3]
Sensitivity Method-dependent, with high sensitivity achievable with detectors like UV or MS.High sensitivity, particularly with selected ion monitoring (SIM).[1]
Selectivity Good, significantly enhanced with mass spectrometry (LC-MS).[4]Excellent, with mass spectrometry providing definitive identification.[4]
Throughput Generally higher, especially with modern UPLC systems.[5]Can be lower due to longer run times and sample preparation (derivatization).

Data Presentation: Performance Comparison

The following tables summarize the expected performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on typical validation parameters for similar halogenated phenolic compounds.

Table 1: HPLC Method Performance

Validation ParameterTypical Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: GC-MS Method Performance (with Derivatization)

Validation ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are representative and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the direct quantitative analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by further dilution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Quantify the analyte using a calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol includes a derivatization step to enhance the volatility of this compound for GC-MS analysis. Silylation is a common derivatization technique for phenolic compounds.[3]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan.

2. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent (e.g., acetonitrile).

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Heat the mixture at 70°C for 30 minutes. After cooling to room temperature, the sample is ready for injection.

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve generated from the derivatized standard solutions.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the analytical methods and their cross-validation.

Experimental Workflow for HPLC Analysis prep Sample Preparation (Dissolution & Filtration) hplc HPLC System (C18 Column, Acetonitrile/Water) prep->hplc detection UV Detection (210 nm) hplc->detection analysis Data Analysis (Quantification via Calibration Curve) detection->analysis

Caption: Workflow for HPLC analysis of this compound.

Experimental Workflow for GC-MS Analysis prep Sample Preparation deriv Derivatization (e.g., Silylation) prep->deriv gcms GC-MS System (DB-5ms Column, EI Source) deriv->gcms analysis Data Analysis (Quantification & Spectral Confirmation) gcms->analysis

Caption: Workflow for GC-MS analysis of this compound.

Logical Workflow for Cross-Validation sample Single Batch of Samples hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms compare Data Comparison (Statistical Analysis) hplc->compare gcms->compare conclusion Method Equivalency Assessment compare->conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are suitable techniques for the analysis of this compound, each with its own advantages. HPLC offers a more straightforward approach without the need for derivatization, making it well-suited for routine quality control and high-throughput screening.[5][6] In contrast, GC-MS, although requiring a derivatization step, provides excellent sensitivity and selectivity, making it a powerful tool for trace-level quantification and confirmatory analysis where definitive structural information is required.[1]

For comprehensive method validation and to ensure the accuracy and reliability of analytical results, a cross-validation approach utilizing both techniques is highly recommended. This allows for a thorough understanding of the analyte and the performance of each method, ultimately leading to more robust and defensible data.[7] The choice of the primary analytical method should be based on a careful evaluation of the specific analytical requirements, including sensitivity, selectivity, sample matrix, and available instrumentation.

References

Benchmarking the synthesis of 2,6-Dichloro-3,5-difluorophenol against alternative methods.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark for the synthesis of 2,6-Dichloro-3,5-difluorophenol, a significant fluorinated aromatic compound in the fields of pharmaceutical and agrochemical research. The primary synthesis route is compared against alternative methodologies for producing structurally similar dichlorophenols and difluorophenols. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on synthetic strategies based on performance, efficiency, and reaction conditions.

Data Presentation: A Comparative Analysis of Synthesis Routes

The following table summarizes the quantitative data for the synthesis of this compound and its structural analogs, providing a clear comparison of yields, purity, and key reaction parameters.

ProductStarting Material(s)MethodReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)
This compound 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acidDecarboxylationDimethylformamideNot Specified105-130~85%Not Specified
2,6-Dichlorophenol PhenolDirect ChlorinationChlorine, N-methylaniline, ChlorobenzeneNot Specified70-100>93%>99.5%[1]
2,6-Dichlorophenol 3,5-dichloro-4-hydroxybenzoic acidDecarboxylationDimethylaniline2 hours190-20080-91%[2]Not Specified
3,5-Difluorophenol 3,5-difluoroanilineDiazotization & HydrolysisSulfuric acid, Sodium nitrite2 hours (diazotization)-5 to 0 (diazotization)Not idealNot Specified[3]
3,5-Difluorophenol 2,4,6-trifluorobenzoic acidHydrolysisSodium hydroxide, Water15 hours150-15594.3%99.6%[4]
3,5-Difluorophenol 3,5-difluorobromobenzeneHydrolysisSodium hydroxide, DMSO, Catalyst12 hours9081.69% (molar)Not Specified[3]

Experimental Protocols

This section details the methodologies for the key synthetic routes discussed in this guide.

Synthesis of this compound via Decarboxylation

This method involves the thermal decarboxylation of a substituted hydroxybenzoic acid.

  • Materials: 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid, Dimethylformamide (DMF).

  • Procedure:

    • A mixture of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and a catalytic amount of dimethylformamide is heated.

    • The reaction temperature is maintained between 105-130 °C, during which carbon dioxide evolution is observed.

    • The reaction is monitored until the evolution of gas ceases, indicating the completion of the decarboxylation.

    • The crude product is then purified, typically by distillation, to yield this compound.

Alternative Synthesis 1: 2,6-Dichlorophenol via Direct Chlorination of Phenol

This process describes a high-yield synthesis of 2,6-dichlorophenol through direct chlorination.[1]

  • Materials: Phenol, Chlorobenzene, N-methylaniline, Chlorine gas.

  • Procedure:

    • Phenol, chlorobenzene (as a solvent), and N-methylaniline (as a catalyst) are charged into a chlorination reactor.

    • The mixture is stirred and heated to 65-75 °C.

    • Chlorine gas is introduced at a controlled rate while maintaining the reaction temperature between 70-100 °C.

    • Upon completion of the chlorination, the reaction mixture is purged with nitrogen to remove excess chlorine.

    • The product is isolated and purified by vacuum distillation.

Alternative Synthesis 2: 3,5-Difluorophenol via Hydrolysis of 2,4,6-Trifluorobenzoic Acid

This protocol outlines the synthesis of 3,5-difluorophenol from a trifluorinated benzoic acid derivative.[4]

  • Materials: 2,4,6-trifluorobenzoic acid, Sodium hydroxide, Water, Hydrochloric acid, Chloroform.

  • Procedure:

    • In a pressure-resistant reactor, 2,4,6-trifluorobenzoic acid is dissolved in an aqueous solution of sodium hydroxide.

    • The reactor is sealed and heated to 150-155 °C with stirring for 15 hours.

    • After cooling to room temperature, the reaction mixture is acidified with 10% hydrochloric acid.

    • The product is extracted with chloroform.

    • The combined organic phases are dried, concentrated, and purified by rectification to yield 3,5-difluorophenol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the described synthetic methods.

Synthesis_of_2_6_Dichloro_3_5_difluorophenol start 3,5-dichloro-2,6-difluoro- 4-hydroxybenzoic acid process1 Decarboxylation (105-130 °C) start->process1 reagent1 Dimethylformamide reagent1->process1 purification Purification (Distillation) process1->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Synthesis_of_2_6_Dichlorophenol start Phenol process1 Chlorination (70-100 °C) start->process1 reagent1 Chlorine reagent1->process1 reagent2 N-methylaniline (Catalyst) reagent2->process1 reagent3 Chlorobenzene (Solvent) reagent3->process1 purification Purification (Vacuum Distillation) process1->purification product 2,6-Dichlorophenol purification->product

Caption: Workflow for the synthesis of 2,6-Dichlorophenol.

Synthesis_of_3_5_Difluorophenol start 2,4,6-Trifluorobenzoic Acid process1 Hydrolysis (150-155 °C, 15h) start->process1 reagent1 Sodium Hydroxide reagent1->process1 workup Acidification & Extraction process1->workup product 3,5-Difluorophenol workup->product

References

Comparative Guide to the Structural Confirmation of 2,6-Dichloro-3,5-difluorophenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction pathways involving 2,6-dichloro-3,5-difluorophenol, focusing on the formation of ether and ester derivatives. The structural confirmation of these products is detailed through experimental data and spectroscopic analysis. Alternative synthetic routes are also presented to offer a broader perspective for synthetic strategy and impurity profiling.

Introduction

This compound is a highly substituted aromatic compound of interest in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific electronic and lipophilic properties to its derivatives. The hydroxyl group serves as a key functional handle for further molecular elaboration, primarily through ether and ester formation. Accurate structural confirmation of these reaction products is paramount for understanding their chemical behavior, biological activity, and for regulatory purposes. This guide compares the synthesis and characterization of two representative derivatives: a phenoxyacetate ester and a diphenyl ether.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for the synthesis of a representative ester and ether derivative of this compound, alongside a common alternative synthetic methodology.

Table 1: Comparison of Synthesis Methods for Methyl 2-(2,6-dichloro-3,5-difluorophenoxy)acetate

ParameterMethod A: Esterification of this compoundMethod B: Nucleophilic Aromatic Substitution
Starting Materials This compound, Methyl 2-chloroacetate1,3-Dichloro-2,4-difluoro-5-nitrobenzene, Methyl glycolate
Reaction Type Williamson Ether Synthesis (O-alkylation)Nucleophilic Aromatic Substitution (SNAr) followed by reduction and diazotization
Typical Yield Good to Excellent (85-95%)Moderate (multi-step, overall yield may be lower)
Reaction Conditions Mild to moderate (e.g., K2CO3, acetone, reflux)Harsher conditions may be required for SNAr; multi-step process
Key Advantages High atom economy, direct conversion, generally high yielding.Allows for the introduction of the phenoxyacetate moiety to a different precursor.
Key Disadvantages Availability of the starting phenol.Longer synthetic sequence, potential for side products in the SNAr step.

Table 2: Comparison of Synthesis Methods for 2,6-Dichloro-3,5-difluoro-4'-nitrodiphenyl Ether

ParameterMethod A: Ullmann Condensation of this compoundMethod B: Alternative Ullmann Condensation
Starting Materials This compound, 1-chloro-4-nitrobenzene4-Nitrophenol, 1,2,4-trichloro-3,5-difluorobenzene
Reaction Type Ullmann CondensationUllmann Condensation
Typical Yield Moderate to Good (60-80%)Moderate to Good (Varies with catalyst and conditions)
Reaction Conditions High temperature, polar aprotic solvent, copper catalyst (e.g., CuI, pyridine)High temperature, polar aprotic solvent, copper catalyst
Key Advantages Utilizes the target phenol directly.May be advantageous if the alternative aryl halide is more readily available or reactive.
Key Disadvantages High reaction temperatures, potential for catalyst contamination of the product.High reaction temperatures, potential for side reactions due to multiple halogen substituents.

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Method A: Synthesis of Methyl 2-(2,6-dichloro-3,5-difluorophenoxy)acetate (Esterification)

This protocol is a representative procedure for the O-alkylation of a phenol, a variant of the Williamson ether synthesis.

Materials:

  • This compound

  • Methyl 2-chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-chloroacetate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Confirmation:

  • 1H NMR: Expect a singlet for the methyl protons (O-CH3) around 3.8 ppm and a singlet for the methylene protons (O-CH2-C=O) around 4.7 ppm. The aromatic proton will appear as a triplet.

  • 13C NMR: Characteristic signals for the ester carbonyl carbon (~168 ppm), the methylene carbon (~65 ppm), and the methyl carbon (~52 ppm), in addition to the aromatic carbons showing C-F and C-Cl couplings.

  • IR (cm-1): Strong absorption band for the C=O stretch of the ester group (~1760 cm-1) and C-O-C stretching vibrations.

  • MS (EI): Molecular ion peak corresponding to the product's mass, along with a characteristic isotopic pattern for two chlorine atoms.

Method B: Synthesis of 2,6-Dichloro-3,5-difluoro-4'-nitrodiphenyl Ether (Ullmann Condensation)

This protocol describes a classic method for the formation of diaryl ethers.

Materials:

  • This compound

  • 1-Chloro-4-nitrobenzene

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide (CuI)

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF and a catalytic amount of pyridine.

  • Heat the reaction mixture to 130-150 °C under a nitrogen atmosphere and maintain for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into a mixture of water and hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Confirmation:

  • 1H NMR: Expect signals in the aromatic region corresponding to the protons of both aromatic rings. The integration will be indicative of the product structure.

  • 13C NMR: Signals for all aromatic carbons, with characteristic shifts for carbons bearing nitro, chloro, and fluoro substituents.

  • IR (cm-1): Characteristic bands for the C-O-C ether linkage, and strong symmetric and asymmetric stretching vibrations for the nitro group (~1520 and ~1340 cm-1).

  • MS (EI): A molecular ion peak corresponding to the product's mass with the characteristic isotopic pattern for two chlorine atoms.

Mandatory Visualization

Reaction Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic and analytical procedures.

Experimental Workflow: Esterification cluster_synthesis Synthesis cluster_workup Work-up & Purification A This compound + Methyl 2-chloroacetate B Add K2CO3 in Acetone A->B C Reflux (4-6h) B->C D Cool & Filter C->D E Concentrate Filtrate D->E F Purification (Recrystallization/Chromatography) E->F G 1H NMR H 13C NMR I IR Spectroscopy J Mass Spectrometry

Caption: Workflow for the synthesis and structural confirmation of methyl 2-(2,6-dichloro-3,5-difluorophenoxy)acetate.

Experimental Workflow: Ullmann Condensation cluster_synthesis Synthesis cluster_workup Work-up & Purification A This compound + 1-Chloro-4-nitrobenzene B Add K2CO3, CuI, Pyridine in DMF A->B C Heat (130-150°C, 12-24h) B->C D Aqueous Work-up & Extraction C->D E Dry & Concentrate D->E F Column Chromatography E->F G 1H NMR H 13C NMR I IR Spectroscopy J Mass Spectrometry

Caption: Workflow for the synthesis and structural confirmation of 2,6-dichloro-3,5-difluoro-4'-nitrodiphenyl ether.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Hypothetical Kinase Inhibition Pathway cluster_pathway Cellular Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor This compound Derivative Inhibitor->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

The Influence of Halogen Positioning on the Reactivity of Dichlorodifluorophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of substituted aromatic compounds is paramount. In the realm of halogenated phenols, the precise positioning of fluorine and chlorine atoms can dramatically alter the molecule's reactivity, influencing everything from its acidity to its susceptibility to nucleophilic attack. This guide provides a comparative analysis of dichlorodifluorophenol isomers, offering insights into their predicted reactivity based on established physicochemical principles. While direct experimental data for every conceivable isomer is not exhaustively available in the literature, this guide extrapolates from known data on related compounds to provide a robust predictive framework.

The reactivity of dichlorodifluorophenols is primarily governed by the electronic effects of the halogen substituents. Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect acidifies the phenolic proton and activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The stability of the negatively charged intermediate (the Meisenheimer complex) in SNAr reactions is crucial, and it is enhanced by the presence of electron-withdrawing groups.[1][2]

Predicted Acidity (pKa) of Dichlorodifluorophenol Isomers

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, resulting in a lower pKa value and a more acidic phenol. The magnitude of this effect is dependent on the position of the substituents relative to the hydroxyl group. Based on known pKa values for dichlorophenols and the stronger inductive effect of fluorine compared to chlorine, we can predict the relative acidities of various dichlorodifluorophenol isomers.[3][4][5][6][7]

IsomerPredicted pKa RangeRationale
2,6-Dichloro-3,5-difluorophenol3.5 - 4.5Strong inductive effect from two ortho-chlorine atoms and two meta-fluorine atoms significantly stabilizes the phenoxide ion.
2,4-Dichloro-3,5-difluorophenol4.0 - 5.0Strong inductive effects from ortho- and para-chlorine atoms, supplemented by two meta-fluorine atoms.
3,5-Dichloro-2,4-difluorophenol4.5 - 5.5Inductive effects from two meta-chlorine atoms and ortho- and para-fluorine atoms. The para-fluorine can exert a weak resonance donating effect, slightly offsetting the acidity compared to an ortho-only arrangement.
3,4-Dichloro-2,5-difluorophenol5.0 - 6.0A mix of ortho-, meta-, and para-substituents results in moderate stabilization of the phenoxide ion.

Note: These are estimated values. The actual pKa would need to be determined experimentally.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Dichlorodifluorophenols are expected to be reactive towards nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. The rate of this reaction is highly dependent on the number and position of electron-withdrawing groups ortho and para to the leaving group.[1][2] A higher degree of activation (more ortho/para electron-withdrawing groups) leads to a faster reaction.

IsomerPredicted Relative Reactivity (SNAr)Most Likely Leaving Group(s)Rationale
2,4-Dichloro-3,5-difluorophenolVery HighChlorine at C4The C4-chlorine is para to the C1-hydroxyl group and ortho to the C3 and C5 fluorine atoms, making it highly activated for nucleophilic attack.
This compoundHighChlorine at C2 or C6The C2 and C6 chlorine atoms are ortho to the hydroxyl group and are further activated by the meta-fluorine atoms.
3,5-Dichloro-2,4-difluorophenolModerate to HighFluorine at C4The C4-fluorine is para to the hydroxyl group and ortho to the C3 and C5 chlorine atoms. Fluorine can be a good leaving group in activated systems.
3,4-Dichloro-2,5-difluorophenolModerateChlorine at C4The C4-chlorine is ortho to the C3-chlorine and C5-fluorine, providing activation.

Visualizing Reaction Mechanisms and Workflows

SNAr_Mechanism reactant Dichlorodifluorophenol intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Attack on C-X bond nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product Loss of Leaving Group leaving_group Leaving Group (X⁻) intermediate->leaving_group

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

pKa_Determination cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Phenol prep_samples Prepare Samples in Each Buffer prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Range of pH values) prep_buffers->prep_samples measure_spectra Measure UV-Vis Spectrum of Each Sample prep_samples->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data fit_curve Fit Data to Henderson-Hasselbalch Equation plot_data->fit_curve determine_pka Determine pKa from the Inflection Point fit_curve->determine_pka

Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Experimental Protocols

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the phenol and its corresponding phenoxide ion have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[8][9][10][11][12]

Materials and Instrumentation:

  • Dichlorodifluorophenol isomer of interest

  • Buffer solutions (e.g., phosphate, borate) covering a pH range from 2 to 12

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Calibrated pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the dichlorodifluorophenol isomer (e.g., 1 mM) in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting the stock solution to a final concentration of approximately 0.05 mM. Prepare at least 10 samples covering the desired pH range.

  • Spectrophotometric Measurement:

    • Determine the absorption spectra of a highly acidic (pH ~2) and a highly basic (pH ~12) sample to identify the wavelengths of maximum absorbance for the protonated (HA) and deprotonated (A⁻) species.

    • Select a wavelength where the difference in absorbance between the two species is maximal.

    • Measure the absorbance of each buffered sample at this selected wavelength.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, where the pKa is the pH at the inflection point of the curve.

Protocol 2: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a method to compare the rate of a nucleophilic substitution reaction for different dichlorodifluorophenol isomers. The reaction is monitored over time using High-Performance Liquid Chromatography (HPLC).[13][14]

Materials and Instrumentation:

  • Dichlorodifluorophenol isomers

  • Nucleophile (e.g., sodium methoxide in methanol)

  • Anhydrous solvent (e.g., methanol, DMSO)

  • Internal standard for HPLC analysis

  • Thermostated reaction vessel

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup:

    • In a thermostated reaction vessel, dissolve a known concentration of the dichlorodifluorophenol isomer and an internal standard in the chosen solvent.

    • Allow the solution to reach the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation:

    • Initiate the reaction by adding a known concentration of the nucleophile solution.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that neutralizes the nucleophile (e.g., a dilute acid).

    • Analyze the quenched sample by HPLC to determine the concentration of the starting material and the product(s).

  • Data Analysis:

    • Plot the concentration of the dichlorodifluorophenol isomer versus time.

    • Determine the initial rate of the reaction from the slope of this plot.

    • The relative reactivity of the different isomers can be compared by their reaction rate constants, which can be calculated from the rate data.

By employing these predictive frameworks and experimental protocols, researchers can gain a deeper understanding of how the strategic placement of fluorine and chlorine atoms governs the reactivity of dichlorodifluorophenols, aiding in the rational design of molecules with desired chemical properties for applications in medicinal chemistry and materials science.

References

Comparison of toxicological profiles of substituted dichlorophenols.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of various substituted dichlorophenols. The information is curated to assist researchers in understanding the relative hazards of these compounds, with supporting data from peer-reviewed studies.

Quantitative Toxicological Data

The following tables summarize the acute toxicity of dichlorophenol isomers in mammalian and aquatic species.

Mammalian Acute Toxicity

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The values below represent the dose required to be lethal to 50% of the tested animal population.

CompoundCAS NumberTest SpeciesRouteLD50 Value (mg/kg)
2,3-Dichlorophenol 576-24-9MouseOral2376 - 2585[1][2][3]
2,4-Dichlorophenol 120-83-2RatOral580 - 4500[4]
MouseOral1276 - 1352[4]
2,5-Dichlorophenol 583-78-8RatOral580[5]
MouseOral946 - 1600[1]
2,6-Dichlorophenol 87-65-0RatIntraperitoneal390[6]
3,4-Dichlorophenol 95-77-2MouseOral1685 - 2046[1]
3,5-Dichlorophenol 591-35-5MouseOral2389 - 2643[1][7][8]
Aquatic Ecotoxicity

The median effective concentration (EC50) is the concentration of a substance that causes a defined effect in 50% of the test organisms over a specified period. For aquatic species, this often refers to immobilization or growth inhibition.

CompoundCAS NumberTest SpeciesExposure DurationEC50 Value (µg/L)
2,4-Dichlorophenol 120-83-2Daphnia magna (Water Flea)48 hours1400
3,4-Dichlorophenol 95-77-2Daphnia magna (Water Flea)Not Specified0.005 (Lowest Observed Effect Concentration)

Genotoxicity and Carcinogenicity

Genotoxicity: The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. Several dichlorophenol isomers, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenol, have been reported as non-mutagenic in the Ames test.

Carcinogenicity: The carcinogenicity of dichlorophenols has been evaluated by various agencies. For instance, 2,4-Dichlorophenol (2,4-DCP) is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC). However, it is important to note that some related chlorophenols are considered carcinogenic, and therefore, all dichlorophenols should be handled with caution. Chronic carcinogenicity bioassays, typically conducted by the National Toxicology Program (NTP), involve long-term exposure (e.g., 2 years) in rodent models to evaluate the potential for tumor induction.

Mechanisms of Toxicity

Endocrine Disruption

Certain dichlorophenols, notably 2,4-DCP, have been shown to exhibit endocrine-disrupting activity. These compounds can interfere with the normal functioning of the endocrine system by interacting with hormone receptors. For example, 2,4-DCP has been demonstrated to interact with the androgen receptor (AR). While not androgenic on its own, it can synergistically enhance the activity of androgens like dihydrotestosterone (DHT) by promoting the nuclear translocation of the AR.[9][10] This can lead to disruptions in hormonal signaling and potentially contribute to adverse reproductive and developmental effects.[11][12][13][14]

Endocrine_Disruption_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCP Dichlorophenol (e.g., 2,4-DCP) AR_Androgen AR-Androgen Complex DCP->AR_Androgen promotes nuclear translocation Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP displaces HSP AR Androgen Receptor (AR) AR->AR_HSP binds HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR_Androgen Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription regulates

Endocrine disruption pathway of 2,4-Dichlorophenol.
Mitochondrial Toxicity

Chlorophenols are known to be mitochondrial toxicants, primarily acting as uncouplers of oxidative phosphorylation.[15][16][17][18] This process disrupts the electron transport chain, which is responsible for generating ATP, the main energy currency of the cell. By dissipating the proton gradient across the inner mitochondrial membrane, these compounds prevent the synthesis of ATP, leading to cellular energy depletion and potentially cell death. The toxicity generally increases with the degree of chlorination.

Mitochondrial_Toxicity_Pathway cluster_mitochondrion Mitochondrion DCP Dichlorophenol IMM Inner Mitochondrial Membrane DCP->IMM dissipates proton gradient (uncoupling) H_plus_gradient Proton Gradient (H+) ETC Electron Transport Chain (Complexes I-IV) ETC->H_plus_gradient pumps H+ ATP_Synthase ATP Synthase H_plus_gradient->ATP_Synthase drives Energy_Depletion Cellular Energy Depletion H_plus_gradient->Energy_Depletion disrupted flow ATP ATP ATP_Synthase->ATP synthesizes

Mitochondrial uncoupling by Dichlorophenols.

Experimental Protocols

Acute Oral Toxicity (LD50) Test

The determination of the median lethal dose (LD50) is a standardized procedure to assess the acute oral toxicity of a substance.

Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals.

Test Animals: Typically, rats or mice are used.

Procedure:

  • Dose Range Finding: A preliminary study is conducted with a small number of animals to determine the appropriate dose range.

  • Main Study:

    • Animals are divided into several groups, including a control group.

    • Each experimental group is administered a single oral dose of the test substance at a specific concentration. Doses are typically administered by gavage.

    • The animals are observed for a period of 14 days for signs of toxicity and mortality.

    • Body weight is recorded at the beginning and end of the study.

    • At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.

LD50_Workflow start Start range_finding Dose Range-Finding Study (Small number of animals) start->range_finding main_study Main Study (Multiple dose groups + control) range_finding->main_study dosing Single Oral Gavage of Test Substance main_study->dosing observation 14-Day Observation (Toxicity signs, mortality, body weight) dosing->observation necropsy Gross Necropsy observation->necropsy analysis Statistical Analysis (e.g., Probit Analysis) necropsy->analysis ld50_value LD50 Value Determination analysis->ld50_value

Workflow for an Acute Oral Toxicity (LD50) Study.
Daphnia magna Acute Immobilisation Test (OECD 202)

This test is a standard method to determine the acute toxicity of substances to the freshwater invertebrate Daphnia magna.[19][20][21][22][23]

Objective: To determine the concentration of a substance that causes immobilization in 50% of the Daphnia magna population over a 48-hour exposure period (48h-EC50).

Test Organisms: Daphnia magna, less than 24 hours old.

Procedure:

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium, along with a control.

  • Exposure:

    • Young daphnids are placed in test vessels containing the different concentrations of the test substance.

    • Typically, four replicates of five daphnids each are used for each concentration and the control.

    • The test is conducted for 48 hours under controlled conditions of temperature (20 ± 2 °C) and light.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48h-EC50 value is calculated using statistical methods.

Daphnia_Test_Workflow start Start culture Culture Daphnia magna (<24h old) start->culture prepare_solutions Prepare Test Solutions (≥5 concentrations + control) culture->prepare_solutions exposure 48h Exposure (Controlled temperature and light) prepare_solutions->exposure observation_24h Observe Immobilization at 24 hours exposure->observation_24h observation_48h Observe Immobilization at 48 hours observation_24h->observation_48h analysis Statistical Analysis observation_48h->analysis ec50_value 48h-EC50 Value Determination analysis->ec50_value

Workflow for the Daphnia magna Acute Immobilisation Test.

References

Performance review of 2,6-Dichloro-3,5-difluorophenol as a precursor in API synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, impurity profiles, and ultimately, the biological activity of the final molecule. Halogenated phenols are a cornerstone in the synthesis of numerous APIs, particularly in the realms of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive performance review of 2,6-dichloro-3,5-difluorophenol as a precursor in API synthesis, offering a comparative analysis against a more conventional alternative, 2,6-dichlorophenol.

Due to the limited publicly available data on APIs specifically derived from this compound, this guide will utilize a well-established synthetic framework for a prominent class of APIs—diaryl ether kinase inhibitors—to present a predictive comparison. We will explore a hypothetical synthesis of a kinase inhibitor scaffold using this compound and compare it with the known synthesis of a similar scaffold using 2,6-dichlorophenol.

Executive Summary

This compound presents a unique combination of steric and electronic properties that can offer advantages in specific synthetic contexts. The presence of four halogen substituents creates a highly electron-deficient aromatic ring, potentially influencing reaction rates and the pharmacokinetic properties of the resulting API. While its application is not as widespread as that of simpler halogenated phenols, its distinct reactivity warrants consideration for the synthesis of next-generation APIs where fine-tuning of molecular properties is paramount.

Comparative Analysis: A Hypothetical Kinase Inhibitor Synthesis

To illustrate the potential performance of this compound, we will consider the synthesis of a hypothetical diaryl ether-based kinase inhibitor, "Kinhibitor-DF," and compare it to the synthesis of a structurally similar analogue, "Kinhibitor-D," which utilizes the more common precursor, 2,6-dichlorophenol. The core reaction under examination is the Williamson ether synthesis, a fundamental transformation in the construction of such molecules.

Table 1: Predicted Performance Comparison of Precursors in Diaryl Ether Synthesis
ParameterThis compound (for Kinhibitor-DF)2,6-Dichlorophenol (for Kinhibitor-D)Rationale & Discussion
Reaction Rate Potentially SlowerGenerally FasterThe increased steric hindrance from the two additional fluorine atoms in this compound may slow the rate of nucleophilic attack by the phenoxide on the electrophile.
Predicted Yield Moderate to Good (75-85%)Good to Excellent (80-95%)While the reaction may be slower, optimization of reaction conditions (e.g., higher temperature, longer reaction time) can likely achieve good yields. 2,6-dichlorophenol is a well-established precursor with numerous optimized protocols.
Purity of Crude Product HighHighThe defined substitution pattern of both precursors generally leads to clean reactions with minimal side products, simplifying purification.
Regioselectivity Highly SpecificHighly SpecificThe ortho-dichloro substitution pattern in both molecules effectively directs the reaction to the phenolic oxygen, ensuring high regioselectivity.
Potential Impact on API Properties Enhanced metabolic stability, altered pKa, potential for novel interactions with the target protein.Established pharmacokinetic profile in numerous existing drugs.The electron-withdrawing nature of the fluorine atoms can lower the pKa of the phenol and may enhance the metabolic stability of the resulting diaryl ether by blocking potential sites of oxidation. This can be a desirable feature in drug design.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis of the diaryl ether intermediates for "Kinhibitor-DF" and "Kinhibitor-D." These protocols are based on standard Williamson ether synthesis methodologies.

Protocol 1: Synthesis of the Diaryl Ether Intermediate for "Kinhibitor-DF"

Materials:

  • This compound (1.0 eq)

  • 4-Nitrobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 4-nitrobenzyl bromide to the reaction mixture.

  • Heat the reaction to 80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Synthesis of the Diaryl Ether Intermediate for "Kinhibitor-D"

Materials:

  • 2,6-Dichlorophenol (1.0 eq)[1][2]

  • 4-Nitrobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of 2,6-dichlorophenol in anhydrous DMF, add anhydrous potassium carbonate.[1][2]

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-nitrobenzyl bromide to the reaction mixture.

  • Heat the reaction to 70°C and monitor by TLC or LC-MS (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathway and Logic

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and the decision-making process involved in precursor selection.

G cluster_0 Hypothetical Synthesis of Kinhibitor-DF cluster_1 Established Synthesis of Kinhibitor-D Analogue This compound This compound Williamson Ether Synthesis_1 Williamson Ether Synthesis_1 This compound->Williamson Ether Synthesis_1 4-Nitrobenzyl bromide_1 4-Nitrobenzyl bromide_1 4-Nitrobenzyl bromide_1->Williamson Ether Synthesis_1 Kinhibitor-DF Intermediate Kinhibitor-DF Intermediate Williamson Ether Synthesis_1->Kinhibitor-DF Intermediate 2,6-Dichlorophenol 2,6-Dichlorophenol Williamson Ether Synthesis_2 Williamson Ether Synthesis_2 2,6-Dichlorophenol->Williamson Ether Synthesis_2 4-Nitrobenzyl bromide_2 4-Nitrobenzyl bromide_2 4-Nitrobenzyl bromide_2->Williamson Ether Synthesis_2 Kinhibitor-D Intermediate Kinhibitor-D Intermediate Williamson Ether Synthesis_2->Kinhibitor-D Intermediate

Caption: Comparative synthetic workflows for diaryl ether kinase inhibitor intermediates.

G cluster_0 Properties of this compound cluster_1 Properties of 2,6-Dichlorophenol Precursor Selection Precursor Selection This compound This compound Precursor Selection->this compound Novel Properties Needed 2,6-Dichlorophenol 2,6-Dichlorophenol Precursor Selection->2,6-Dichlorophenol Established Route Preferred Enhanced Metabolic Stability Enhanced Metabolic Stability This compound->Enhanced Metabolic Stability Altered pKa Altered pKa This compound->Altered pKa Potential for Novel Binding Potential for Novel Binding This compound->Potential for Novel Binding Slower Reaction Rate Slower Reaction Rate This compound->Slower Reaction Rate Faster Reaction Rate Faster Reaction Rate 2,6-Dichlorophenol->Faster Reaction Rate Well-documented Well-documented 2,6-Dichlorophenol->Well-documented Lower Cost Lower Cost 2,6-Dichlorophenol->Lower Cost Standard PK Profile Standard PK Profile 2,6-Dichlorophenol->Standard PK Profile

Caption: Decision logic for selecting a halogenated phenol precursor in API synthesis.

Conclusion

While this compound is not yet a mainstream precursor in API synthesis, its unique structural and electronic features present intriguing possibilities for drug discovery and development. The addition of fluorine atoms to the dichlorophenol scaffold can be a valuable tool for modulating the properties of a lead compound, potentially leading to improved metabolic stability and novel interactions with biological targets.

The primary trade-off appears to be a potential decrease in reaction kinetics compared to less substituted analogues. However, for the synthesis of high-value, complex APIs like kinase inhibitors, the potential benefits in the final product's performance may outweigh the challenges in process development. Researchers and drug development professionals are encouraged to consider this compound as a specialized building block for projects requiring fine-tuning of molecular properties to overcome challenges in drug metabolism and pharmacokinetics. Further research into the applications of this precursor is warranted to fully elucidate its potential in modern drug synthesis.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-3,5-difluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2,6-Dichloro-3,5-difluorophenol, ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to maintaining a safe and compliant laboratory environment. This compound, a halogenated phenol, requires specific disposal procedures due to its hazardous characteristics. This guide provides a comprehensive, step-by-step plan for its safe disposal.

Hazard Profile and Regulatory Classification

This compound is classified as a hazardous substance, exhibiting properties of a skin and eye irritant, and may cause respiratory irritation. As a halogenated organic compound, it falls under specific environmental regulations for disposal. While not individually listed, it should be treated as a hazardous waste, likely falling under the F-listed wastes from non-specific sources as defined by the Environmental Protection Agency (EPA).

Hazard Classification Description
GHS Pictograms Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
EPA Waste Code (Probable) F002 : Spent halogenated solvents.

Note: The specific EPA waste code should be confirmed with your institution's Environmental Health and Safety (EHS) department, as state and local regulations may vary.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound in various forms.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the solid outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.

    • Do not mix with non-halogenated organic waste or other incompatible chemicals.

  • Liquid Waste (Solutions):

    • Collect aqueous or solvent solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with the solvent used. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.

  • Contaminated Labware and Debris:

    • Items such as pipette tips, weigh boats, and gloves that are contaminated with this compound should be collected in a designated solid hazardous waste container.

Waste Container Labeling and Storage

All hazardous waste containers must be labeled in accordance with EPA and institutional guidelines.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound". If in a solution, list all components and their approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area. The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials. Containers must be kept closed except when adding waste.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal or reuse.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[1][2][3][4][5]

    • After triple rinsing, deface the original label on the container.

    • The decontaminated container can then typically be disposed of as non-hazardous waste, according to institutional policy.

Final Disposal
  • Licensed Disposal Company: The collected and properly labeled hazardous waste must be disposed of through a licensed hazardous waste disposal company.[4] Your institution's EHS department will coordinate the pickup and disposal.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator. This process destroys the chemical and minimizes environmental release.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_form Identify Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_end Final Steps start 2,6-Dichloro-3,5- difluorophenol Waste is_solid Solid? start->is_solid collect_solid Collect in Labeled Solid Halogenated Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Halogenated Waste Container (HDPE or Glass) is_solid->collect_liquid No (Liquid/ Solution) store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose

Disposal workflow for this compound.

Container Compatibility

The choice of waste container material is crucial for safety and to prevent leaks or reactions.

Container Material Compatibility with Halogenated Phenols Recommendation
High-Density Polyethylene (HDPE) Generally good resistance to many halogenated organic compounds for short to medium-term storage.Recommended for collection and temporary storage.
Glass (Borosilicate) Excellent chemical resistance to a wide range of chemicals, including halogenated phenols.Highly Recommended , especially for long-term storage or for solutions in aggressive solvents.
Low-Density Polyethylene (LDPE) May show some degradation with prolonged exposure to certain halogenated organics.Limited Use , not recommended for long-term storage.
Metal Not recommended due to the potential for corrosion, especially if acidic or aqueous solutions are present.Avoid .

Note: Always consult a detailed chemical resistance chart and your institution's guidelines when selecting waste containers.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.